molecular formula C23H27N5O7S B1222306 Piperacillin CAS No. 66258-76-2

Piperacillin

货号: B1222306
CAS 编号: 66258-76-2
分子量: 517.6 g/mol
InChI 键: IVBHGBMCVLDMKU-GXNBUGAJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperacillin is a penicillin in which the substituent at position 6 of the penam ring is a 2-[(4-ethyl-2,3-dioxopiperazin-1-yl)carboxamido]-2-phenylacetamido group. It has a role as an antibacterial drug. It is a penicillin and a penicillin allergen. It is a conjugate acid of a this compound(1-).
Semisynthetic, broad-spectrum, ampicillin derived ureidopenicillin antibiotic proposed for pseudomonas infections. It is also used in combination with other antibiotics.
This compound anhydrous is a Penicillin-class Antibacterial.
This compound is an extended spectrum ureidopenicillin and is used to treat moderate-to-severe infections due to susceptible organisms. This compound has been linked with idiosyncratic liver injury, but only rarely and in isolated case reports.
This compound has been reported in Apis cerana with data available.
This compound Anhydrous is the anhydrous form of this compound, a broad-spectrum semisynthetic ureidopenicillin antibiotic. This compound binds to penicillin binding proteins (PBP) located on the inner membrane of the bacterial cell wall, thereby interfering with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. As a result, cell wall synthesis is interrupted leading to a weakened cell wall and eventually cell lysis.
This compound is a broad-spectrum semisynthetic, ampicillin-derived ureidopenicillin antibiotic. This compound binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This blockade leads to the interruption of cell wall synthesis, consequently, leading to bacterial cell growth inhibition and cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1981 and has 8 approved and 21 investigational indications.
Semisynthetic, broad-spectrum, AMPICILLIN derived ureidopenicillin antibiotic proposed for PSEUDOMONAS infections. It is also used in combination with other antibiotics.
See also: this compound Sodium (active moiety of);  Carbenicillin (related);  Ticarcillin (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBHGBMCVLDMKU-GXNBUGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59703-84-3 (mono-hydrochloride salt)
Record name Piperacillin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2023482
Record name Piperacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to off-white solid; [Bristol-Myers Squibb], Solid
Record name Piperacillin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19072
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Piperacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.19e-01 g/L
Record name Piperacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

61477-96-1, 66258-76-2, 59703-84-3
Record name Piperacillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61477-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperacillin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00319
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piperacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2S-[2α,5α,6β(S*)]]-6-[[[[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERACILLIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I628532GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Piperacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of Piperacillin Action and Resistance in Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa remains a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antimicrobial agents. Piperacillin, a ureidopenicillin, often combined with the β-lactamase inhibitor tazobactam, is a cornerstone in the therapeutic arsenal against serious P. aeruginosa infections. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's efficacy and the multifaceted strategies employed by P. aeruginosa to counteract its effects. Understanding these intricate interactions is paramount for the development of novel therapeutic strategies to combat this resilient pathogen.

Primary Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like all β-lactam antibiotics, exerts its bactericidal effect by disrupting the final stages of peptidoglycan biosynthesis, an essential component of the bacterial cell wall.[1][2] The integrity of the peptidoglycan sacculus is crucial for maintaining cell shape and protecting the bacterium from osmotic lysis.

The primary targets of this compound are the penicillin-binding proteins (PBPs), a group of transpeptidases, carboxypeptidases, and endopeptidases located in the periplasmic space.[3][4] These enzymes catalyze the cross-linking of peptidoglycan chains, providing structural rigidity to the cell wall. This compound's structural similarity to the D-alanyl-D-alanine residues of the peptidoglycan precursors allows it to act as a suicide substrate for these enzymes.[5] By acylating the active site serine residue of the PBPs, this compound forms a stable, covalent penicilloyl-enzyme complex, thereby inactivating the enzyme and halting peptidoglycan synthesis.[5] This leads to the accumulation of autolysins, which, in conjunction with the weakened cell wall, results in cell lysis and bacterial death.

Binding Affinity of this compound for P. aeruginosa PBPs

The efficacy of this compound against P. aeruginosa is largely determined by its affinity for the various PBPs. P. aeruginosa possesses several high and low molecular weight PBPs, with PBP1a, PBP1b, PBP2, and PBP3 being essential for cell viability. This compound exhibits a preferential binding to specific PBPs, which influences its antibacterial activity.

Penicillin-Binding Protein (PBP)Reported IC50 of this compound (mg/L)Role in Cell PhysiologyReference
PBP32 (whole cells)Septum formation and cell division[1]
PBP4Preferential binding observedPeptidoglycan cross-linking and AmpC regulation[1]
PBP1aModest binding observedPeptidoglycan polymerization and cross-linking[1]
PBP1bModest binding observedPeptidoglycan polymerization and cross-linking[1]
PBP2Minimal binding observedCell elongation[1]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Data for whole cells reflects the combined effects of drug influx, efflux, and target binding.

dot

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase PG_strand Growing Peptidoglycan Strand Flippase->PG_strand Transglycosylation Cross_linked_PG Cross-linked Peptidoglycan PG_strand->Cross_linked_PG Transpeptidation PBP Penicillin-Binding Proteins (PBPs) PBP->Cross_linked_PG Catalyzes This compound This compound This compound->PBP Inhibits

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

The Role of Tazobactam

While this compound is the primary active agent against P. aeruginosa, it is susceptible to degradation by β-lactamase enzymes produced by the bacterium. Tazobactam is a β-lactamase inhibitor that is co-administered with this compound to protect it from enzymatic inactivation. Tazobactam itself has weak antibacterial activity but acts as a "suicide inhibitor" of many plasmid-mediated and some chromosomal β-lactamases. It forms a stable, inactive complex with these enzymes, thereby allowing this compound to reach its PBP targets.

Mechanisms of Resistance in Pseudomonas aeruginosa

P. aeruginosa employs a sophisticated and often overlapping array of resistance mechanisms to counter the effects of this compound. These can be broadly categorized as enzymatic degradation, altered drug targets, and reduced drug accumulation.

Enzymatic Degradation: β-Lactamases

The production of β-lactamase enzymes is a primary mechanism of resistance to this compound in P. aeruginosa. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.

  • AmpC β-Lactamase: P. aeruginosa possesses an inducible chromosomal AmpC β-lactamase.[6] In its basal state, the expression of ampC is low. However, exposure to certain β-lactams can induce high-level expression. Mutations in the regulatory genes, such as ampD, ampR, and dacB (encoding PBP4), can lead to constitutive overexpression of AmpC, resulting in broad resistance to penicillins and cephalosporins.[7]

  • Acquired β-Lactamases: P. aeruginosa can also acquire genes encoding a variety of other β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases, through horizontal gene transfer. These enzymes can confer resistance to a wider range of β-lactam antibiotics.

dot

AmpC_Induction cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm cluster_output PG_turnover Peptidoglycan Turnover Muropeptides Muropeptides PG_turnover->Muropeptides AmpG AmpG (Permease) Muropeptides->AmpG AmpR_active AmpR (Active) Muropeptides->AmpR_active Inducing muropeptides bind and activate NagZ NagZ AmpG->NagZ AmpD AmpD NagZ->AmpD UDP_MurNAc_peptide UDP-MurNAc-peptide AmpD->UDP_MurNAc_peptide Reduces levels of AmpR_inactive AmpR (Inactive) UDP_MurNAc_peptide->AmpR_inactive Binds and represses ampC_gene ampC gene AmpR_inactive->ampC_gene Represses transcription AmpR_active->ampC_gene Activates transcription AmpC AmpC β-lactamase ampC_gene->AmpC Transcription & Translation Piperacillin_inactivation This compound Inactivation AmpC->Piperacillin_inactivation Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms This compound This compound Target Penicillin-Binding Proteins (PBPs) This compound->Target Inhibits Beta_lactamase β-Lactamase (e.g., AmpC) Beta_lactamase->this compound Degrades Efflux_Pump Efflux Pump (e.g., MexAB-OprM) Efflux_Pump->this compound Expels Porin_Loss Porin Channel Mutation/Loss Porin_Loss->this compound Reduces Entry PBP_Alteration PBP Alteration PBP_Alteration->Target Reduces Binding MIC_Workflow Start Start: Isolate P. aeruginosa Inoculum_Prep Prepare Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculate_Plate Inoculate 96-well Plate Inoculum_Prep->Inoculate_Plate Drug_Dilution Prepare Serial Dilutions of this compound/Tazobactam Drug_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

References

Navigating the Labyrinth of Resistance: A Technical Guide to the Genetic Determinants of Piperacillin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core genetic mechanisms conferring resistance to piperacillin, a widely used β-lactam antibiotic. As bacterial pathogens continue to evolve, a comprehensive understanding of these resistance determinants is paramount for the development of novel therapeutic strategies and the preservation of our current antimicrobial arsenal. This document provides a summary of key quantitative data, detailed experimental protocols for investigating resistance, and visual representations of the underlying molecular pathways.

I. The Genetic Landscape of this compound Resistance: A Quantitative Overview

The primary driver of this compound resistance is the enzymatic degradation of the antibiotic by β-lactamases. However, other mechanisms, including altered drug influx and active efflux, play a significant and often synergistic role. The following tables summarize key quantitative data associated with these resistance determinants.

Resistance MechanismAssociated GenesBacterial SpeciesThis compound/Tazobactam MIC Range (µg/mL)Prevalence in this compound-Resistant Isolates
β-Lactamase Production
Class A Penicillinases (Hyperproduction)blaTEM-1, blaSHV-1Escherichia coli, Klebsiella pneumoniae>16 - >256[1][2]62% (hyperproduction in E. coli)[1][3]
Class D OxacillinasesblaOXA-1Escherichia coli, Klebsiella pneumoniae8 - 16[1]24% (in some E. coli studies)[1][3]
Inhibitor-Resistant TEM β-LactamasesblaTEM variantsEscherichia coli>1610% (in some E. coli studies)[1][3]
Extended-Spectrum β-Lactamases (ESBLs)blaCTX-M group (e.g., blaCTX-M-15)Escherichia coli, Klebsiella pneumoniaeVariable, often high (>64)Varies by region; blaCTX-M-15 is a common ESBL
Class C Cephalosporinases (inducible/derepressed)ampCEnterobacter cloacae, Citrobacter freundii>16High in specific species
Altered Drug Influx
Porin Loss/ModificationompK35, ompK36 mutationsKlebsiella pneumoniaeCan contribute to increased MICsFrequently observed in multidrug-resistant isolates
Active Efflux
Resistance-Nodulation-Division (RND) pumpsacrAB-tolCEscherichia coli, Klebsiella pneumoniaeCan contribute to decreased susceptibility[4]Overexpression common in resistant strains

Table 1: Key Genetic Determinants and Associated Quantitative Data for this compound Resistance. MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain, the presence of β-lactamase inhibitors like tazobactam, and the experimental conditions. Prevalence data is often specific to the geographical location and patient population studied.

GenePrevalence in ESBL-producing E. coliPrevalence in ESBL-producing K. pneumoniae
blaTEM81% - 100%[5][6]64.7%[5]
blaSHV16.2% - 38%[5][7]35.2%[5]
blaCTX-M32.4% - 45%[5][7]41.1%[5]
blaOXA-1~45% in some studies[8]Not as commonly reported as the others

Table 2: Prevalence of Major β-Lactamase Gene Families in ESBL-producing Escherichia coli and Klebsiella pneumoniae. These genes are frequently associated with resistance to a broad range of β-lactam antibiotics, including this compound.

II. Experimental Protocols for the Investigation of this compound Resistance

The following section outlines detailed methodologies for key experiments used to characterize the genetic determinants of this compound resistance.

Minimum Inhibitory Concentration (MIC) Determination

Purpose: To determine the lowest concentration of this compound (often in combination with tazobactam) that inhibits the visible growth of a bacterium.

Methodology: Broth Microdilution [1][9]

  • Preparation of Antibiotic Solutions: Prepare a stock solution of this compound (and tazobactam at a fixed concentration, typically 4 µg/mL) in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Culture the bacterial isolate on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

DNA Sequencing of Resistance Genes

Purpose: To identify the specific β-lactamase genes and to detect mutations that may confer resistance.

Methodology: Sanger Sequencing or Whole Genome Sequencing (WGS) [10][11][12][13]

  • DNA Extraction: Isolate high-quality genomic DNA from a pure bacterial culture using a commercial DNA extraction kit.

  • PCR Amplification (for Sanger Sequencing): Design primers flanking the target resistance gene (e.g., blaTEM, blaSHV, blaOXA). Perform PCR to amplify the gene of interest.

  • PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and other reaction components.

  • Sequencing Reaction: Perform Sanger sequencing using the purified PCR product as a template.

  • Sequence Analysis: Analyze the resulting sequence data using bioinformatics tools to identify the specific gene and any nucleotide variations compared to a reference sequence.

  • Whole Genome Sequencing (WGS): For a comprehensive analysis, prepare a DNA library from the extracted genomic DNA and perform sequencing on a platform such as Illumina or Oxford Nanopore. Assemble the genome and use bioinformatics pipelines to identify all known resistance genes and mutations.[10][11][12]

Quantitative PCR (qPCR) for Gene Copy Number Determination

Purpose: To quantify the copy number of a specific resistance gene, which can indicate gene amplification as a resistance mechanism.

Methodology: [14][15][16]

  • DNA Extraction: Isolate high-quality genomic DNA from the bacterial isolate.

  • Primer and Probe Design: Design specific primers and a probe (e.g., TaqMan probe) for the target resistance gene and a single-copy reference gene (e.g., rpoB).

  • qPCR Reaction Setup: Prepare a qPCR reaction mix containing the DNA template, primers, probe, and qPCR master mix.

  • qPCR Run: Perform the qPCR reaction on a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for both the target and reference genes. Calculate the relative copy number of the target gene using the ΔΔCt method, or determine the absolute copy number by using a standard curve of known DNA concentrations.

β-Lactamase Activity Assay

Purpose: To measure the enzymatic activity of β-lactamases produced by a bacterial isolate.

Methodology: Nitrocefin Assay [17][18][19][20][21]

  • Cell Lysate Preparation: Grow the bacterial culture to a specific optical density. Harvest the cells by centrifugation and resuspend them in an appropriate buffer. Lyse the cells using sonication or enzymatic methods to release the intracellular proteins, including β-lactamases. Centrifuge to pellet cell debris and collect the supernatant containing the enzyme.

  • Reaction Setup: In a 96-well plate, add a specific volume of the cell lysate (supernatant) to a reaction buffer.

  • Substrate Addition: Add a solution of nitrocefin, a chromogenic cephalosporin substrate, to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin by β-lactamase results in a color change from yellow to red.

  • Calculation of Activity: The rate of change in absorbance is proportional to the β-lactamase activity. Calculate the specific activity (e.g., in µmol of nitrocefin hydrolyzed per minute per mg of protein).

III. Visualizing the Mechanisms of Resistance

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and logical relationships involved in this compound resistance.

Piperacillin_Resistance_Mechanisms cluster_main_mechanisms Primary Resistance Mechanisms cluster_contributing_factors Contributing Genetic Factors BetaLactamase β-Lactamase Production (e.g., TEM, SHV, OXA, CTX-M, AmpC) Resistance This compound Resistance BetaLactamase->Resistance Efflux Active Efflux (e.g., AcrAB-TolC) Efflux->Resistance Influx Reduced Influx (Porin Loss/Mutation) Influx->Resistance Hyperproduction Gene Hyperproduction (Strong Promoters) Hyperproduction->BetaLactamase Increases Amplification Gene Amplification (Increased Copy Number) Amplification->BetaLactamase Increases Mutations Point Mutations (Altered Enzyme/Target) Mutations->BetaLactamase Alters Specificity This compound This compound This compound->BetaLactamase Hydrolysis This compound->Efflux Expulsion This compound->Influx Blocked Entry AmpC_Induction_Pathway BetaLactam β-Lactam Antibiotic (e.g., this compound) PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibition CellWall Peptidoglycan Synthesis PBP->CellWall Catalyzes Muropeptides Muropeptide Fragments (e.g., anhydro-MurNAc-tripeptide) CellWall->Muropeptides Degradation leads to AmpG AmpG (Permease) Muropeptides->AmpG Transport into cytoplasm AmpD AmpD (N-acetylmuramyl-L-alanine amidase) Muropeptides->AmpD Normally cleaved by AmpR AmpR (Transcriptional Regulator) Muropeptides->AmpR Accumulation activates AmpG->Muropeptides AmpD->Muropeptides ampC ampC gene AmpR->ampC Induces transcription AmpC_protein AmpC β-Lactamase ampC->AmpC_protein Translation AmpC_protein->BetaLactam Hydrolysis Experimental_Workflow_Piperacillin_Resistance Start Clinical Isolate with Suspected This compound Resistance MIC 1. MIC Determination (Broth Microdilution) Start->MIC BetaLactamase_Assay 5. β-Lactamase Activity Assay Start->BetaLactamase_Assay Phenotype Resistant Phenotype Confirmed? MIC->Phenotype DNA_Extraction 2. Genomic DNA Extraction Phenotype->DNA_Extraction Yes conclusion_susceptible Susceptible Phenotype->conclusion_susceptible No Sequencing 3. Gene Sequencing (WGS or PCR & Sanger) DNA_Extraction->Sequencing qPCR 4. qPCR for Gene Copy Number DNA_Extraction->qPCR Gene_ID Identify β-Lactamase Genes (e.g., blaTEM, blaOXA) Sequencing->Gene_ID Mutation_Analysis Analyze for Resistance Mutations Sequencing->Mutation_Analysis Conclusion Comprehensive Genotypic and Phenotypic Characterization Gene_ID->Conclusion Mutation_Analysis->Conclusion Copy_Number Determine Gene Amplification qPCR->Copy_Number Copy_Number->Conclusion Enzyme_Activity Quantify Enzymatic Degradation BetaLactamase_Assay->Enzyme_Activity Enzyme_Activity->Conclusion

References

The Differential Pharmacodynamics of Piperacillin: A Technical Guide to its Activity Against Gram-Negative and Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperacillin, a broad-spectrum β-lactam antibiotic, remains a cornerstone in the treatment of serious bacterial infections. Its efficacy, however, is nuanced, exhibiting significant differences in its pharmacodynamic profile against Gram-negative and Gram-positive bacteria. This technical guide provides an in-depth exploration of the core pharmacodynamics of this compound, detailing its mechanisms of action, the evolution of resistance, and the comparative quantitative data that underpin its clinical application. Experimental protocols for key pharmacodynamic assays are provided to facilitate further research and development in this critical area of antimicrobial science.

Introduction

This compound, a ureidopenicillin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Its chemical structure allows for enhanced penetration into Gram-negative bacteria and provides a degree of stability against hydrolysis by some β-lactamases.[1] This guide will dissect the pharmacodynamic properties of this compound, offering a comparative analysis of its interaction with Gram-positive and Gram-negative bacteria. Understanding these differences is paramount for optimizing dosing strategies, combating resistance, and guiding the development of novel antibacterial agents.

Mechanism of Action: A Tale of Two Cell Walls

The fundamental mechanism of this compound is the acylation of penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[1][2] This inhibition leads to a loss of cell wall integrity and, ultimately, cell lysis. The structural differences between Gram-positive and Gram-negative cell walls, however, dictate the accessibility of this compound to its PBP targets.

  • Gram-Positive Bacteria: The thick, exposed peptidoglycan layer of Gram-positive bacteria presents a relatively straightforward target for this compound. Once the antibiotic diffuses through this layer, it can readily access and inhibit the PBPs located on the outer leaflet of the cytoplasmic membrane.

  • Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria poses a significant barrier to this compound. The antibiotic must traverse this membrane, primarily through porin channels, to reach the periplasmic space where the PBPs reside. This structural complexity contributes to the intrinsic resistance of some Gram-negative species.

Quantitative Analysis of this compound Activity

The in vitro activity of this compound is most commonly quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90, representing the MICs required to inhibit 50% and 90% of isolates, respectively, are critical epidemiological markers.

Organism Gram Stain This compound MIC50 (µg/mL) This compound MIC90 (µg/mL) This compound/Tazobactam MIC50 (µg/mL) This compound/Tazobactam MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)Positive2>12812
Enterococcus faecalisPositive4848[3]
Escherichia coliNegative46428
Pseudomonas aeruginosaNegative4>64[4]4128[5]

Note: MIC values can vary based on geographic location and the specific collection of isolates tested. The addition of the β-lactamase inhibitor tazobactam significantly enhances the activity of this compound against many β-lactamase-producing strains.

Mechanisms of Resistance: A Divergent Evolutionary Path

Bacterial resistance to this compound is a significant clinical challenge and has evolved through distinct mechanisms in Gram-positive and Gram-negative species.

Gram-Positive Resistance: The BlaR1-BlaI Signaling Pathway

In Staphylococcus aureus, a primary mechanism of resistance is the production of β-lactamase, an enzyme that hydrolyzes the β-lactam ring of this compound, rendering it inactive. The expression of the β-lactamase gene (blaZ) is tightly regulated by the BlaR1-BlaI signaling pathway.[6]

This compound This compound BlaR1_inactive BlaR1 (Inactive Sensor) This compound->BlaR1_inactive Binds to BlaR1_active BlaR1 (Active Protease) BlaR1_inactive->BlaR1_active Conformational Change & Autocleavage BlaI BlaI (Repressor) BlaR1_active->BlaI Cleaves bla_operon bla Operon BlaI->bla_operon Represses Transcription beta_lactamase β-Lactamase Production bla_operon->beta_lactamase Transcription & Translation beta_lactamase->this compound Hydrolyzes inactivation This compound Inactivation

BlaR1-BlaI Signaling Pathway in S. aureus

Gram-Negative Resistance: A Multi-pronged Assault

Gram-negative bacteria employ a more diverse array of resistance mechanisms against this compound, often in combination. These include the production of a wider variety of β-lactamases, modification of the antibiotic target (PBPs), and active efflux of the drug. The regulation of these resistance determinants is often controlled by complex two-component regulatory systems.

In Pseudomonas aeruginosa, the CreBC and ParRS two-component systems play a crucial role in sensing cell wall stress caused by β-lactams and upregulating resistance mechanisms.[10][11]

This compound This compound PBP_inhibition PBP Inhibition & Peptidoglycan Stress This compound->PBP_inhibition Causes CreBC CreBC System PBP_inhibition->CreBC Activates ParRS ParRS System PBP_inhibition->ParRS Activates AmpC AmpC β-Lactamase Expression CreBC->AmpC Upregulates OprD OprD Porin Downregulation CreBC->OprD Contributes to MexXY_OprM MexXY-OprM Efflux Pump Expression ParRS->MexXY_OprM Upregulates Resistance Increased this compound Resistance

Two-Component System Regulation of Resistance in P. aeruginosa

Inhibition of PBPs by this compound leads to an accumulation of peptidoglycan fragments, which are sensed by these two-component systems.[10] This triggers a signaling cascade that results in the upregulation of the chromosomal AmpC β-lactamase, which can efficiently hydrolyze this compound.[10] Additionally, these systems can lead to the overexpression of efflux pumps, such as MexXY-OprM, which actively transport this compound out of the periplasmic space.[12][13] Downregulation of the OprD porin, the primary channel for carbapenem entry, can also contribute to reduced this compound susceptibility.[12][14]

Experimental Protocols

Reproducible and standardized methodologies are essential for the accurate assessment of this compound's pharmacodynamics.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Workflow:

start Prepare Serial Dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension start->inoculate inoculum Prepare Standardized Bacterial Inoculum (approx. 5 x 10^5 CFU/mL) inoculum->inoculate incubate Incubate at 35°C ± 2°C for 16-20 hours inoculate->incubate read Visually Inspect for Growth and Determine MIC incubate->read end MIC = Lowest Concentration with No Visible Growth read->end start Prepare Bacterial Culture in Logarithmic Growth Phase expose Expose Bacteria to This compound at Various Concentrations (e.g., 1x, 4x MIC) start->expose sample Collect Aliquots at Defined Time Points (0, 2, 4, 6, 8, 24 hours) expose->sample plate Perform Serial Dilutions and Plate onto Agar sample->plate incubate Incubate Plates and Count Viable Colonies (CFU/mL) plate->incubate plot Plot log10 CFU/mL versus Time incubate->plot

References

Structural Activity Relationship of Piperacillin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Piperacillin is a potent, broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class, widely utilized for treating severe bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1][2] Its efficacy is intrinsically linked to its chemical structure, which consists of a penam core and a characteristic 2,3-dioxopiperazine side chain.[3] This document provides an in-depth analysis of the structural activity relationship (SAR) of this compound and its derivatives. It explores how modifications to its core structure influence antibacterial potency, stability against β-lactamases, and affinity for Penicillin-Binding Proteins (PBPs). This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of molecular interactions and laboratory workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Structure and Mechanism of Action

The this compound Molecule

This compound is a semisynthetic derivative of ampicillin.[1] Its structure is distinguished by the addition of a polar, hydrophilic 2,3-dioxopiperazine moiety attached to the α-amino group of the acyl side chain.[1][3] This specific side chain is crucial for its extended spectrum of activity, enhancing its penetration into Gram-negative bacteria and increasing its affinity for essential PBPs, such as PBP-3.[1]

Mechanism of Action: Inhibition of Cell Wall Synthesis

Like all β-lactam antibiotics, this compound's bactericidal effect stems from its ability to disrupt the synthesis of the bacterial cell wall.[4][5] It achieves this by covalently binding to and inactivating Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[4][6] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linkage of peptidoglycan strands, this compound weakens the cell wall, leading to cell lysis and bacterial death.[1]

piperacillin_moa cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Wall Cell Wall Synthesis Peptidoglycan->Wall Lysis Cell Lysis and Death This compound This compound This compound->PBP

Figure 1: Mechanism of action of this compound, which involves the inhibition of Penicillin-Binding Proteins (PBPs).

Structural Activity Relationship (SAR) of this compound Derivatives

The antibacterial profile of this compound can be significantly altered by modifying its 2,3-dioxopiperazine side chain. These modifications primarily influence three key factors: intrinsic antibacterial activity, stability to β-lactamase enzymes, and binding affinity to target PBPs.

Modifications at the N-4 Position of the Dioxopiperazine Ring

Studies on this compound analogues have shown that the length of the alkyl group at the N-4 position of the 2,3-dioxopiperazine ring is a critical determinant of its activity, particularly against β-lactamase-producing strains of P. aeruginosa.[7]

  • β-Lactamase Stability: The stability of the analogues to β-lactamase hydrolysis increases with the number of carbon atoms in the N-4 alkyl chain.[7]

  • Antibacterial Activity: Consequently, for β-lactamase-producing bacteria, antibacterial activity becomes stronger as the N-4 alkyl chain length increases.[7]

  • PBP Affinity: In contrast, for wild-type strains lacking significant β-lactamase production, the binding affinity to lethal PBPs is the primary driver of antibacterial activity. Analogues with shorter to medium-length chains (e.g., ethyl, propyl) often show lower ID50 values, indicating higher binding affinity.[7]

  • Outer Membrane Permeability: The chain length of the N-4 alkyl group has been found to have little effect on the permeability of the outer membrane.[7]

Modifications at the C-5 or C-6 Positions of the Dioxopiperazine Ring

The synthesis and evaluation of derivatives with substitutions at the C-5 or C-6 positions of the piperazine ring have also been explored to understand their impact on the antibacterial spectrum and potency.[8] These modifications can influence the stereochemistry and overall conformation of the side chain, thereby affecting its interaction with both PBPs and β-lactamases.

Quantitative SAR Data

The relationship between structure and activity is best understood through quantitative data from in vitro studies. The following tables summarize key findings from the literature.

Table 1: In Vitro Activity and PBP Affinity of this compound Analogues against P. aeruginosa This table highlights how modifications to the N-4 position of the dioxopiperazine ring affect antibacterial activity (MIC) and PBP binding affinity (ID50). Data suggests that while longer chains improve stability against β-lactamases, optimal PBP binding is achieved with specific chain lengths.

CompoundN-4 SubstituentMIC (µg/mL) vs. β-Lactamase ProducerPBP Binding Affinity (ID50)Reference
C-1Methyl>128Higher than C-2, C-3, C-4[7]
PIPC (C-2) Ethyl 64 Lower than C-1, C-6, C-8 [7]
C-3Propyl32Lower than C-1, C-6, C-8[7]
C-4Butyl16Lower than C-1, C-6, C-8[7]
C-6Hexyl8Higher than C-2, C-3, C-4[7]
C-8Octyl4Higher than C-2, C-3, C-4[7]

Note: Lower ID50 values indicate stronger binding affinity.

Table 2: Comparative MICs of this compound in Combination with β-Lactamase Inhibitors This table shows the efficacy of this compound when combined with a β-lactamase inhibitor against resistant bacteria. The combination restores this compound's activity against strains that would otherwise be resistant.

Organism TypeAntibiotic CombinationMIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound-Nonsusceptible Enteric BacilliThis compound-Tazobactam<16>64[9]
This compound-Nonsusceptible Enteric BacilliThis compound-BLI-489 (4 µg/mL)<1616[9]
ESBL- and AmpC-producing strainsThis compound-Tazobactam->64[9]
ESBL- and AmpC-producing strainsThis compound-BLI-489 (4 µg/mL)-16[9]

Mechanisms of Resistance and the Role of Inhibitors

The clinical efficacy of this compound is threatened by bacterial resistance. The two primary mechanisms are the production of β-lactamase enzymes and the alteration of target PBPs.[5]

  • β-Lactamase Inactivation: Many bacteria produce β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it inactive.[1][5]

  • PBP Alteration: Mutations in the genes encoding PBPs can reduce the binding affinity of this compound for its target, thereby decreasing its effectiveness.[5]

To counter β-lactamase-mediated resistance, this compound is commonly co-administered with a β-lactamase inhibitor like tazobactam.[6][10] Tazobactam itself has minimal antibacterial activity but irreversibly binds to and inactivates many β-lactamases, protecting this compound from degradation and restoring its ability to reach and inhibit the PBPs.[5][6]

resistance_inhibition cluster_resistance Bacterium with β-Lactamase PBP Target PBP BL β-Lactamase InactivePip Inactive This compound BL->InactivePip Pip This compound Pip->PBP Inhibits (Successful) Pip->BL Hydrolyzes Taz Tazobactam Taz->BL Inhibits mic_workflow start Start prep Prepare 2-fold serial dilutions of antibiotic in microtiter plate start->prep inoc Inoculate wells with standardized bacterial suspension prep->inoc incub Incubate plate (e.g., 18-24h at 37°C) inoc->incub read Visually inspect wells for turbidity incub->read det Determine MIC: Lowest concentration with no visible growth read->det end End det->end

References

Piperacillin's Disruption of Bacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of piperacillin, a broad-spectrum β-lactam antibiotic, with a specific focus on its inhibitory effects on the bacterial cell wall synthesis pathway. The following sections detail the intricate steps of peptidoglycan synthesis, the molecular interactions of this compound with its targets, quantitative data on its efficacy, and the experimental protocols used to elucidate these interactions.

The Bacterial Peptidoglycan Synthesis Pathway

Bacterial cell wall, primarily composed of peptidoglycan, is a rigid, mesh-like structure essential for maintaining cell shape and protecting against osmotic lysis.[1] The synthesis of this vital polymer is a complex, multi-stage process that occurs in both the cytoplasm and the periplasm.

The synthesis begins in the cytoplasm with the formation of precursor molecules. UDP-N-acetylglucosamine (UDP-GlcNAc) is converted to UDP-N-acetylmuramic acid (UDP-MurNAc), to which a pentapeptide chain is sequentially added.[2] This precursor, UDP-MurNAc-pentapeptide, is then transferred to a lipid carrier, undecaprenyl phosphate, on the inner leaflet of the cytoplasmic membrane, forming Lipid I. The addition of a GlcNAc moiety to Lipid I results in the formation of Lipid II.[2]

Lipid II is subsequently flipped across the cytoplasmic membrane into the periplasmic space. Here, the disaccharide-pentapeptide monomers are polymerized into long glycan chains by transglycosylase enzymes. The final and crucial step is the cross-linking of these glycan chains, a reaction catalyzed by transpeptidase enzymes, also known as penicillin-binding proteins (PBPs).[3] This cross-linking imparts the necessary strength and rigidity to the peptidoglycan mesh.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II_cyto Lipid II Lipid_I->Lipid_II_cyto MurG Flippase Flippase (MurJ) Lipid_II_cyto->Flippase Lipid_II_peri Lipid II Flippase->Lipid_II_peri Glycan_Chain Nascent Glycan Chain Lipid_II_peri->Glycan_Chain Transglycosylase (PBP) Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidase (PBP)

Fig. 1: Bacterial Peptidoglycan Synthesis Pathway

This compound's Mechanism of Action: Inhibition of Cell Wall Synthesis

This compound, as a β-lactam antibiotic, exerts its bactericidal effect by targeting the final stage of peptidoglycan synthesis.[3][4] Its molecular structure mimics the D-alanyl-D-alanine moiety of the pentapeptide side chains of the nascent peptidoglycan strands.[5] This structural similarity allows this compound to bind to the active site of transpeptidases (PBPs).[6][7]

Upon binding, the highly reactive β-lactam ring of this compound forms a stable, covalent acyl-enzyme complex with a serine residue in the active site of the PBP.[5][6] This irreversible binding inactivates the enzyme, thereby preventing the cross-linking of the peptidoglycan chains.[3][6][8] The inhibition of transpeptidation leads to the formation of a weakened cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[3][4][9] this compound has a broad spectrum of activity, in part due to its ability to penetrate the outer membrane of Gram-negative bacteria and its affinity for multiple PBPs, particularly PBP-3 in E. coli, which is involved in septum formation during cell division.[5][6]

Piperacillin_Mechanism_of_Action cluster_PBP Penicillin-Binding Protein (PBP) PBP_Active_Site Active Site (Serine Residue) Peptidoglycan_Substrate Peptidoglycan Substrate (D-Ala-D-Ala) PBP_Active_Site->Peptidoglycan_Substrate Cross-linking Inactive_PBP Inactive Acyl-Enzyme Complex PBP_Active_Site->Inactive_PBP Covalent Acylation Peptidoglycan_Substrate->PBP_Active_Site Normal Binding This compound This compound (β-Lactam Ring) This compound->PBP_Active_Site Competitive Binding

Fig. 2: this compound's Inhibition of Transpeptidase

Quantitative Efficacy of this compound

The in vitro activity of this compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC values for this compound against various bacterial species can vary depending on the presence of β-lactamase enzymes. Therefore, it is often combined with a β-lactamase inhibitor like tazobactam.

Bacterial SpeciesThis compound/Tazobactam MIC Range (mg/L)Notes
Escherichia coli4 to 8The epidemiological cutoff value (ECOFF) for wild-type isolates is generally around 8 mg/L.[10][11]
Klebsiella pneumoniae8 to 16Higher MICs can be observed in extended-spectrum β-lactamase (ESBL)-producing strains.[10]
Proteus mirabilis0.5 to 1Generally highly susceptible.[10]
Pseudomonas aeruginosa≤16/4 to >64/4Susceptibility can be variable. A pharmacokinetic/pharmacodynamic target of >60.68% fT>MIC has been associated with improved survival in bacteremia.[12]
Enterococcus faecalis-Generally susceptible to this compound alone.
Staphylococcus aureus (MSSA)-Susceptible to this compound. Methicillin-resistant S. aureus (MRSA) is resistant due to altered PBPs.[6]

Note: MIC values are for this compound/tazobactam with a fixed tazobactam concentration (usually 4 mg/L). Data is compiled from multiple sources and represents a general range.[10][11][12][13]

Experimental Protocols

The interaction between this compound and its PBP targets can be investigated using various biochemical and microbiological assays. A fundamental technique is the Penicillin-Binding Protein (PBP) competition assay.

Principle of the PBP Competition Assay

This assay determines the affinity of a test β-lactam (e.g., this compound) for specific PBPs by measuring its ability to compete with a labeled β-lactam probe (e.g., a fluorescently tagged penicillin) for binding to the PBPs in a bacterial membrane preparation. The decrease in the signal from the labeled probe corresponds to the binding of the unlabeled competitor.

Detailed Methodology for a Competitive PBP Binding Assay

1. Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium. b. Harvest the cells by centrifugation at 4°C. c. Wash the cell pellet with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).[14] d. Resuspend the cells in the same buffer and lyse them using a French press or sonication.[14] e. Remove unbroken cells and cellular debris by low-speed centrifugation. f. Pellet the membrane fraction by high-speed centrifugation. g. Wash the membrane pellet to remove any remaining cytoplasmic proteins and potential β-lactamases.[14] h. Resuspend the final membrane preparation in a storage buffer and determine the total protein concentration (e.g., by Bradford assay). Store at -70°C.[14]

2. PBP Competition Assay: a. Thaw the membrane preparation on ice. b. In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of unlabeled this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 25-37°C) to allow for binding to the PBPs. c. Add a fixed, sub-saturating concentration of a labeled β-lactam probe (e.g., Bocillin-FL or 3H-penicillin) to each tube and incubate for a further 10-30 minutes.[14][15][16] d. Terminate the binding reaction by adding a large excess of cold, unlabeled penicillin or by adding SDS-PAGE sample buffer.[14]

3. Detection and Analysis: a. Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Visualize the labeled PBPs. For fluorescent probes, this can be done using an in-gel fluorescence scanner.[15] For radiolabeled probes, fluorography is used by incubating the gel in a scintillant and exposing it to X-ray film.[14] c. The intensity of the bands corresponding to the different PBPs will decrease as the concentration of this compound increases. d. Quantify the band intensities using densitometry software. e. Determine the IC50 value for this compound for each PBP, which is the concentration of this compound required to inhibit 50% of the binding of the labeled probe. This value is inversely proportional to the binding affinity.

PBP_Competition_Assay_Workflow start Start: Bacterial Culture harvest Harvest & Wash Cells start->harvest lysis Cell Lysis (French Press/Sonication) harvest->lysis centrifugation Differential Centrifugation lysis->centrifugation membranes Isolate & Quantify Membrane Fraction centrifugation->membranes pre_incubation Pre-incubate Membranes with varying [this compound] membranes->pre_incubation Assay Start probe_incubation Add Labeled β-Lactam Probe (e.g., Bocillin-FL) pre_incubation->probe_incubation sds_page Separate Proteins by SDS-PAGE probe_incubation->sds_page visualization Visualize Labeled PBPs (Fluorescence/Autoradiography) sds_page->visualization analysis Quantify Band Intensity & Determine IC50 visualization->analysis

References

In Vitro Post-Antibiotic Effect of Piperacillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro post-antibiotic effect (PAE) of piperacillin, a widely used beta-lactam antibiotic. The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC). Understanding the PAE of this compound is crucial for optimizing dosing regimens and predicting its efficacy against various pathogens.

Introduction to the Post-Antibiotic Effect (PAE)

The post-antibiotic effect is a pharmacodynamic parameter that reflects the time it takes for a bacterial population to resume logarithmic growth after the removal of an antibiotic. Several factors can influence the duration of the PAE, including the bacterial species, the type of antibiotic, the concentration of the drug, and the duration of exposure[1]. For beta-lactam antibiotics like this compound, the PAE is generally more pronounced against gram-positive cocci than against gram-negative bacilli[1].

The primary mechanism behind the PAE of penicillins involves their binding to penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis[2][3]. This interaction leads to non-lethal damage to the bacteria, requiring a recovery period before normal growth can resume.

Quantitative Data on this compound's Post-Antibiotic Effect

The in vitro PAE of this compound varies depending on the target microorganism. The following tables summarize the available quantitative data.

Table 1: Post-Antibiotic Effect of this compound against Gram-Negative Bacteria

Bacterial SpeciesThis compound ConcentrationExposure TimePAE Duration (hours)Reference
Escherichia coliVarious concentrations2 hours0.4 - 0.95 (non-dose-dependent)[4][5]

Table 2: Post-Antibiotic Effect of this compound against Gram-Positive Bacteria

Bacterial SpeciesThis compound ConcentrationExposure TimePAE Duration (hours)Reference
Gram-positive cocci (general)Not specifiedNot specifiedGenerally exhibits a significant PAE[1]

Note: Specific quantitative data for this compound's PAE against key gram-positive pathogens like Staphylococcus aureus from the reviewed literature was limited. The general observation is that a more significant PAE is expected compared to gram-negative bacteria.

Experimental Protocols for PAE Determination

The determination of the in vitro PAE of this compound typically involves the following steps, based on the viable count method.

Materials
  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution of known concentration

  • Sterile saline or buffer for washing and dilution

  • Sterile culture tubes and Petri dishes

  • Incubator

  • Spectrophotometer

  • Vortex mixer

  • Micropipettes and sterile tips

Experimental Workflow

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_removal Antibiotic Removal cluster_monitoring Monitoring Regrowth cluster_analysis Data Analysis Bacterial_Culture 1. Prepare overnight bacterial culture Inoculum 2. Adjust inoculum to standard turbidity (e.g., 0.5 McFarland) Bacterial_Culture->Inoculum Exposure 4. Expose bacteria to this compound for a defined period (e.g., 2 hours) Inoculum->Exposure Control 5. Incubate control culture without antibiotic Inoculum->Control Antibiotic_Prep 3. Prepare this compound dilutions Antibiotic_Prep->Exposure Removal 6. Remove this compound by dilution (e.g., 1:1000) Exposure->Removal Sampling 7. Collect samples at regular intervals from treated and control cultures Removal->Sampling Viable_Counts 8. Perform viable counts (plate counts) Sampling->Viable_Counts Growth_Curves 9. Plot growth curves (log CFU/mL vs. time) Viable_Counts->Growth_Curves PAE_Calculation 10. Calculate PAE = T - C Growth_Curves->PAE_Calculation Factors_Influencing_PAE cluster_factors Influencing Factors Piperacillin_PAE This compound Post-Antibiotic Effect Organism_Type Bacterial Species (Gram-positive vs. Gram-negative) Organism_Type->Piperacillin_PAE Antibiotic_Concentration This compound Concentration (Multiple of MIC) Antibiotic_Concentration->Piperacillin_PAE Exposure_Duration Duration of Exposure Exposure_Duration->Piperacillin_PAE

References

Methodological & Application

Application Note: Quantification of Piperacillin in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piperacillin is a broad-spectrum β-lactam antibiotic frequently used in clinical settings to treat severe bacterial infections. Therapeutic drug monitoring (TDM) of this compound is crucial to optimize dosing, ensure therapeutic efficacy, and minimize potential toxicity. This application note provides a detailed protocol for the quantification of this compound in human plasma using a simple and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is suitable for clinical research and therapeutic drug monitoring.

Experimental Protocols

1. Materials and Reagents

  • This compound sodium salt (analytical standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Phosphoric acid

  • Potassium dihydrogen orthophosphate

  • Human plasma (drug-free)

  • 0.22 µm or 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective for this compound analysis:

ParameterCondition 1[1][2][3]Condition 2[4][5][6]Condition 3[7]
HPLC Column C18 reverse-phase columnC18 reverse-phase columnC18 column
Mobile Phase Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution)Methanol, water, tetrabutylammonium chloride buffer, and phosphoric acidPotassium dihydrogen orthophosphate buffer (pH 3.5) and acetonitrile (60:40 v/v)
Flow Rate 0.8 mL/min1.0 mL/min1.0 mL/min
Detection UV at 218 nmUV at 218 nmUV at 226 nm
Injection Volume 20 µL20 µL20 µL
Column Temp. Room TemperatureRoom TemperatureRoom Temperature

3. Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase or a suitable solvent.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 0.25 - 400 µg/mL).[4]

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

4. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting this compound from plasma samples.[1][2][3][8]

  • To 300 µL of plasma sample (or standard/QC), add a precipitating agent like acetonitrile.[1][2][3] The ratio of plasma to acetonitrile can vary, a common approach is 1:3 (v/v).

  • Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1][2][3]

  • Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).[1][2][3]

  • Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.[4]

Method Validation Data

The following tables summarize the quantitative data from various validated HPLC methods for this compound quantification in plasma.

Table 1: Linearity and Sensitivity

ParameterMethod 1[1][2][3]Method 2[4][6]Method 3[9][10]
Linearity Range (µg/mL) 0.5 - 4000.5 - 4000.5 - 100
Correlation Coefficient (r²) > 0.990.9999> 0.99
Limit of Detection (LOD) (µg/mL) Not Reported0.25Not Reported
Limit of Quantification (LOQ) (µg/mL) 0.50.50.5

Table 2: Accuracy and Precision

ParameterMethod 1[1][2]Method 2[4][5]Method 3[9]
Intra-day Precision (%RSD) < 20%0.049%< 15%
Inter-day Precision (%RSD) < 20%0.059% - 0.078%< 15%
Accuracy (% Recovery) Within ±20%99.9%Not Reported

Visualizations

G Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 HPLC Analysis plasma Plasma Sample (300 µL) add_acn Add Acetonitrile plasma->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (218 nm) separate->detect quantify Quantification detect->quantify

Caption: Workflow for this compound quantification in plasma.

G Logical Relationship of Method Validation method HPLC Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision sensitivity Sensitivity method->sensitivity selectivity Selectivity method->selectivity stability Stability method->stability loq LOQ sensitivity->loq lod LOD sensitivity->lod

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Piperacillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the principal methods of in vitro susceptibility testing for Piperacillin, frequently used in combination with the β-lactamase inhibitor Tazobactam. The following information is intended to guide laboratory personnel in determining the minimum inhibitory concentration (MIC) and assessing the susceptibility of bacterial isolates to this compound.

Introduction

This compound is a broad-spectrum β-lactam antibiotic that exhibits bactericidal activity by inhibiting bacterial cell wall synthesis. It is often combined with Tazobactam, a β-lactamase inhibitor, to extend its spectrum of activity against many bacteria that produce β-lactamase enzymes. Accurate in vitro susceptibility testing is crucial for clinical diagnostics, guiding therapeutic choices, and for the surveillance of antibiotic resistance. The most commonly employed methods for determining the susceptibility of bacteria to this compound are broth microdilution, agar dilution, disk diffusion, and gradient diffusion. These methods are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Key Susceptibility Testing Methods

Four primary methods are utilized for determining the in vitro susceptibility of bacterial isolates to this compound:

  • Broth Microdilution: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium to determine the MIC.

  • Agar Dilution: In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with a standardized bacterial suspension to identify the lowest concentration that inhibits visible growth.

  • Disk Diffusion (Kirby-Bauer): This technique involves placing a paper disk impregnated with a specified amount of this compound onto an agar plate inoculated with a bacterial lawn. The diameter of the resulting zone of growth inhibition is measured to determine susceptibility.

  • Gradient Diffusion (Etest): This method utilizes a plastic strip with a predefined gradient of this compound concentrations. When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC is read where the ellipse intersects the strip.

Broth Microdilution Method

Application Note:

The broth microdilution method is considered a reference method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1] It is a quantitative technique that provides a precise MIC value. For this compound/Tazobactam testing, Tazobactam is typically maintained at a fixed concentration of 4 µg/mL.[2] This method is suitable for testing a large number of isolates simultaneously and can be automated.

Experimental Protocol:

a. Preparation of this compound/Tazobactam Stock Solution:

  • Aseptically prepare a stock solution of this compound and Tazobactam at a concentration that is at least 10 times the highest concentration to be tested. For this compound/Tazobactam, the ratio is typically 8:1 or with Tazobactam at a fixed concentration of 4 µg/mL.[3]

  • Use sterile distilled water or another appropriate solvent as recommended by the manufacturer to dissolve the antimicrobial powder.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

b. Preparation of Microdilution Plates:

  • Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

  • Add 50 µL of the this compound/Tazobactam stock solution to the first well of each row to be tested.

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying antibiotic concentrations in each well.

c. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

d. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.[4]

e. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

  • Compare the MIC value to the breakpoints established by CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), Susceptible Dose-Dependent (SDD), or Resistant (R).

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare this compound/ Tazobactam Stock Solution P2 Prepare Serial Dilutions in Microtiter Plate P1->P2 E1 Inoculate Microtiter Plate with Bacterial Suspension P2->E1 P3 Prepare Standardized Bacterial Inoculum (0.5 McFarland) P3->E1 E2 Incubate at 35°C for 16-20 hours E1->E2 A1 Read MIC (Lowest concentration with no visible growth) E2->A1 A2 Interpret Results using CLSI/EUCAST Breakpoints A1->A2

Broth Microdilution Workflow

Agar Dilution Method

Application Note:

The agar dilution method is another reference standard for MIC determination.[4] It is particularly useful for testing fastidious organisms or when a large number of isolates are to be tested against a limited number of antimicrobial agents. This method is considered reliable for determining this compound MICs.[4]

Experimental Protocol:

a. Preparation of this compound/Tazobactam Agar Plates:

  • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 45-50°C in a water bath.

  • Prepare serial twofold dilutions of the this compound/Tazobactam stock solution.

  • Add a specific volume of each antibiotic dilution to a corresponding volume of molten agar to achieve the desired final concentrations (e.g., 1 part antibiotic solution to 9 parts agar).

  • Mix thoroughly by inverting the tubes and pour the agar into sterile petri dishes to a depth of 3-4 mm.

  • Allow the plates to solidify at room temperature. Include a drug-free control plate.

b. Inoculum Preparation:

  • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Optionally, further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot on the agar surface.

c. Inoculation and Incubation:

  • Using a multipoint inoculator (e.g., a Steers replicator), spot-inoculate a fixed volume (1-2 µL) of each standardized bacterial suspension onto the surface of the agar plates, starting with the control plate and proceeding to plates with increasing antibiotic concentrations.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria. A single colony or a faint haze should be disregarded.

  • Interpret the MIC based on CLSI or EUCAST breakpoints.

Workflow Diagram:

Agar_Dilution_Workflow cluster_prep Plate Preparation cluster_inoc Inoculation cluster_inc_read Incubation & Reading P1 Prepare Molten Mueller-Hinton Agar P3 Add Antibiotic to Agar and Pour Plates P1->P3 P2 Prepare this compound/ Tazobactam Dilutions P2->P3 I2 Spot Inoculate Agar Plates with Bacterial Suspensions P3->I2 I1 Prepare Standardized Bacterial Inoculum I1->I2 IR1 Incubate Plates at 35°C for 16-20 hours I2->IR1 IR2 Determine MIC (Lowest concentration with no growth) IR1->IR2 IR3 Interpret Results IR2->IR3

Agar Dilution Workflow

Disk Diffusion Method (Kirby-Bauer)

Application Note:

The Kirby-Bauer disk diffusion method is a widely used qualitative or semi-quantitative test that is simple to perform and cost-effective.[5] It is based on the principle of an antibiotic diffusing from a paper disk into an agar medium, creating a concentration gradient. The size of the zone of inhibition is inversely proportional to the MIC. For this compound/Tazobactam, disks typically contain 100 µg of this compound and 10 µg of Tazobactam.[4][6]

Experimental Protocol:

a. Medium Preparation:

  • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.

  • Pour the molten agar into 150 mm or 100 mm petri dishes to a uniform depth of 4 mm.[5]

  • Allow the agar to solidify and dry before use.

b. Inoculum Preparation:

  • Prepare a bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard as previously described.

c. Inoculation and Disk Application:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

  • Aseptically apply the this compound/Tazobactam (100/10 µg) disk to the surface of the agar using sterile forceps or a disk dispenser. Gently press the disk to ensure complete contact with the agar.

d. Incubation:

  • Within 15 minutes of disk application, invert the plates and incubate them at 35 ± 2°C in ambient air for 16-20 hours.

e. Interpretation of Results:

  • Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.

  • Interpret the zone diameter according to the interpretive criteria provided by CLSI or EUCAST to determine if the isolate is Susceptible, Intermediate, or Resistant.

Workflow Diagram:

Disk_Diffusion_Workflow start Start prep_inoculum Prepare 0.5 McFarland Standardized Inoculum start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disk Apply this compound/Tazobactam Disk (100/10 µg) inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter (mm) incubate->measure_zone interpret Interpret using CLSI/EUCAST Breakpoints measure_zone->interpret end End interpret->end

Disk Diffusion (Kirby-Bauer) Workflow

Gradient Diffusion Method (Etest)

Application Note:

The gradient diffusion method, commercially known as Etest, is a quantitative method that determines the MIC of an antimicrobial agent.[7][8] It utilizes a non-porous plastic strip with a continuous, predefined gradient of antibiotic concentrations.[9] This method is a convenient alternative to broth microdilution for obtaining an MIC value.[10]

Experimental Protocol:

a. Medium and Inoculum Preparation:

  • Prepare Mueller-Hinton Agar plates and a standardized 0.5 McFarland bacterial inoculum as described for the disk diffusion method.

b. Inoculation and Strip Application:

  • Inoculate the MHA plate with the bacterial suspension to obtain confluent growth.

  • Allow the surface to dry for 10-15 minutes.

  • Aseptically apply the this compound/Tazobactam Etest strip to the agar surface with the concentration gradient facing downwards. Ensure there are no air bubbles trapped under the strip.

c. Incubation:

  • Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • After incubation, an elliptical zone of inhibition will be visible.

  • Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.

  • If the intersection is between two markings, the higher value should be reported.

  • Interpret the MIC value according to CLSI or EUCAST breakpoints.

Workflow Diagram:

Etest_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare Mueller-Hinton Agar Plate E1 Inoculate Agar Plate for Confluent Growth P1->E1 P2 Prepare Standardized Bacterial Inoculum P2->E1 E2 Apply Etest Strip E1->E2 E3 Incubate at 35°C for 16-20 hours E2->E3 A1 Read MIC at Intersection of Ellipse and Strip E3->A1 A2 Interpret MIC using CLSI/EUCAST Breakpoints A1->A2 Quality_Control_Logic start Start QC Process test_qc Test QC Strain with Clinical Isolates start->test_qc get_result Obtain QC Result (MIC or Zone Diameter) test_qc->get_result compare Result within Acceptable Range? get_result->compare report Report Patient Results compare->report Yes investigate Do Not Report Patient Results. Investigate and Repeat Testing. compare->investigate No end End report->end investigate->end

References

Protocol for Assessing Piperacillin Stability in Infusion Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol: AN-PS-2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for assessing the chemical and physical stability of piperacillin, a critical beta-lactam antibiotic, in various intravenous (IV) infusion solutions. The methodologies outlined herein are essential for determining appropriate storage conditions, shelf-life, and compatibility of this compound admixtures to ensure patient safety and therapeutic efficacy.

Introduction

This compound is an extended-spectrum penicillin antibiotic frequently used to treat a wide range of bacterial infections. When prepared for intravenous administration, it is crucial to understand its stability, as degradation can lead to loss of potency and the formation of potentially harmful byproducts. Factors influencing this compound's stability in solution include the type of infusion fluid, storage temperature, pH, container material, and exposure to light.[1] This protocol details the experimental procedures required to systematically evaluate these parameters.

Factors Influencing this compound Stability

Several factors can impact the stability of this compound in infusion solutions:

  • Temperature: Higher temperatures generally accelerate the degradation of this compound.[2] Studies have shown that this compound solutions are more stable at refrigerated temperatures (2-8°C) compared to room temperature (23-25°C).[3][4]

  • pH: The pH of the infusion solution is a critical factor, with beta-lactam antibiotics like this compound generally being most stable in the pH range of 6 to 7.[5] A decrease in pH over time is often observed during storage and can be an indicator of degradation.[6]

  • Infusion Fluid: The composition of the infusion fluid can affect stability. Common diluents include 0.9% Sodium Chloride (Normal Saline) and 5% Dextrose in Water (D5W).[7] The use of buffered solutions, such as citrate-buffered saline, has been shown to significantly improve this compound stability.[6][8]

  • Container Type: The material of the infusion container, such as polyvinyl chloride (PVC) bags, non-PVC bags (e.g., polyolefin or ethylene vinyl acetate), and elastomeric pumps, can influence drug stability.[3][5]

  • Concentration: The initial concentration of this compound in the infusion solution can also play a role in its degradation kinetics.[9]

  • Presence of Other Drugs: Co-administration with other drugs, such as tazobactam, may have a slight adverse effect on this compound stability.[7]

Quantitative Data Summary

The following tables summarize the stability of this compound under various conditions as reported in the literature. The stability is generally defined as the time point at which the concentration of this compound remains at or above 90% of its initial concentration.

Table 1: Stability of this compound/Tazobactam in Different Infusion Solutions and Containers

Infusion SolutionContainer TypeConcentrationTemperatureStability DurationReference
0.9% Sodium ChloridePVC Bag45 mg/mL7°CUp to 5 days[5][6]
0.9% Sodium ChloridePVC Bag45 mg/mL25°CUp to 4 days[5][6]
0.9% Sodium ChlorideNon-PVC Bag45 mg/mL7°CUp to 17 days[5][6]
0.9% Sodium ChlorideNon-PVC Bag45 mg/mL25°CUp to 4 days[5][6]
5% DextrosePlastic Bag1.0 g/dL5°C28 days[5]
5% DextrosePlastic Bag1.0 g/dL25°C2 days[5]
0.3% Citrate-Buffered Saline (pH 7)Elastomeric Device25 mg/mL & 90 mg/mL2-8°C for 13 days, then 24h at 32°CStable for the entire period[8][9]
0.9% Sodium ChlorideAutoDose Infusion System Bag (EVA)3 g/100 mL & 4 g/100 mL4°CUp to 21 days[3]
0.9% Sodium ChlorideAutoDose Infusion System Bag (EVA)3 g/100 mL & 4 g/100 mL23°C9-10% loss after 5 days[3]

Experimental Protocols

This section provides detailed methodologies for conducting a comprehensive stability study of this compound in infusion solutions.

Materials and Equipment
  • This compound reference standard

  • High-purity water

  • Infusion solutions (e.g., 0.9% Sodium Chloride, 5% Dextrose)

  • Infusion containers (e.g., PVC bags, non-PVC bags, elastomeric pumps)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)[6][10]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm)

  • Temperature-controlled chambers (refrigerators, incubators)

  • Particle counter[1]

  • Turbidimeter or spectrophotometer[11]

Preparation of this compound Infusion Solutions
  • Accurately weigh the required amount of this compound powder.

  • Reconstitute the this compound with a suitable diluent as per the manufacturer's instructions.

  • Further dilute the reconstituted solution to the desired final concentration with the selected infusion fluid (e.g., 0.9% Sodium Chloride or 5% Dextrose) in the chosen infusion container.

  • Prepare triplicate samples for each condition to be tested (e.g., different temperatures, container types).[9]

Stability Study Design
  • Time Points: Define the time points for sample collection. For example, samples can be collected at 0, 2, 4, 8, 12, 24, 48 hours, and then daily or weekly depending on the expected stability.[5][6]

  • Storage Conditions: Store the prepared infusion solutions under various conditions:

    • Refrigerated: 2-8°C

    • Room Temperature: 20-25°C

    • Elevated Temperature (for accelerated stability studies): 32°C or 37°C[1][9]

    • Protection from light may also be considered as a variable.[1]

  • Sample Collection: At each time point, withdraw an aliquot of the solution from each container using a sterile syringe.

Analytical Methods

At each time point, visually inspect each sample for any changes in color, clarity, or the presence of particulate matter.[3]

Measure the pH of each sample at every time point to monitor for any significant changes.[6]

Use a particle counter to quantify the number of sub-visible particles in the solutions, which is an indicator of physical instability.[1]

A stability-indicating HPLC method is crucial for accurately quantifying the concentration of this compound and separating it from its degradation products.[6][10]

  • Mobile Phase Preparation: A common mobile phase consists of a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol. The pH of the buffer is a critical parameter for achieving good separation.[12][13]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent.

    • Create a series of calibration standards by diluting the stock solution to known concentrations.

    • Dilute the collected samples from the stability study to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[10]

    • Mobile Phase: Isocratic or gradient elution with a buffer/organic solvent mixture.

    • Flow Rate: Typically 1.0 mL/min.[12][13]

    • Detection Wavelength: UV detection at approximately 215-230 nm.[10][14]

    • Injection Volume: Typically 10-20 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

    • Calculate the percentage of the initial this compound concentration remaining at each time point. The stability limit is typically defined as retaining at least 90% of the initial concentration.[1][15]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Stability Assessment A Preparation of this compound Infusion Solutions B Storage under Defined Conditions (Temperature, Light) A->B C Sample Collection at Predetermined Time Points B->C D Physical Stability Assessment C->D E Chemical Stability Assessment C->E F Visual Inspection (Color, Clarity, Particulates) D->F G pH Measurement D->G H Sub-visible Particle Counting D->H I HPLC Analysis (Quantification of this compound) E->I J Data Analysis and Stability Determination F->J G->J H->J I->J

Caption: Workflow for assessing the physical and chemical stability of this compound.

Conceptual Degradation Pathway

G Conceptual Degradation Pathways of this compound This compound This compound (Active Drug) Hydrolysis Hydrolysis (Opening of β-lactam ring) This compound->Hydrolysis pH, Temperature Oxidation Oxidation This compound->Oxidation Polymerization Polymerization This compound->Polymerization Inactive_Products Inactive Degradation Products Hydrolysis->Inactive_Products Oxidation->Inactive_Products Polymerization->Inactive_Products

Caption: Major chemical degradation routes for this compound in solution.

References

Application Notes & Protocols: Establishing a Murine Model of Sesis for Piperacillin Therapeutic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. To develop and evaluate new therapeutic agents like Piperacillin, robust and reproducible animal models that mimic human sepsis are essential. Murine models are widely used due to their genetic tractability, cost-effectiveness, and well-characterized immune system. This document provides detailed protocols for establishing two common murine sepsis models—Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) Endotoxemia—and for evaluating the therapeutic efficacy of this compound.

The CLP model is considered the "gold standard" as it closely mimics the pathophysiology of human sepsis originating from a polymicrobial abdominal infection.[1][2] It involves a surgical procedure that leads to a continuous release of bacteria into the peritoneum, resulting in systemic inflammation, organ dysfunction, and, if untreated, death.[1][3] The LPS model offers a simpler, non-surgical alternative that induces a rapid and potent inflammatory response by injecting a component of the Gram-negative bacterial outer membrane.[4] While less clinically analogous to the complex progression of human sepsis, the LPS model is highly reproducible and useful for studying the initial hyper-inflammatory phase.[4][5]

These protocols outline procedures for sepsis induction, this compound/Tazobactam administration, clinical monitoring, and endpoint analysis, providing a comprehensive framework for preclinical therapeutic studies.

Murine Sepsis Model Comparison

Choosing the appropriate model is critical for addressing specific research questions. The table below summarizes the key characteristics of the CLP and LPS models.

FeatureCecal Ligation and Puncture (CLP) ModelLipopolysaccharide (LPS) Model
Induction Method Surgical laparotomy, ligation, and needle puncture of the cecum.[3]Intraperitoneal (i.p.) or intravenous (i.v.) injection of LPS.[4]
Infection Type Polymicrobial (endogenous gut flora).[1][3]Endotoxemia (mimics Gram-negative bacterial infection).[4]
Pathophysiology Gradual onset, mimics clinical progression with hyperdynamic and hypodynamic phases.[3]Rapid, synchronous onset of inflammation; primarily a model of hyper-inflammation.[5]
Reproducibility Operator-dependent; severity can be modulated by ligation length and needle gauge.[6][7]Highly reproducible; severity is dose-dependent.[4]
Clinical Relevance Considered the "gold standard" for mimicking human abdominal sepsis.[1][2]Represents a systemic inflammatory response, but lacks an active infectious component.[4]
Key Advantages Clinically relevant polymicrobial infection and inflammatory trajectory.Simplicity, high reproducibility, non-surgical.
Key Disadvantages Technically demanding, higher variability.Does not replicate the full complexity or timeline of clinical sepsis.

Experimental Protocols

Animal Husbandry and Acclimatization
  • Species: C57BL/6J mice, male, 8–12 weeks old, weighing 20–25 g.[8]

  • Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.[9]

  • Acclimatization: Allow mice to acclimatize for at least one week before initiating any procedures.

  • Ethics: All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for humane care.[9]

Sepsis Induction Protocol: Cecal Ligation and Puncture (CLP)

This protocol describes a moderate-severity CLP procedure. The severity can be adjusted by altering the ligation length and the needle gauge.[6][7][10]

Materials:

  • Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)

  • Surgical tools (scissors, forceps)

  • 3-0 silk suture

  • 21- or 22-gauge needle[6]

  • Betadine and 70% ethanol

  • Wound clips or sutures for closure

  • Pre-warmed (37°C) sterile 0.9% saline for fluid resuscitation

  • Analgesic (e.g., Buprenorphine, 0.05-0.1 mg/kg)

Procedure:

  • Anesthetize the mouse. Confirm the depth of anesthesia via a toe-pinch reflex.

  • Shave the abdomen and disinfect the area with Betadine followed by 70% ethanol.

  • Perform a 1-2 cm midline laparotomy to expose the peritoneal cavity.

  • Exteriorize the cecum carefully, avoiding damage to the mesenteric vessels.

  • Ligate approximately 50-60% of the cecum distal to the ileocecal valve with a 3-0 silk suture. Ensure the ligation does not obstruct the bowel.[11]

  • Puncture the ligated cecum once or twice (through-and-through) with a 21-gauge needle.[11]

  • Gently squeeze the cecum to extrude a small amount of fecal matter to ensure patency of the punctures.[11]

  • Return the cecum to the peritoneal cavity.

  • Close the peritoneum and skin in two separate layers using appropriate sutures or wound clips.

  • Immediately administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[6]

  • Administer postoperative analgesia as per the approved protocol.

  • Place the mouse in a clean cage on a warming pad until fully recovered from anesthesia.

  • Sham Control: Perform the same surgical procedure, including exteriorizing the cecum, but without ligation and puncture.

Sepsis Induction Protocol: Lipopolysaccharide (LPS) Endotoxemia

Materials:

  • LPS from Escherichia coli (e.g., serotype O55:B5 or O127:B8)[9][12]

  • Sterile, pyrogen-free 0.9% saline

  • Syringes and needles for injection

Procedure:

  • Reconstitute LPS in sterile saline to the desired concentration.

  • Induce sepsis by administering a single intraperitoneal (i.p.) injection of LPS. A dose of 15-20 mg/kg body weight is often used to induce a septic state.[9][13]

  • Control Group: Administer an equivalent volume of sterile saline i.p.

  • Return mice to their cages and monitor closely.

This compound/Tazobactam Therapeutic Protocol

This compound is typically combined with a β-lactamase inhibitor like Tazobactam to broaden its spectrum. Dosing should aim to maintain the free drug concentration above the minimum inhibitory concentration (fT > MIC) for at least 50% of the dosing interval, which is a key pharmacodynamic target.[4][14]

Materials:

  • This compound/Tazobactam for injection

  • Sterile 0.9% saline for reconstitution

  • Syringes and needles for administration

Dosing Regimens:

  • Prophylactic/Early Treatment: Administer the first dose 1-2 hours post-CLP or 30 minutes post-LPS injection.

  • Therapeutic Dosing: A clinically relevant dose for pediatric intra-abdominal infections is 100 mg/kg this compound / 12.5 mg/kg Tazobactam administered every 8 hours.[15][16] This can be adapted for murine studies.

  • Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Vehicle Control: Administer an equivalent volume of sterile saline to a separate cohort of septic mice.

Treatment GroupSepsis ModelInterventionDosing Schedule
Group 1 CLP or LPSThis compound/Tazobactam100 mg/12.5 mg per kg, i.p., every 8 hours
Group 2 CLP or LPSVehicle (Sterile Saline)Equivalent volume, i.p., every 8 hours
Group 3 Sham SurgeryVehicle (Sterile Saline)Equivalent volume, i.p., every 8 hours

Monitoring and Endpoint Analysis

Humane endpoints should be established prior to the study to minimize animal suffering.[11][12][17] Euthanasia is required for animals that become moribund.

Clinical Sepsis Score Assessment

Monitor mice every 4-6 hours for the first 24 hours, then at least twice daily. A validated scoring system, such as the Murine Sepsis Score (MSS), should be used to objectively assess disease severity.[8]

ParameterScore 0Score 1Score 2Score 3Score 4
Appearance Normal, well-groomedRuffled furPiloerection, dull furSevere piloerection-
Level of Consciousness Alert and activeLethargic but responsiveSeverely lethargicUnconscious/unresponsive-
Activity Normal explorationReduced movementMoves only when proddedNo movement-
Response to Stimulus Strong, immediateSlowed responseMinimal responseNo response-
Respiration Normal rate and effortLabored breathingSevere, rapid breathingGasping-
Body Temperature Normal (36.5-38°C)Mild hypothermia (34-36°C)Moderate hypothermia (32-34°C)Severe hypothermia (<32°C)-
Adapted from various murine sepsis scoring systems. A cumulative score is calculated, and a predetermined score should trigger euthanasia as a humane endpoint.[8][12]
Biomarker and Pathological Analysis

Samples should be collected at predetermined time points (e.g., 6, 12, 24, 48 hours post-induction) or at the time of euthanasia.

Analysis TypeSampleKey Parameters to Measure
Inflammatory Cytokines Plasma/SerumTNF-α, IL-6, IL-1β, IL-10 (using ELISA or multiplex assay).[18]
Organ Dysfunction Plasma/SerumAlanine aminotransferase (ALT), Aspartate aminotransferase (AST) for liver injury; Blood Urea Nitrogen (BUN), Creatinine for kidney injury.[19]
Bacterial Load Blood, Peritoneal Lavage Fluid, Spleen, LiverColony Forming Units (CFU) on agar plates.
Histopathology Lung, Liver, Kidney, SpleenTissue sections stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, edema, hemorrhage, and necrosis.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Analysis Phase A1 Animal Acclimatization (1 week) A2 Randomize into Experimental Groups A1->A2 B1 Induce Sepsis (CLP or LPS) A2->B1 B2 Administer Treatment (this compound/Tazobactam or Vehicle) B1->B2 1-2h post-CLP B3 Monitor Clinical Score & Survival B2->B3 C1 Sample Collection (Blood, Tissues) B3->C1 At humane endpoint or pre-defined time C2 Endpoint Analysis (Cytokines, CFU, Histology) C1->C2 C3 Data Analysis & Interpretation C2->C3

Caption: Overview of the experimental workflow for the murine sepsis study.

Cecal Ligation and Puncture (CLP) Procedure Diagram

CLP_Procedure cluster_prep Preparation cluster_surgery Surgery cluster_postop Post-Operative Care P1 Anesthetize Mouse P2 Shave & Disinfect Abdomen P1->P2 S1 Midline Laparotomy P2->S1 S2 Exteriorize Cecum S1->S2 S3 Ligate Cecum (e.g., 50-60%) S2->S3 S4 Puncture Cecum (21G Needle, 1-2 times) S3->S4 S5 Return Cecum to Cavity S4->S5 S6 Suture Abdominal Wall & Skin S5->S6 R1 Fluid Resuscitation (1 mL warm saline s.c.) S6->R1 R2 Administer Analgesia R1->R2 R3 Monitor Recovery R2->R3

Caption: Step-by-step visualization of the CLP surgical procedure.

LPS-TLR4 Signaling Pathway Diagram

TLR4_Pathway cluster_nucleus Nucleus LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 MAL MAL TLR4_MD2->MAL MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs MAL->MyD88 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκB (Inactive) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

References

Determining Piperacillin Potency: A Guide to Microbiological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piperacillin is a broad-spectrum β-lactam antibiotic widely used in the treatment of bacterial infections.[1] Ensuring the potency of this compound formulations is crucial for therapeutic efficacy. While chemical methods like HPLC can quantify the concentration of the active pharmaceutical ingredient (API), they do not assess the biological activity.[2] Microbiological assays are essential for determining the bio-potency of antibiotics, as they measure the inhibitory effect of the substance on susceptible microorganisms.[3] This document provides detailed application notes and protocols for the two most common microbiological methods for determining this compound potency: the cylinder-plate (agar diffusion) assay and the turbidimetric assay, primarily based on the guidelines outlined in the United States Pharmacopeia (USP) chapter <81>.[3][4][5]

Principle of Microbiological Assays for Antibiotics

The potency of an antibiotic is determined by comparing the inhibitory effect of a sample solution with that of a reference standard of known activity.[5]

  • Cylinder-Plate Assay: This diffusion method involves placing stainless steel cylinders containing this compound solutions onto an agar plate previously inoculated with a susceptible test microorganism.[6][7] As the antibiotic diffuses into the agar, it creates a circular zone of inhibition where bacterial growth is prevented.[5] The diameter of this zone is proportional to the concentration of the antibiotic.[8]

  • Turbidimetric Assay: This method measures the inhibition of microbial growth in a liquid medium.[4] A standardized suspension of a susceptible microorganism is incubated in a nutrient broth containing varying concentrations of the this compound sample and a reference standard. The extent of microbial growth, measured as turbidity using a spectrophotometer, is inversely proportional to the antibiotic concentration.[9][10]

Recommended Test Microorganisms and Culture Media

The choice of test microorganism is critical and should be one that is sensitive to this compound. Commonly used quality control (QC) strains include:

  • Staphylococcus aureus (e.g., ATCC 29737)[11]

  • Escherichia coli (e.g., ATCC 25922, ATCC 35218)[12][13]

  • Pseudomonas aeruginosa (e.g., ATCC 27853)[12][14]

The culture medium provides the necessary nutrients for the growth of the test microorganism. Mueller-Hinton Agar is a commonly recommended medium for susceptibility testing.[12][13] Specific media compositions are outlined in pharmacopeias.[8]

Data Presentation

Quantitative data from microbiological assays should be meticulously recorded and analyzed. The following tables provide examples of expected results for this compound potency testing.

Table 1: Example Zone of Inhibition Diameters for this compound against Staphylococcus aureus using the Cylinder-Plate Assay

This compound Concentration (µg/mL)Average Zone of Inhibition Diameter (mm)
1.012.5
2.015.0
4.018.0
8.021.0
16.024.0

Note: These are example values and may vary depending on the specific strain of S. aureus, media composition, and incubation conditions.

Table 2: Minimum Inhibitory Concentration (MIC) Values for this compound against Quality Control Strains

MicroorganismATCC StrainThis compound MIC Range (µg/mL)
Escherichia coli259222/4[12][13]
Escherichia coli35218≥ 64/4[12][13]
Pseudomonas aeruginosa278534/4[12]
Klebsiella pneumoniae700603Varies

Note: For this compound/tazobactam combinations, the concentration of tazobactam is often fixed at 4 µg/mL.[15] The Clinical and Laboratory Standards Institute (CLSI) and the U.S. Food and Drug Administration (FDA) provide interpretive criteria for susceptibility testing.[16]

Experimental Protocols

Protocol 1: Cylinder-Plate Assay for this compound Potency

This protocol outlines the steps for determining this compound potency using the agar diffusion method.

1. Preparation of Media

  • Prepare Mueller-Hinton Agar according to the manufacturer's instructions. Sterilize by autoclaving.[17]

  • Cool the agar to 45-50°C.

2. Preparation of the Test Plate

  • Pour a base layer of approximately 20 mL of sterile agar into a sterile Petri dish (100 x 20 mm) and allow it to solidify on a level surface.[5]

  • Prepare a seeded agar layer by inoculating a suitable volume of molten agar (at 45-50°C) with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) to achieve a final concentration that will result in confluent growth.

  • Pour approximately 5 mL of the seeded agar evenly over the base layer and allow it to solidify.

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound USP Reference Standard and dissolve it in a specified buffer (e.g., Phosphate Buffer No. 6) to obtain a stock solution of known concentration.[17]

  • Standard Dilutions: From the stock solution, prepare a series of at least five standard dilutions with known concentrations, typically in a geometric progression (e.g., 1:1.25).[17]

  • Sample Solution: Prepare a sample solution of the this compound product to be tested, with an expected concentration similar to the median concentration of the standard dilutions.

4. Assay Procedure

  • Place six sterile stainless steel cylinders on the surface of the solidified seeded agar plate, spaced evenly.[5]

  • Fill three alternating cylinders with the median concentration of the standard solution.

  • Fill the remaining three cylinders with the sample solution.

  • Alternatively, a 2+2 or 3+3 design can be used where two or three different concentrations of the standard and sample are applied to the plate.

  • Incubate the plates at a specified temperature (e.g., 32-35°C) for 16-18 hours.[8]

5. Data Analysis

  • After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm.

  • Calculate the average zone diameter for the standard and sample solutions.

  • The potency of the sample is calculated by comparing its average zone diameter to the dose-response curve generated from the standard dilutions.

Experimental Workflow: Cylinder-Plate Assay

CylinderPlateAssay prep_media Prepare & Sterilize Mueller-Hinton Agar cool_agar Cool Agar to 45-50°C prep_media->cool_agar base_layer Pour Base Layer of Agar cool_agar->base_layer inoculate_agar Inoculate Molten Agar with Test Organism cool_agar->inoculate_agar seed_layer Pour Seeded Agar Layer base_layer->seed_layer inoculate_agar->seed_layer place_cylinders Place Cylinders on Agar Plate seed_layer->place_cylinders prep_std Prepare Standard Solutions fill_cylinders Fill Cylinders with Standard & Sample prep_std->fill_cylinders prep_sample Prepare Sample Solution prep_sample->fill_cylinders place_cylinders->fill_cylinders incubate Incubate Plates (16-18h, 32-35°C) fill_cylinders->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones calculate_potency Calculate Potency measure_zones->calculate_potency

Caption: Workflow for the Cylinder-Plate Assay.

Protocol 2: Turbidimetric Assay for this compound Potency

This protocol describes the determination of this compound potency by measuring the inhibition of microbial growth in a liquid medium.

1. Preparation of Media and Reagents

  • Prepare a suitable sterile nutrient broth (e.g., Brain Heart Infusion Broth).[10]

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus).[10]

2. Preparation of Standard and Sample Solutions

  • Prepare standard and sample stock solutions of this compound as described in the cylinder-plate assay protocol.

  • From these stock solutions, prepare a series of dilutions in the nutrient broth.

3. Assay Procedure

  • Dispense a fixed volume of each this compound dilution into a series of sterile test tubes.

  • To each tube, add a standardized volume of the microbial inoculum.

  • Include a control tube containing only the nutrient broth and the inoculum (no antibiotic).

  • Incubate the tubes in a shaking water bath or incubator at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 3-4 hours), or until sufficient growth is observed in the control tube.[10]

4. Data Analysis

  • After incubation, stop the microbial growth by adding a small volume of a suitable reagent (e.g., formaldehyde).[10]

  • Measure the turbidity (optical density) of each tube using a spectrophotometer at a specific wavelength (e.g., 530 nm).[10]

  • A dose-response curve is generated by plotting the absorbance values against the logarithm of the this compound concentrations of the standard.

  • The potency of the sample is determined by comparing its absorbance to the standard curve.

Experimental Workflow: Turbidimetric Assay

TurbidimetricAssay prep_media_inoculum Prepare Broth & Inoculum prep_std_dilutions Prepare Standard Dilutions in Broth prep_media_inoculum->prep_std_dilutions prep_sample_dilutions Prepare Sample Dilutions in Broth prep_media_inoculum->prep_sample_dilutions dispense_tubes Dispense Dilutions into Test Tubes prep_std_dilutions->dispense_tubes prep_sample_dilutions->dispense_tubes add_inoculum Add Inoculum to Tubes dispense_tubes->add_inoculum incubate Incubate Tubes (3-4h, 35-37°C) add_inoculum->incubate stop_growth Stop Microbial Growth incubate->stop_growth measure_turbidity Measure Turbidity (Spectrophotometer) stop_growth->measure_turbidity calculate_potency Calculate Potency measure_turbidity->calculate_potency

Caption: Workflow for the Turbidimetric Assay.

Considerations for this compound/Tazobactam

This compound is frequently combined with the β-lactamase inhibitor tazobactam.[6] When assaying this combination product, the microbiological activity observed is primarily due to this compound, as tazobactam has weak intrinsic antibacterial activity.[9] However, tazobactam protects this compound from degradation by β-lactamase enzymes produced by some bacteria. The protocols described above can be adapted for this compound/tazobactam formulations, with the understanding that the measured potency reflects the activity of the this compound component.

Conclusion

Microbiological assays are indispensable tools for the quality control of this compound, providing a measure of its biological potency that is not attainable through chemical analysis alone. The cylinder-plate and turbidimetric assays, when performed with care and adherence to established protocols, yield reliable and reproducible results, ensuring that this compound products meet the required standards of therapeutic efficacy.

References

Application Notes and Protocols: Utilizing Cell Culture Models to Investigate Piperacillin-Host Cell Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperacillin is a broad-spectrum β-lactam antibiotic frequently used, often in combination with the β-lactamase inhibitor tazobactam, for the treatment of moderate to severe bacterial infections. While highly effective, this compound can be associated with adverse effects, including direct cytotoxicity and hypersensitivity reactions.[1] Understanding the mechanisms of these off-target interactions with host cells is crucial for predicting and mitigating patient risk. In vitro cell culture models provide powerful, controlled systems to dissect the molecular and cellular basis of these interactions, facilitating drug safety assessment and the development of safer therapeutic strategies.

This document provides detailed application notes and protocols for studying two primary types of this compound-host cell interactions:

  • This compound-Induced Cytotoxicity: Focused on mitochondrial dysfunction and oxidative stress in neuronal and renal cells.

  • This compound-Induced Hypersensitivity: Focused on T-cell mediated immune responses.

Application I: Investigating this compound-Induced Cytotoxicity

Recent studies have highlighted that clinically relevant concentrations of this compound can induce apoptosis in host cells, particularly in neuronal and renal tubular cells.[2][3] The primary mechanism involves the induction of mitochondrial dysfunction, leading to a cascade of events including increased production of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of apoptotic pathways.[2][4]

2.1 Key Cell Culture Models:

  • Neuronal Cells: Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™) are a widely used model for neurotoxicity studies.[3][5] They can be cultured in an undifferentiated state or differentiated into a more mature neuron-like phenotype.[6]

  • Renal Proximal Tubule Epithelial Cells: The human kidney-2 (HK-2) cell line (ATCC® CRL-2190™) is a well-established model for studying nephrotoxicity, as the proximal tubule is a common site for drug-induced kidney injury.[7][8][9]

2.2 Signaling Pathway: this compound-Induced Mitochondrial Dysfunction and Apoptosis

The following diagram illustrates the proposed pathway by which this compound induces cytotoxicity in susceptible host cells.

G This compound-Induced Cytotoxicity Pathway This compound This compound mitochondria Mitochondrial Dysfunction This compound->mitochondria ros Increased ROS (Reactive Oxygen Species) mitochondria->ros mmp Decreased Mitochondrial Membrane Potential (ΔΨm) mitochondria->mmp atp Decreased ATP Production mitochondria->atp bcl2 Decreased Bcl-2 Increased Bax ros->bcl2 mmp->bcl2 caspase Caspase-3 Activation bcl2->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: Proposed signaling cascade for this compound-induced apoptosis.

2.3 Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to a purple formazan product.

  • Materials:

    • SH-SY5Y or HK-2 cells

    • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

    • 96-well cell culture plates

    • This compound (sterile, stock solution)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader (570 nm absorbance)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours (37°C, 5% CO₂).

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated (vehicle control) wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates. In apoptotic cells with low ΔΨm, it remains as green fluorescent monomers. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[8][10]

  • Materials:

    • This compound-treated and control cells

    • JC-1 Assay Kit (e.g., MitoProbe™ JC-1 Assay Kit)[8]

    • Phosphate-Buffered Saline (PBS)

    • FCCP or CCCP (positive control for depolarization)[11]

    • Flow cytometer or fluorescence plate reader/microscope

  • Procedure (for Flow Cytometry):

    • Culture and treat cells with this compound as described in Protocol 1. Include a positive control group treated with 50 µM CCCP for 15-30 minutes.[11]

    • Harvest cells (e.g., by trypsinization) and wash with warm PBS.

    • Resuspend cells at approximately 1 x 10⁶ cells/mL in warm medium or buffer.[12]

    • Add JC-1 staining solution to a final concentration of ~2 µM and incubate for 15-30 minutes at 37°C, protected from light.[11][12]

    • (Optional) Wash cells once with warm PBS.[12]

    • Resuspend the cell pellet in 500 µL of PBS for analysis.

    • Analyze by flow cytometry, detecting green fluorescence (monomers) in the FITC channel (~529 nm) and red fluorescence (aggregates) in the PE channel (~590 nm).

    • Quantify the loss of membrane potential by calculating the ratio of red to green fluorescence intensity.

Protocol 3: Quantification of Reactive Oxygen Species (ROS)

This protocol uses a cell-permeable dye like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation by intracellular ROS.

  • Materials:

    • This compound-treated and control cells

    • ROS Detection Assay Kit (containing H2DCFDA or similar probe)

    • PBS or appropriate assay buffer

    • ROS Inducer (e.g., H₂O₂) for positive control

    • Fluorescence plate reader, flow cytometer, or fluorescence microscope

  • Procedure (for Plate Reader):

    • Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described previously.[13]

    • Remove the treatment medium and wash cells gently with warm PBS or assay buffer.

    • Add 100 µL of the ROS label (e.g., 1X H2DCFDA) diluted in assay buffer to each well.[13]

    • Incubate for 30-60 minutes at 37°C, protected from light.[13]

    • Remove the labeling solution and wash the cells again.

    • Add 100 µL of assay buffer to each well.

    • Measure fluorescence intensity using an excitation of ~495 nm and an emission of ~529 nm.[13]

    • Express ROS levels as a fold change relative to the untreated control.

Protocol 4: Apoptosis Detection by Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[3]

  • Materials:

    • This compound-treated and control cells

    • Caspase-3 Activity Assay Kit (Fluorometric or Colorimetric)

    • Cell Lysis Buffer

    • Assay Buffer

    • Caspase-3 substrate (e.g., Ac-DEVD-AMC for fluorometric)

    • 96-well black plate (for fluorescent assay)

    • Fluorometric plate reader

  • Procedure:

    • Plate and treat cells with this compound in a multi-well plate.[14]

    • After treatment, collect both adherent and floating cells and pellet by centrifugation (e.g., 300 x g for 10 min).[14]

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells by adding cold Lysis Buffer and incubating on ice for 10-20 minutes.[15]

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (containing the cytosolic proteins) to a new, cold tube.

    • Determine the protein concentration of the lysate.

    • In a 96-well black plate, add 25-50 µL of lysate per well. Adjust volume with Lysis Buffer.

    • Prepare the reaction solution by mixing the Assay Buffer and Caspase-3 substrate according to the kit manufacturer's instructions.

    • Add the reaction solution to each well, mix, and incubate at 37°C for 1-2 hours, protected from light.[15]

    • Measure the fluorescence with an excitation of ~380 nm and an emission of ~460 nm.[16]

    • Quantify activity relative to a standard curve or express as a fold change over the untreated control.

2.4 Data Presentation: Cytotoxicity of this compound

The following table summarizes representative quantitative data that could be obtained from the experiments described above.

Parameter MeasuredCell LineThis compound Conc. (µg/mL)Result (Mean ± SD)Citation
Cell Viability (IC₅₀) HK-2N/A3020 µg/mL[7]
Mitochondrial Potential HK-24545% decrease in Red/Green Ratio[4][8]
ROS Production SH-SY5Y10002.5-fold increase vs. control[3]
Caspase-3 Activity SH-SY5Y10003.2-fold increase vs. control[3]

Application II: Modeling T-Cell Mediated Hypersensitivity

This compound hypersensitivity is a significant clinical issue, often manifesting as delayed-type reactions mediated by drug-specific T-cells.[1][17] In vitro co-culture models using peripheral blood mononuclear cells (PBMCs) or isolated T-cells and antigen-presenting cells (APCs) like dendritic cells (DCs) can recapitulate key events such as T-cell proliferation and cytokine secretion upon drug exposure.[17][18]

3.1 Key Cell Culture Models:

  • Peripheral Blood Mononuclear Cells (PBMCs): Isolated from hypersensitive patients or healthy donors, containing T-cells, B-cells, NK cells, and monocytes (which can act as APCs).

  • Dendritic Cell (DC) / T-Cell Co-cultures: Monocytes are isolated from PBMCs and differentiated into DCs. These professional APCs are then co-cultured with autologous T-cells in the presence of the drug to elicit a specific response.[19][20]

3.2 Experimental Workflow: In Vitro T-Cell Activation Assay

This diagram outlines the workflow for assessing this compound-specific T-cell responses.

G Workflow for this compound Hypersensitivity Assay cluster_0 Cell Preparation cluster_1 Co-Culture & Stimulation cluster_2 Downstream Analysis pbmc Isolate PBMCs from Patient/Donor Blood isolate_t Isolate CD8+/CD4+ T-Cells pbmc->isolate_t isolate_mono Isolate Monocytes pbmc->isolate_mono coculture Co-culture T-Cells and DCs (or PBMCs) isolate_t->coculture diff_dc Differentiate Monocytes into Dendritic Cells (DCs) isolate_mono->diff_dc diff_dc->coculture stimulate Stimulate with This compound coculture->stimulate prolif Measure T-Cell Proliferation (e.g., CFSE Assay) stimulate->prolif cytokine Measure Cytokine Secretion (e.g., ELISA, ELIspot) stimulate->cytokine

Caption: Workflow for assessing this compound-specific T-cell responses in vitro.

3.3 Experimental Protocols

Protocol 5: T-Cell Proliferation Assay (CFSE-based)

This assay uses Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division. A decrease in fluorescence intensity, measured by flow cytometry, indicates proliferation.

  • Materials:

    • Isolated CD4+ or CD8+ T-cells

    • Autologous monocyte-derived DCs

    • CFSE (CellTrace™ CFSE Cell Proliferation Kit)

    • Complete RPMI-1640 medium with 10% human AB serum

    • This compound

    • 24- or 48-well culture plates

    • Flow cytometer

  • Procedure:

    • Isolate T-cells and generate monocyte-derived DCs from the same donor's PBMCs.[20]

    • Label the T-cells with CFSE: Resuspend T-cells at 1x10⁶ cells/mL in PBS and add CFSE to a final concentration of 5 µM. Incubate for 20 minutes at room temperature, protected from light.[21]

    • Quench the staining reaction by adding 4-5 volumes of cold culture medium. Incubate for 5 minutes.

    • Wash the cells 2-3 times with culture medium to remove unbound CFSE.

    • In a 24-well plate, co-culture the CFSE-labeled T-cells with the DCs, typically at a 4:1 or 10:1 T-cell to DC ratio.[20]

    • Add this compound at various concentrations (e.g., 50-500 µg/mL). Include an untreated control and a positive control (e.g., PHA or anti-CD3/CD28).

    • Incubate the co-culture for 5-6 days at 37°C, 5% CO₂.[20]

    • Harvest the cells, stain with viability dye and cell surface markers (e.g., CD3, CD4, CD8) if desired.

    • Analyze by flow cytometry, gating on the live T-cell population and examining the CFSE fluorescence histogram to identify proliferating cells (cells with reduced fluorescence).

Protocol 6: Cytokine Profiling using ELISA

This protocol quantifies the secretion of specific cytokines (e.g., IFN-γ, IL-13, IL-22) into the culture supernatant, which is indicative of a specific T-cell effector response.[17]

  • Materials:

    • Supernatants from T-cell co-cultures (from Protocol 5)

    • ELISA kits for human IFN-γ, IL-13, IL-22

    • 96-well ELISA plates

    • Wash Buffer (PBS with 0.05% Tween-20)

    • Recombinant cytokine standards

    • Detection antibodies (biotinylated)

    • Enzyme conjugate (e.g., Streptavidin-HRP)

    • Substrate solution (e.g., TMB)

    • Stop Solution (e.g., 2N H₂SO₄)

    • Microplate reader (450 nm)

  • Procedure (General):

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate 3 times with Wash Buffer.

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add 100 µL of culture supernatants and recombinant cytokine standards to the wells. Incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate for 1-2 hours.

    • Wash the plate.

    • Add the Streptavidin-HRP conjugate and incubate for 20-30 minutes.

    • Wash the plate.

    • Add the TMB substrate and incubate until color develops (5-20 minutes).

    • Stop the reaction with Stop Solution.

    • Read the absorbance at 450 nm.

    • Calculate cytokine concentrations in the samples by interpolating from the standard curve.

3.4 Data Presentation: T-Cell Responses to this compound

The following table summarizes representative quantitative data from hypersensitivity assays.

Parameter MeasuredCell SourceThis compound Conc. (µg/mL)Result (Mean ± SD)Citation
T-Cell Proliferation Patient PBMCs10035% Proliferating Cells[17][18]
IFN-γ Secretion Patient T-Cell Clones1001250 ± 150 pg/mL[22]
IL-13 Secretion Patient T-Cell Clones100850 ± 90 pg/mL[17]
IL-22 Secretion Patient T-Cell Clones100400 ± 50 pg/mL[17]

Advanced Models and Future Directions

While 2D monolayer cultures are invaluable, more complex models are emerging to better mimic in vivo physiology.

  • 3D Cell Cultures (Spheroids/Organoids): Kidney or neural organoids can provide more physiologically relevant models by recapitulating tissue architecture and cell-cell interactions.

  • Air-Liquid Interface (ALI) Cultures: For studying interactions with respiratory epithelium, ALI cultures of bronchial epithelial cells can model the airway barrier more accurately.

  • Organs-on-a-Chip: Microfluidic devices that culture cells under flow can simulate the dynamic environment of tissues like the kidney proximal tubule, offering improved prediction of nephrotoxicity.[9]

These advanced models represent the next frontier in understanding the nuanced interactions between drugs like this compound and host tissues.

References

Application of Hollow-Fiber Infection Models for Piperacillin Pharmacodynamics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hollow-fiber infection model (HFIM) is a dynamic in vitro system that simulates human pharmacokinetic (PK) profiles of antimicrobial agents, allowing for the detailed study of their pharmacodynamic (PD) effects over time. This model is particularly valuable for investigating the time-dependent activity of antibiotics like piperacillin, a widely used β-lactam antibiotic often combined with the β-lactamase inhibitor tazobactam. These application notes provide a comprehensive overview and detailed protocols for utilizing the HFIM to assess the pharmacodynamics of this compound, focusing on bacterial killing, resistance suppression, and the determination of optimal dosing regimens.

The HFIM consists of a central reservoir connected to a cartridge containing thousands of semi-permeable hollow fibers. Bacteria are inoculated into the extracapillary space of the cartridge, while fresh medium is continuously pumped through the central reservoir to simulate drug clearance and maintain bacterial growth. The drug is administered into the central reservoir, from where it diffuses across the fiber membranes to interact with the bacterial population. This setup allows for long-duration experiments (days to weeks) with frequent sampling to monitor both drug concentrations and bacterial responses.

Key Pharmacodynamic Insights from this compound HFIM Studies

Hollow-fiber infection models have been instrumental in defining the optimal PK/PD index for this compound, which is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC). Studies have consistently shown that %fT>MIC is the PK/PD index that best predicts the efficacy of this compound.

Key findings from various HFIM studies include:

  • Bactericidal Activity: A 2 log10 reduction in bacterial colony-forming units (CFU) is associated with a this compound %fT>MIC of 77%.[1][2][3][4]

  • Bacteriostasis: To halt bacterial growth (bacteriostasis), a this compound %fT>MIC of approximately 48% is required.[1][2]

  • Resistance Suppression: Higher exposures, such as 100% fT>MIC, may be necessary to suppress the emergence of resistant subpopulations, particularly for less susceptible pathogens.[5] Prolonged infusions of this compound/tazobactam may suppress resistant subpopulations of non-ESBL-producing E. coli, but may not be as effective against AmpC- and ESBL-producing strains.[6]

  • Combination Therapy: In combination with aminoglycosides like tobramycin or amikacin, this compound has demonstrated synergistic killing and effective suppression of resistance in HFIM experiments.[5][7] For instance, the combination of this compound-tazobactam and amikacin achieved rapid bacterial killing (~4-5 log10) within 24 hours and prevented the emergence of resistant subpopulations.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various HFIM studies investigating this compound pharmacodynamics.

Table 1: this compound/Tazobactam Pharmacodynamic Targets against Gram-Negative Bacteria

Pharmacodynamic EndpointRequired %fT>MICBacterial Strain(s)Reference(s)
2 log10 CFU Reduction77%E. coli, K. pneumoniae, P. aeruginosa[1][2][3][4]
1 log10 CFU Reduction60%E. coli, K. pneumoniae, P. aeruginosa[1][2]
Bacteriostasis48%E. coli, K. pneumoniae, P. aeruginosa[1][2]
Bacteriostatic Effect27%P. aeruginosa[8]
Bactericidal Effect75%P. aeruginosa[8]

Table 2: Efficacy of Different this compound/Tazobactam Dosing Regimens against E. coli in HFIM

Bacterial StrainDosing RegimenInitial Inoculum (CFU/mL)OutcomeReference
Non-ESBL-producing E. coli (Ec44, MIC 2 mg/L)4/0.5 g q8h (0.5h infusion)~10^74 log10 killing over 8h, no regrowth or resistance[6]
Non-ESBL-producing E. coli (Ec44, MIC 2 mg/L)4/0.5 g q8h (4h infusion)~10^74 log10 killing over 8h, no regrowth or resistance[6]
Non-ESBL-producing E. coli (Ec44, MIC 2 mg/L)12/1.5 g/24h (continuous infusion)~10^74 log10 killing over 8h, no regrowth or resistance[6]
AmpC- and ESBL-producing E. coli (Ec50, MIC 8 mg/L)All tested regimens~10^7Initial 4 log10 killing followed by regrowth to 10^11 CFU/mL within 24h; resistant subpopulation MICs >256 mg/L at 72h[6]

Table 3: this compound Monotherapy and Combination Therapy against P. aeruginosa in HFIM

Treatment RegimenBacterial StrainOutcomeReference
This compound Monotherapy (4 g q4h)P. aeruginosa~2.4 log10 initial killing followed by regrowth with resistance by 24h[5]
Tobramycin Monotherapy (5, 7, or 10 mg/kg)P. aeruginosaRapid initial killing (≥5 log10 at 13h) followed by extensive regrowth[5]
This compound + TobramycinP. aeruginosaSynergistic killing (≥5 log10) with resistance suppression over 8 days[5]

Experimental Protocols

Protocol 1: Determination of this compound PK/PD Index in a Dose-Fractionation Study

This protocol outlines the steps for a dose-fractionation study in an HFIM to determine the PK/PD index of this compound/tazobactam against a specific bacterial pathogen.

1. Materials and Preparation:

  • Hollow-fiber cartridge (e.g., FiberCell Systems Polysulfone or Cellulose Acetate)

  • Peristaltic pump

  • Central reservoir (glass bottle with appropriate ports)

  • Tubing (e.g., silicone, PharMed)

  • Bacterial isolate of interest

  • Appropriate growth medium (e.g., Mueller-Hinton Broth, Cation-Adjusted)

  • This compound/tazobactam analytical standard

  • Phosphate-buffered saline (PBS) for dilutions

  • Agar plates for bacterial enumeration (with and without antibiotic for resistance profiling)

  • Incubator

2. HFIM Setup and Sterilization:

  • Assemble the HFIM circuit, including the central reservoir, hollow-fiber cartridge, and tubing, in a biosafety cabinet.

  • Sterilize the entire circuit, typically by autoclaving or using ethylene oxide.

  • Prime the system with sterile growth medium.

3. Bacterial Inoculum Preparation:

  • Grow the bacterial isolate overnight in the appropriate broth.

  • Dilute the overnight culture to achieve the desired starting inoculum, typically around 10^7 CFU/mL.

  • Inoculate the extracapillary space of the hollow-fiber cartridge with the bacterial suspension.

4. Simulation of this compound Pharmacokinetics:

  • Administer this compound/tazobactam into the central reservoir to simulate different dosing regimens.

  • For dose-fractionation studies, vary the dosing interval (e.g., every 6, 8, or 12 hours) and the infusion time (e.g., 30 minutes, 4 hours, or continuous infusion) while keeping the total daily dose constant.

  • Use a peristaltic pump to continuously supply fresh medium to the central reservoir and remove waste, simulating drug clearance. The pump rates are calculated to mimic the human half-life of this compound.

5. Sampling and Analysis:

  • Collect samples from the extracapillary space of the cartridge at predefined time points (e.g., 0, 2, 4, 6, 8, 24, 48, 72 hours).

  • Perform serial dilutions of the samples in sterile PBS.

  • Plate the dilutions onto antibiotic-free agar plates to determine the total bacterial count (CFU/mL).

  • Plate the dilutions onto agar plates containing various concentrations of this compound (e.g., 2x, 4x, 8x MIC) to quantify the emergence of resistant subpopulations.

  • Collect samples from the central reservoir to measure this compound concentrations using a validated analytical method (e.g., LC-MS/MS) to confirm the simulated PK profile.

6. Data Analysis:

  • Plot the log10 CFU/mL versus time for each dosing regimen.

  • Correlate the observed bacterial killing with the calculated PK/PD indices (%fT>MIC, AUC/MIC, Cmax/MIC) to determine the index that best predicts efficacy.

Protocol 2: Evaluating this compound/Tazobactam Dosing Regimens Against ESBL-Producing Bacteria

This protocol is designed to assess the effectiveness of different this compound/tazobactam dosing strategies against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.

1. Bacterial Strains and MIC Determination:

  • Select well-characterized ESBL-producing clinical isolates (e.g., E. coli or K. pneumoniae).

  • Determine the minimum inhibitory concentration (MIC) of this compound with a fixed concentration of tazobactam (e.g., 4 mg/L) using standard broth microdilution methods.

2. HFIM Experiment:

  • Set up the HFIM as described in Protocol 1.

  • Inoculate the system with an initial bacterial concentration of approximately 10^7 CFU/mL.

  • Simulate clinically relevant this compound/tazobactam dosing regimens, including standard intermittent infusions (e.g., 4.5 g every 8 hours over 30 minutes) and prolonged or continuous infusions (e.g., 4.5 g every 8 hours over 4 hours, or a continuous infusion of the total daily dose).

3. Monitoring Bacterial Response and Resistance:

  • Collect samples daily for 7 days.

  • Quantify the total bacterial population on antibiotic-free agar.

  • Quantify resistant subpopulations on agar containing increasing concentrations of this compound/tazobactam.

  • Determine the MIC of the bacterial population at the end of the experiment to assess for changes in susceptibility.

4. Data Interpretation:

  • Compare the bacterial killing and regrowth profiles for the different dosing regimens.

  • Assess the ability of each regimen to suppress the amplification of resistant subpopulations.

Visualizations

HFIM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Culture Bacterial Isolate Overnight Culture Inoculation Inoculate Cartridge (~10^7 CFU/mL) Bacterial_Culture->Inoculation HFIM_Setup HFIM Circuit Assembly & Sterilization HFIM_Setup->Inoculation Dosing Simulate this compound Dosing Regimen Inoculation->Dosing Sampling Collect Samples (Time Points) Dosing->Sampling Bacterial_Quantification Total & Resistant CFU/mL Counts Sampling->Bacterial_Quantification PK_Analysis Measure this compound Concentration Sampling->PK_Analysis PD_Modeling Correlate PK/PD Index with Bacterial Killing Bacterial_Quantification->PD_Modeling PK_Analysis->PD_Modeling

Caption: Experimental workflow for a this compound HFIM study.

PK_PD_Relationship Dosing_Regimen This compound Dosing Regimen (Dose, Interval, Infusion Time) PK_Profile Pharmacokinetic Profile (Drug Concentration over Time) Dosing_Regimen->PK_Profile Determines PK_PD_Index PK/PD Index (%fT>MIC) PK_Profile->PK_PD_Index Calculated from Bacterial_Response Bacterial Response (Killing & Resistance) PK_PD_Index->Bacterial_Response Predicts

Caption: Logical relationship of PK/PD parameters in HFIM.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Piperacillin Resistance in Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in overcoming piperacillin resistance in multi-drug resistant (MDR) Acinetobacter baumannii.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in A. baumannii?

A1: this compound resistance in A. baumannii is multifactorial. The most significant mechanisms include:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive. Key enzymes include Class C cephalosporinases (ADC) and Class D oxacillinases (OXA).[1][2][3] While traditional inhibitors like tazobactam can counteract some Class A enzymes, they are often ineffective against the OXA and overexpressed ADC enzymes prevalent in MDR A. baumannii.[2]

  • Efflux Pumps: Overexpression of multidrug efflux pumps, such as the AdeABC system, which actively transport this compound out of the bacterial cell, preventing it from reaching its target (penicillin-binding proteins).[2][3][4]

  • Target Site Modification: Alterations in penicillin-binding proteins (PBPs) that reduce their affinity for this compound.[5]

  • Reduced Permeability: Modifications or loss of outer membrane porins, which restricts the entry of this compound into the bacterial cell.[5]

Q2: My this compound/tazobactam combination shows high Minimum Inhibitory Concentrations (MICs) against my A. baumannii isolates. What does this indicate?

A2: High MICs for this compound/tazobactam strongly suggest that the resistance mechanisms in your isolates are not effectively inhibited by tazobactam. This is common in MDR A. baumannii and is often due to the presence of Class D (OXA-type) carbapenemases or overexpressed chromosomal Class C (ADC) β-lactamases, which are poorly inhibited by tazobactam.[2] You should consider investigating the presence of these specific β-lactamase genes (e.g., blaOXA-23, blaOXA-51-like, blaOXA-58) and/or assess the activity of novel β-lactamase inhibitors.[1][6]

Q3: What are some of the novel β-lactamase inhibitors being investigated for activity against MDR A. baumannii?

A3: Several novel β-lactamase inhibitors are in development to address resistance in A. baumannii. These include diazabicyclooctanes like durlobactam and ETX2514, which have shown potent inhibition of the Class A, C, and D β-lactamases commonly found in this pathogen.[1][7][8] For instance, the combination of sulbactam and ETX2514 has demonstrated the ability to significantly lower the MICs against highly resistant A. baumannii isolates.[6][8]

Q4: How is synergy between two antimicrobial agents quantified and interpreted?

A4: Synergy is most commonly quantified using the checkerboard assay to calculate the Fractional Inhibitory Concentration Index (FICI).[9][10] The FICI is the sum of the FICs of each drug in a combination that inhibits bacterial growth.[10][11] The FICI is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[11]

The results are typically interpreted as:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Troubleshooting Guides

Issue 1: Inconsistent MIC results in broth microdilution assays.

Potential Cause Troubleshooting Step
Inoculum Preparation Error Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before dilution to achieve the final target inoculum of ~5 x 105 CFU/mL in the wells.[12]
Reagent/Media Variability Use fresh, quality-controlled Mueller-Hinton Broth (MHB). Prepare antibiotic stock solutions carefully and use them within their stability period.
Incubation Issues Ensure consistent incubation temperature (35-37°C) and duration (16-20 hours). Check for proper aeration and humidity to prevent evaporation.
Contamination Visually inspect plates for contamination before and after incubation. Perform purity plating of the inoculum to confirm a pure culture.

Issue 2: My checkerboard assay does not show synergy, even with a promising inhibitor.

Potential Cause Troubleshooting Step
Incorrect Concentration Range The selected concentration ranges for one or both agents may be too high or too low. The ranges should bracket the expected individual MICs of the organism.[12]
Dominant Non-β-lactamase Resistance The isolate may possess other potent resistance mechanisms, such as highly overexpressed efflux pumps or porin loss, that are not addressed by the β-lactamase inhibitor.[4] Consider performing an efflux pump inhibition assay.
Calculation or Interpretation Error Double-check the calculation of the FICI for all wells showing no growth.[11] Ensure you are identifying the well with the lowest FICI value to determine the overall interaction.[11]

Issue 3: High background signal or no amplification in qRT-PCR for efflux pump gene expression.

Potential Cause Troubleshooting Step
Poor RNA Quality Use a robust RNA extraction method to obtain high-purity RNA (A260/280 ratio of ~2.0). Treat with DNase I to remove contaminating genomic DNA.
Primer Design Issues Verify primer specificity using BLAST. Ensure primers have appropriate melting temperatures (Tm) and do not form dimers. Use a validated housekeeping gene (e.g., 16S rRNA) for normalization.[13]
Inefficient Reverse Transcription Use a high-quality reverse transcriptase and ensure the starting amount of RNA is within the recommended range (e.g., 1 µg).[14]
PCR Inhibition Dilute the cDNA template to reduce the concentration of potential inhibitors carried over from the RNA extraction step.

Quantitative Data Summary

Table 1: Example MIC Data for Sulbactam in Combination with Novel Inhibitor ETX2514 against A. baumannii

AgentMIC50 (mg/L)MIC90 (mg/L)
Sulbactam Alone832
Sulbactam + 4 mg/L ETX251412
Data synthesized from a study on 72 A. baumannii strains, demonstrating the potentiation effect of ETX2514.[6]

Table 2: Interpretation of Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 and ≤ 1.0Additive
> 1.0 and < 4.0Indifference (No interaction)
≥ 4.0Antagonism
Standard interpretation guidelines for synergy testing results.[11]

Visualizations and Workflows

Diagram 1: General Workflow for Investigating this compound Resistance

G start Isolate MDR A. baumannii ast Perform this compound/Tazobactam Antimicrobial Susceptibility Testing (AST) start->ast result High MIC (Resistant) ast->result mech_investigation Investigate Resistance Mechanisms result->mech_investigation beta_lactamase Screen for β-lactamase genes (e.g., blaOXA, blaADC) mech_investigation->beta_lactamase Enzymatic efflux Assess Efflux Pump Activity (qRT-PCR for adeB, etc.) mech_investigation->efflux Transport synergy Test Synergy with Novel Inhibitors beta_lactamase->synergy efflux->synergy

Caption: Workflow for characterizing this compound resistance in A. baumannii.

Diagram 2: Key Mechanisms of this compound Resistance

G cluster_cell A. baumannii Cell pbp Penicillin-Binding Protein (PBP) (Target) periplasm Periplasm beta_lactamase β-lactamase (e.g., OXA, ADC) hydrolyzed Inactive Metabolite beta_lactamase->hydrolyzed efflux Efflux Pump (e.g., AdeABC) piperacillin_out This compound (Expelled) efflux->piperacillin_out Pumped out piperacillin_in This compound porin Porin Channel piperacillin_in->porin Enters via porin->pbp Reaches Target porin->beta_lactamase Intercepted & Hydrolyzed porin->efflux Captured by

Caption: Major molecular mechanisms of this compound resistance.

Detailed Experimental Protocols

Protocol 1: Checkerboard Synergy Assay (Broth Microdilution)

This protocol is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.[9][15]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial agents (Drug A: this compound; Drug B: Inhibitor) stock solutions

  • A. baumannii isolate, cultured overnight

  • 0.5 McFarland turbidity standard

  • Spectrophotometer/Turbidity meter

  • Multichannel pipette

Methodology:

  • Inoculum Preparation: a. Pick several colonies of the A. baumannii isolate from an overnight agar plate. b. Suspend in sterile saline to match a 0.5 McFarland standard (~1.5 x 108 CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve ~1 x 106 CFU/mL. This will be further diluted 1:2 in the plate for a final concentration of ~5 x 105 CFU/mL.

  • Plate Preparation: a. Prepare serial two-fold dilutions of Drug A (e.g., this compound) in CAMHB along the y-axis (rows A-G) of the 96-well plate. Start with a concentration 4x the final desired highest concentration. b. Prepare serial two-fold dilutions of Drug B (e.g., Inhibitor) in CAMHB along the x-axis (columns 1-10). c. Dispense 50 µL of CAMHB into each well of the microtiter plate. d. Add 50 µL of each Drug A dilution down the columns. e. Add 50 µL of each Drug B dilution across the rows. The result is a matrix of drug combinations. f. Row H should contain only dilutions of Drug B (to determine its MIC alone), and Column 11 should contain only dilutions of Drug A (to determine its MIC alone). Column 12 should be a growth control (no drug).

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (~1 x 106 CFU/mL) to each well (A1-H11). b. Add 100 µL of inoculum to the growth control well (e.g., A12). Add 200 µL of sterile CAMHB to a sterility control well (e.g., B12). c. Seal the plate and incubate at 35°C for 16-20 hours.

  • Reading and Interpretation: a. After incubation, read the plate visually or with a plate reader to determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration showing no visible growth. b. Calculate the FICI for each well that shows growth inhibition using the formula mentioned in the FAQ section. c. The overall FICI for the combination is the lowest FICI value obtained from all the wells. Interpret the result based on the values in Table 2.

Protocol 2: qRT-PCR for Efflux Pump Gene (adeB) Expression

This protocol quantifies the relative expression of an efflux pump gene, which is often upregulated in resistant isolates.[13][14]

Materials:

  • A. baumannii isolates (test and reference/susceptible strain)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)[14]

  • qPCR master mix (e.g., SYBR Green)[13]

  • Primers for target gene (adeB) and housekeeping gene (16S rRNA)

  • Real-time PCR detection system

Methodology:

  • RNA Extraction: a. Grow test and reference strains to mid-log phase in broth. b. Harvest cells by centrifugation. c. Extract total RNA using a commercial kit according to the manufacturer's instructions. d. Perform on-column or in-solution DNase I treatment to remove any contaminating genomic DNA. e. Quantify RNA and assess purity using a spectrophotometer (A260/280 ratio).

  • cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[14] Follow the manufacturer's protocol. Include a no-reverse-transcriptase control (NRT) to check for gDNA contamination.

  • Quantitative Real-Time PCR (qRT-PCR): a. Prepare the qPCR reaction mix. A typical 20 µL reaction includes: 10 µL 2x SYBR Green Master Mix, 0.5 µL of each forward and reverse primer (10 µM), 1 µL of cDNA template, and nuclease-free water to volume.[13] b. Run the reaction on a real-time PCR system using a standard thermal cycling program:

    • Initial denaturation: 95°C for 3-5 min.
    • 40 cycles of:
    • Denaturation: 95°C for 15 sec.[14]
    • Annealing/Extension: 60-62°C for 30-60 sec.[14]
    • Melt curve analysis to confirm product specificity.

  • Data Analysis: a. Determine the quantification cycle (Cq) values for the target gene (adeB) and the housekeeping gene (16S rRNA) for both the test and reference strains. b. Calculate the fold change in gene expression using the ΔΔCq method:

    • ΔCq (test) = Cq(adeB, test) - Cq(16S rRNA, test)
    • ΔCq (reference) = Cq(adeB, reference) - Cq(16S rRNA, reference)
    • ΔΔCq = ΔCq (test) - ΔCq (reference)
    • Fold Change = 2-ΔΔCq c. An expression fold change significantly greater than 1 (e.g., >2) in the resistant isolate compared to the susceptible reference strain indicates upregulation of the efflux pump gene.

References

Technical Support Center: Optimizing Piperacillin Dosage Regimens for Critically Ill Patients

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing piperacillin dosage regimens in critically ill patients.

Frequently Asked Questions (FAQs)

Q1: Why is standard this compound dosing often inadequate for critically ill patients?

Standard this compound dosing regimens may not be sufficient in critically ill patients due to significant pharmacokinetic (PK) variability.[1][2][3] This population often exhibits altered physiology, such as changes in volume of distribution and drug clearance, which can be influenced by conditions like sepsis, septic shock, and augmented renal clearance (ARC).[2][3][4][5] These alterations can lead to subtherapeutic this compound concentrations, potentially resulting in treatment failure, especially for less susceptible pathogens like Pseudomonas aeruginosa.[3][4][5] Patients with high estimated creatinine clearance (>130 ml/min) are particularly at risk for subtherapeutic concentrations with standard regimens.[3][6]

Q2: What are the primary pharmacokinetic/pharmacodynamic (PK/PD) targets for this compound, and why are they important in critical illness?

The efficacy of this compound, a beta-lactam antibiotic, is primarily associated with the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (MIC) of the infecting pathogen (%fT > MIC).[7][8][9] While a target of 50% fT > MIC may be adequate for moderate infections, critically ill patients may require more aggressive targets, such as 100% fT > MIC, to optimize bactericidal activity and improve clinical outcomes.[2][10] Some studies also evaluate targets like 50% fT > 4xMIC to ensure robust efficacy.[2] Achieving these targets is crucial for maximizing bacterial killing and reducing the emergence of resistance.

Q3: What is augmented renal clearance (ARC), and how does it impact this compound dosing?

Augmented renal clearance (ARC) is a condition of enhanced renal elimination of solutes, often observed in critically ill patients. This can lead to faster clearance of drugs like this compound, resulting in lower-than-expected serum concentrations and a higher risk of failing to meet PK/PD targets.[3][5][9][11] Standard dosing in patients with ARC is often insufficient, and higher doses or alternative infusion strategies are necessary to achieve therapeutic exposures.[9][11] For instance, patients with a creatinine clearance (CrCl) ≥ 150 mL/min may require increased daily doses of this compound/tazobactam to achieve the desired pharmacodynamic targets.[11]

Q4: What are the potential advantages of prolonged or continuous infusion of this compound compared to intermittent infusion?

Prolonged (extended) or continuous infusion strategies aim to maximize the time that this compound concentrations remain above the MIC.[7][8] Studies have shown that these methods increase the probability of attaining therapeutic PK/PD targets compared to standard intermittent infusions, especially for pathogens with higher MICs.[2][3][12] While some studies have shown a reduction in mortality and improved clinical cure rates with prolonged infusions, particularly in specific patient subgroups, others have not demonstrated a significant difference in overall mortality.[13][14][15] However, there is a consistent trend towards improved PK/PD target attainment with prolonged infusions.[7][8][14]

Q5: How should this compound dosage be adjusted for patients with renal impairment or those undergoing renal replacement therapy (RRT)?

This compound is primarily eliminated by the kidneys, necessitating dose adjustments in patients with renal impairment to prevent drug accumulation and potential toxicity.[16] Dosing adjustments are typically based on creatinine clearance (CrCl), with reduced frequency of administration rather than a reduction in the dose per administration.[16] For patients on hemodialysis, a supplemental dose is often required after each session.[17][18] Dosing for patients on continuous renal replacement therapy (CRRT) is complex and may require higher doses than intermittent hemodialysis, with therapeutic drug monitoring (TDM) being a valuable tool to guide therapy in this population.[17][19][20][21]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Subtherapeutic this compound concentrations despite standard dosing. Augmented renal clearance (ARC). Sepsis-related increases in volume of distribution and clearance.Assess renal function and consider the possibility of ARC. Consider switching to a prolonged or continuous infusion regimen.[3][5] Therapeutic drug monitoring (TDM) can help guide dose adjustments.[22][23]
Difficulty achieving PK/PD targets for high-MIC pathogens (e.g., P. aeruginosa). Standard intermittent infusion may not provide sustained concentrations above the MIC. Insufficient total daily dose.Implement a prolonged infusion (e.g., over 3-4 hours) or a continuous infusion.[10][12] Consider increasing the total daily dose, guided by TDM if available.
Variable and unpredictable this compound levels in patients on CRRT. Differences in CRRT modality, intensity (effluent flow rate), and filter type. Residual renal function.Utilize TDM to individualize dosing.[20][21][24] Consider a loading dose followed by a continuous infusion, with dose adjustments based on measured this compound levels.
Concern for this compound-associated toxicity (e.g., neurotoxicity, nephrotoxicity). Supratherapeutic drug concentrations, often in the context of renal impairment.Adjust dosing based on renal function.[16] TDM can be used to avoid excessively high concentrations.[21][22][24] Be aware that this compound/tazobactam in combination with vancomycin has been associated with a higher risk of acute kidney injury.[22]

Data Summary Tables

Table 1: Recommended this compound Dosage Adjustments in Renal Impairment

Creatinine Clearance (mL/min)Recommended this compound/Tazobactam DoseReference(s)
> 40No adjustment needed[16][17]
20 - 404.5g every 8 hours or 3.375g every 6 hours[16][17]
< 204.5g every 12 hours or 2.25g every 8 hours[16][17]
Hemodialysis2.25g every 8-12 hours, with a supplemental dose of 0.75g after each dialysis session[16][17][18]
CRRTDosing is highly variable and should be guided by TDM. Regimens of 12g/day have been suggested for certain infections.[16][19]

Table 2: Comparison of Intermittent vs. Extended Infusion of this compound/Tazobactam

ParameterIntermittent Infusion (30 min)Extended Infusion (3-4 hours)Reference(s)
%fT > MIC for P. aeruginosa (MIC = 16 mg/L) Often < 50%Significantly higher, approaching 100% in some studies[15]
14-day Mortality (Overall) No significant difference in some large trialsNo significant difference in some large trials[13]
14-day Mortality (in patients with identified pathogen) Higher in some post-hoc analysesLower in some post-hoc analyses[13]
Time to Defervescence LongerShorter in some studies[13]

Experimental Protocols

Protocol 1: Therapeutic Drug Monitoring (TDM) for this compound

  • Objective: To individualize this compound dosing to achieve a target PK/PD index (e.g., 100% fT > MIC or a specific trough concentration).

  • Patient Population: Critically ill patients with sepsis, ARC, renal impairment, or those on RRT.

  • Sampling:

    • For intermittent or prolonged infusions, collect trough concentrations (just before the next dose) and peak concentrations (30-60 minutes after the end of the infusion).

    • For continuous infusions, a single steady-state concentration is typically sufficient.

    • Initial samples can be taken after the first dose to guide early adjustments, with subsequent samples at steady state (after 3-5 half-lives).

  • Drug Assay: Measure this compound concentrations in plasma or serum using a validated method such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[25]

  • Dose Adjustment: Use pharmacokinetic software or consultation with a clinical pharmacist to adjust the dose or infusion duration based on the measured concentrations and the desired PK/PD target. Bayesian dosing software can be used to predict individualized dosing regimens.[1]

Visualizations

TDM_Workflow TDM-Guided this compound Dosing Workflow start Initiate this compound Therapy sampling Collect Blood Sample(s) for TDM start->sampling assay Measure this compound Concentration (e.g., HPLC) sampling->assay pk_analysis Pharmacokinetic Analysis (e.g., Bayesian Software) assay->pk_analysis target_attainment Compare to PK/PD Target pk_analysis->target_attainment dose_adjustment Adjust Dose or Infusion Strategy target_attainment->dose_adjustment Target Not Met optimal_therapy Achieve Optimal Therapeutic Exposure target_attainment->optimal_therapy Target Met continue_monitoring Continue Monitoring (Repeat TDM) dose_adjustment->continue_monitoring continue_monitoring->sampling Piperacillin_Clearance_Factors Factors Influencing this compound Clearance in Critically Ill Patients piperacillin_clearance This compound Clearance renal_function Renal Function (Creatinine Clearance) renal_function->piperacillin_clearance Major Determinant arc Augmented Renal Clearance (ARC) arc->renal_function Increases aki Acute Kidney Injury (AKI) aki->renal_function Decreases rrt Renal Replacement Therapy (RRT) rrt->piperacillin_clearance Influences sepsis Sepsis/Septic Shock sepsis->arc Can Induce capillary_leak Capillary Leak & Increased Volume of Distribution sepsis->capillary_leak capillary_leak->piperacillin_clearance Alters Volume of Distribution

References

Strategies to minimize the emergence of Piperacillin resistance in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute in vitro experiments that minimize the emergence of piperacillin resistance.

Troubleshooting Guides

This section addresses common issues encountered during in vitro studies involving this compound and provides actionable solutions.

Issue 1: Rapid Emergence of this compound Resistance in Bacterial Cultures

Question: I am observing a rapid increase in the Minimum Inhibitory Concentration (MIC) of this compound against my bacterial strain during serial passage experiments. What are the likely causes and how can I mitigate this?

Answer:

The rapid emergence of resistance to this compound in vitro is often multifactorial. The primary mechanisms to consider are the selection of pre-existing resistant subpopulations or the de novo evolution of resistance mechanisms. Key contributing factors and potential solutions are outlined below:

  • β-Lactamase Hyperproduction: A common mechanism for this compound resistance is the overproduction of β-lactamase enzymes, such as TEM-1 or SHV-1.[1][2] This can occur through gene amplification, where the copy number of the β-lactamase gene increases, or through mutations in the promoter region leading to increased transcription.[3][4]

    • Troubleshooting Steps:

      • Characterize the Resistance Mechanism: Perform quantitative PCR (qPCR) to assess the copy number of known β-lactamase genes (e.g., blaTEM-1) in your resistant isolates compared to the parental strain.[5][6] Sequence the promoter regions of these genes to identify mutations that may enhance expression.

      • Utilize a β-Lactamase Inhibitor: The most effective strategy is to combine this compound with a β-lactamase inhibitor. Tazobactam is a common choice and is commercially available in combination with this compound (this compound/tazobactam). Tazobactam acts as a "suicide inhibitor" by irreversibly binding to and inactivating many β-lactamases, thus protecting this compound from degradation.[2]

      • Optimize Inhibitor Concentration: In cases of significant β-lactamase hyperproduction, the standard concentration of tazobactam may be insufficient. Studies have shown that increasing the tazobactam concentration can restore this compound susceptibility in vitro.[5][6]

  • Porin Loss: Reduced expression of outer membrane porins, such as OmpC and OmpF in E. coli, can limit the influx of this compound into the bacterial cell, contributing to resistance.[7]

    • Troubleshooting Steps:

      • Assess Porin Expression: Use SDS-PAGE to analyze the outer membrane protein profile of your resistant isolates. A decrease or absence of bands corresponding to major porins compared to the susceptible parent strain can indicate this mechanism.

      • Consider Combination Therapy: While not a direct solution to porin loss, combining this compound/tazobactam with an agent that has a different entry mechanism or target can be an effective strategy.

  • Experimental Conditions: The conditions of your in vitro experiment can influence the rate of resistance development.

    • Troubleshooting Steps:

      • Maintain Appropriate Antibiotic Concentrations: Sub-inhibitory concentrations of antibiotics can select for resistant mutants. Ensure your experimental design maintains this compound concentrations above the MIC for the susceptible parent strain for a sufficient duration.

      • Limit Duration of Exposure: Prolonged exposure to a single antibiotic can increase the likelihood of resistance emergence. Consider experimental designs that mimic pharmacokinetic/pharmacodynamic (PK/PD) principles, such as using an in vitro infection model.[8][9][10]

Issue 2: this compound/Tazobactam Appears Ineffective Against Certain Isolates

Question: I am using this compound in combination with tazobactam, but some of my isolates still exhibit high levels of resistance. Why is this happening and what are my options?

Answer:

While this compound/tazobactam is effective against many this compound-resistant strains, certain resistance mechanisms can circumvent its action.

  • Inhibitor-Resistant β-Lactamases: Some bacteria produce β-lactamases that are not effectively inhibited by tazobactam. These are often referred to as inhibitor-resistant TEMs (IRTs) or OXA-type β-lactamases.[1]

    • Troubleshooting Steps:

      • Identify the β-Lactamase Type: Genotypic characterization of your isolates through whole-genome sequencing or PCR for specific resistance genes (e.g., blaOXA, specific blaTEM variants) is crucial to identify inhibitor-resistant enzymes.

      • Test Alternative β-Lactam/β-Lactamase Inhibitor Combinations: Consider testing newer β-lactamase inhibitors in combination with this compound or other β-lactams.

      • Explore Non-β-Lactam Combinations: Synergistic effects have been observed when combining this compound/tazobactam with other classes of antibiotics, such as aminoglycosides (e.g., netilmicin) or monobactams (e.g., aztreonam), particularly against challenging pathogens like Pseudomonas aeruginosa.[11]

  • Extreme Hyperproduction of β-Lactamases: In some cases, the sheer quantity of β-lactamase produced can overwhelm the tazobactam in the standard formulation.[2]

    • Troubleshooting Steps:

      • Quantify β-Lactamase Activity: Perform a nitrocefin assay to measure and compare the β-lactamase activity in your resistant isolates versus susceptible controls.

      • Titrate Tazobactam Concentration: Experimentally determine if increasing the concentration of tazobactam restores this compound susceptibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which tazobactam protects this compound?

A1: Tazobactam is a β-lactamase inhibitor. It works by irreversibly binding to the active site of many β-lactamase enzymes. This inactivation of the β-lactamases prevents them from hydrolyzing and inactivating this compound, thereby restoring this compound's antibacterial activity.[2]

Q2: Can I use other β-lactamase inhibitors with this compound in my experiments?

A2: Yes, while tazobactam is the most common partner for this compound, other β-lactamase inhibitors like clavulanic acid or sulbactam can also be tested in vitro to assess their ability to restore this compound activity against specific resistant strains.[12] Newer inhibitors, such as avibactam, may also be relevant depending on the resistance mechanisms present.

Q3: What are some effective combination therapies with this compound/tazobactam to explore in vitro?

A3: For multi-drug resistant organisms, particularly Gram-negative bacteria like Pseudomonas aeruginosa, combining this compound/tazobactam with an aminoglycoside (e.g., netilmicin) or a monobactam (e.g., aztreonam) has shown synergistic effects in vitro.[11] These combinations can be evaluated using checkerboard assays or time-kill studies.

Q4: How can I design an in vitro experiment to simulate the evolution of this compound resistance?

A4: An experimental evolution study can be conducted by serially passaging a bacterial culture in the presence of sub-inhibitory concentrations of this compound. The concentration of this compound is typically doubled with each subsequent passage. This method allows for the selection of mutants with progressively higher levels of resistance.[13] It is crucial to include a control lineage passaged without the antibiotic to monitor for general laboratory adaptation.

Q5: Is there a difference in expected outcomes when using a fixed ratio of this compound to tazobactam versus a fixed concentration of tazobactam?

A5: Yes, the methodology can impact the results. While fixed ratios are common in clinical formulations, in vitro testing with a fixed concentration of the inhibitor (e.g., 4 µg/mL of tazobactam) can sometimes provide a better differentiation between susceptible and resistant strains, especially when investigating novel combinations or challenging isolates.[14]

Data and Protocols

Quantitative Data Summary

Table 1: In Vitro Activity of this compound/Tazobactam against Resistant E. coli Strains

Strain Resistance Mechanism This compound MIC (µg/mL) This compound/Tazobactam MIC (µg/mL) Fold Reduction in MIC
E. coli J53.2-TEM-3 TEM-3 β-Lactamase 128 2 64

| S. aureus 7176 | Not specified | 128 | Not specified (bacterial killing observed) | N/A |

Data synthesized from an in vitro infection model study.[8][9][10]

Table 2: Synergistic Activity of this compound/Tazobactam Combinations against Metallo-β-Lactamase (MβL)-Producing P. aeruginosa

Combination Synergy Testing Method Synergistic Effect Observed (% of isolates)
Netilmicin + this compound/Tazobactam Etest synergy 90%
Netilmicin + this compound/Tazobactam Etest/agar dilution 93.3%
Aztreonam + this compound/Tazobactam Etest synergy 80%

| Aztreonam + this compound/Tazobactam | Etest/agar dilution | 83.3% |

Data from a study on 30 MβL-producing P. aeruginosa isolates.[11]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.

  • Prepare Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • 96-well microtiter plates.

    • Bacterial isolate grown to logarithmic phase and standardized to a 0.5 McFarland turbidity standard, then diluted to a final inoculum of approximately 5 x 105 CFU/mL.

    • Stock solutions of this compound and tazobactam.

  • Prepare Antibiotic Dilutions:

    • Create a two-fold serial dilution of this compound in CAMHB across the wells of the microtiter plate.

    • If testing this compound/tazobactam, add tazobactam to each well containing this compound at a fixed concentration (e.g., 4 µg/mL).

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 2: Checkerboard Assay for Synergy Testing

This method is used to assess the interaction between two antimicrobial agents.

  • Prepare Plates:

    • In a 96-well microtiter plate, create serial dilutions of Drug A (e.g., this compound/tazobactam) along the x-axis and serial dilutions of Drug B (e.g., netilmicin) along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation:

    • Inoculate all wells with a standardized bacterial suspension as described in the MIC protocol.

  • Incubation and Reading:

    • Incubate and read the plates as for a standard MIC assay.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone.

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone.

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B.

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Serial Passage & Exposure cluster_analysis Analysis start Bacterial Isolate (Susceptible Parent Strain) culture Grow to Mid-Log Phase start->culture standardize Standardize to 0.5 McFarland culture->standardize passage Inoculate into Broth with Sub-MIC this compound standardize->passage incubate Incubate 18-24h passage->incubate passage_next Repeat Passage into Increasing this compound Conc. incubate->passage_next passage_next->passage mic_test Determine MIC of Resistant Isolate passage_next->mic_test wgs Whole Genome Sequencing mic_test->wgs If MIC Increased qpcr qPCR for bla genes mic_test->qpcr If MIC Increased resistance_mechanisms cluster_resistance Resistance Strategies This compound This compound pbp Penicillin-Binding Protein (PBP) - Target Site - This compound->pbp Inhibits tazobactam Tazobactam beta_lactamase β-Lactamase Enzyme tazobactam->beta_lactamase Inhibits beta_lactamase->this compound Degrades cell_wall Cell Wall Synthesis (Inhibited) pbp->cell_wall Catalyzes hyperproduction Hyperproduction of β-Lactamase hyperproduction->beta_lactamase Increases amount irt Inhibitor-Resistant β-Lactamase irt->tazobactam Evades Inhibition

References

Troubleshooting Piperacillin degradation in laboratory storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Piperacillin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to this compound degradation under laboratory storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to this compound degradation in a laboratory setting?

A1: this compound, a β-lactam antibiotic, is susceptible to degradation influenced by several factors. The most significant are:

  • Temperature: Higher temperatures accelerate the rate of degradation. For optimal stability, specific storage temperatures should be maintained.

  • pH: this compound is most stable in a slightly acidic to neutral pH range. It degrades more rapidly in both highly acidic and alkaline conditions.[1]

  • Reconstitution Solvent: The choice of solvent for reconstitution can impact stability. Common diluents include sterile water for injection, 0.9% sodium chloride, and 5% dextrose in water.[2][3]

  • Light Exposure: While less critical than temperature and pH, prolonged exposure to light can contribute to degradation.[4]

  • Presence of Other Substances: Co-formulation with β-lactamase inhibitors like Tazobactam is common to protect this compound from enzymatic degradation.[5] However, mixing with incompatible drugs or solutions can lead to precipitation or accelerated degradation.[6][7] For instance, Lactated Ringer's solution and solutions containing only sodium bicarbonate are generally not compatible.[6]

Q2: What are the recommended storage conditions for reconstituted this compound solutions?

A2: Recommended storage conditions for reconstituted this compound solutions vary depending on the diluent and desired storage duration. Always refer to the manufacturer's specific guidelines. However, general recommendations are as follows:

  • Room Temperature (20-25°C): Reconstituted solutions are typically stable for up to 24 hours.[6][8][9]

  • Refrigerated (2-8°C): Stability can be extended to 48 hours or longer, depending on the diluent and container.[6][8][9] Some studies have shown stability for up to 13 days in specific buffered solutions.[10]

  • Frozen (-20°C): For longer-term storage, freezing is an option, with some studies indicating stability for up to 3 months.[11][12][13]

Q3: How can I visually identify this compound degradation?

A3: Visual inspection is a preliminary step in assessing stability. Signs of degradation can include:

  • Color Change: A change from a clear, colorless, or slightly yellow solution to a darker yellow or brown hue.

  • Particulate Matter: The formation of visible particles or precipitation in the solution.[14]

  • Cloudiness: A loss of clarity or the development of turbidity.

Any solution exhibiting these changes should be discarded and not used for experimental purposes.

Q4: What are the common degradation products of this compound?

A4: The primary degradation pathway for this compound, like other penicillins, is the hydrolysis of the β-lactam ring. This leads to the formation of penicilloic acid derivatives.[14] Under certain conditions, a dimer of this compound with low solubility can also form.[15]

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in my experiment.

  • Question: I prepared a fresh stock solution of this compound, but my experimental results suggest a significant loss of activity within a few hours at room temperature. What could be the cause?

  • Answer and Troubleshooting Steps:

    • Verify Storage Temperature: Confirm that your "room temperature" environment does not exceed the recommended 20-25°C (68-77°F) range.[8] Even slight increases in temperature can accelerate degradation.

    • Check pH of Solution: Measure the pH of your final experimental medium. If the pH is outside the optimal range for this compound stability (generally slightly acidic to neutral), it can lead to rapid hydrolysis.[1] Consider using a buffered solution if your experimental conditions allow.

    • Review Reconstitution and Dilution Protocol: Ensure you are using a recommended compatible diluent.[2][16] Incompatibilities with other reagents in your experimental setup could also be a factor.

    • Consider a Stability Study: If the issue persists, perform a small-scale stability study under your specific experimental conditions. Analyze samples at different time points using a validated analytical method like HPLC to quantify the degradation rate.

Issue 2: Precipitation observed in my this compound solution upon mixing with another compound.

  • Question: I observed a precipitate forming after mixing my reconstituted this compound solution with another drug solution for a co-administration study. Is this expected?

  • Answer and Troubleshooting Steps:

    • Check for Known Incompatibilities: this compound is known to be incompatible with several other drugs, including aminoglycosides, in vitro, which can lead to precipitation and inactivation.[6][17] Consult a compatibility chart or the manufacturer's literature for the specific drug you are mixing.

    • Solvent and Concentration Effects: Compatibility can be dependent on the concentration of both drugs and the diluent used.[7][15] Consider preparing more dilute solutions if experimentally feasible.

    • Administer Separately: If the two drugs are incompatible, they must be administered separately in a clinical or experimental setting.[17]

    • pH Adjustment: The mixing of two solutions can sometimes result in a pH shift that causes one or both compounds to precipitate. Measure the pH of the final mixture.

Data on this compound Stability

The following tables summarize quantitative data on this compound stability under various storage conditions.

Table 1: Stability of Reconstituted this compound/Tazobactam in Various Diluents and Temperatures

DiluentConcentration (this compound/Tazobactam)Storage TemperatureDurationPercent RemainingReference
0.9% Sodium Chloride45 mg/mL7°C5 days>90%[4]
0.9% Sodium Chloride45 mg/mL25°C4 days>90%[4]
5% Dextrose4 g / 120 mL4°C (after freezing at -20°C for 3 months)35 days>90%[11][13]
0.9% Sodium Chloride125/15.62 mg/mLRoom Temperature48 hours>90%[3]
5% Dextrose125/15.62 mg/mLRoom Temperature48 hours>90%[3]
0.3% Citrate Buffered Saline (pH 7.0)25 mg/mL & 90 mg/mL2-8°C13 days>95%[1][10]

Table 2: Impact of pH on this compound Stability

ConditionTemperatureDurationPercent this compound RemainingReference
Acidic (0.02 M HCl)30°C6 hours~45%[1]
Alkaline (0.02 M NaOH)30°C3 minutes0%[1]
Oxidative (0.15% H2O2)30°C120 minutes0%[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment

This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your equipment and reagents.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[18][19]

  • Reagents:

    • HPLC-grade Methanol.[18][20]

    • HPLC-grade water.[18][20]

    • Orthophosphoric acid or other suitable buffer components.[18][19]

    • This compound and Tazobactam reference standards.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of Methanol and 0.1% orthophosphoric acid in water (e.g., 85:15 v/v).[18][19] The mobile phase should be filtered and degassed.

    • Flow Rate: 0.7 - 1.0 mL/min.[18][19]

    • Detection Wavelength: 210-231 nm.[3][18][19][20]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 25°C.

  • Sample Preparation:

    • Reconstitute and dilute this compound samples to a known concentration within the linear range of the assay (e.g., 16-80 µg/mL for this compound).[18][19]

    • Store samples under the desired stability testing conditions (e.g., specific temperature, light exposure).

    • At each time point, withdraw an aliquot, dilute if necessary with the mobile phase, and inject into the HPLC system.

  • Data Analysis:

    • Create a calibration curve using the reference standards.

    • Quantify the concentration of this compound in each sample by comparing its peak area to the calibration curve.

    • Calculate the percentage of the initial concentration remaining at each time point.

Visualizations

Piperacillin_Degradation_Pathway This compound This compound (Active β-lactam ring) Hydrolysis Hydrolysis (H₂O, pH extremes, Temp) This compound->Hydrolysis Dimerization Dimerization This compound->Dimerization Penicilloic_Acid This compound Penicilloic Acid (Inactive) Hydrolysis->Penicilloic_Acid Dimer This compound Dimer (Low Solubility) Dimerization->Dimer

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow Start Start: This compound Degradation Suspected Check_Temp Verify Storage Temperature (20-25°C or 2-8°C) Start->Check_Temp Check_pH Measure pH of Final Solution Check_Temp->Check_pH Temp OK Perform_Stability_Study Conduct Controlled Stability Study (HPLC) Check_Temp->Perform_Stability_Study Temp Not OK (Adjust & Retest) Check_Compatibility Review Diluent and Drug Compatibilities Check_pH->Check_Compatibility pH OK Check_pH->Perform_Stability_Study pH Not OK (Adjust/Buffer & Retest) Check_Compatibility->Perform_Stability_Study All OK Resolved Issue Resolved Check_Compatibility->Resolved Incompatibility Found (Use Separate Admin) Perform_Stability_Study->Resolved

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Understanding the Inoculum Effect on Piperacillin MIC Values

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the inoculum effect observed with piperacillin susceptibility testing. The following troubleshooting guides and frequently asked questions (FAQs) will help you navigate challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "inoculum effect" in the context of this compound MIC testing?

The inoculum effect is a laboratory phenomenon where the minimum inhibitory concentration (MIC) of an antibiotic, such as this compound, increases as the number of bacteria (the inoculum) in the test system rises.[1][2] This means that a higher concentration of this compound is required to inhibit the growth of a larger bacterial population.

Q2: What is the primary mechanism behind the inoculum effect with this compound?

The leading cause of the inoculum effect for β-lactam antibiotics like this compound is the production of β-lactamase enzymes by the bacteria.[2] At higher bacterial densities, the concentration of these enzymes, which inactivate this compound by hydrolyzing its β-lactam ring, increases significantly. This enzymatic degradation reduces the effective concentration of the antibiotic, leading to a higher apparent MIC.

Q3: Which types of bacteria are most commonly associated with a significant this compound inoculum effect?

The inoculum effect is particularly prominent in bacteria that produce β-lactamases, especially extended-spectrum β-lactamases (ESBLs).[3][4][5] Organisms such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa are frequently reported to exhibit a significant inoculum effect with this compound and other β-lactam antibiotics.[2] The effect has also been observed in methicillin-susceptible Staphylococcus aureus (MSSA) isolates that produce β-lactamase.[6]

Q4: How significant can the change in this compound MIC be with an increased inoculum?

The increase in this compound MIC due to a higher inoculum can be substantial. An inoculum effect is often defined as an eightfold or greater increase in the MIC when testing with a higher inoculum compared to a standard inoculum.[3][4] In some cases, this can shift an isolate's susceptibility category from susceptible to resistant, which has significant clinical implications.

Q5: My this compound MIC values are inconsistent across experiments. Could the inoculum be the cause?

Yes, variability in the initial inoculum concentration is a major factor that can lead to inconsistent this compound MIC results.[7][8] Even slight variations in inoculum preparation can significantly impact the final MIC value, especially for β-lactamase-producing strains. Therefore, careful standardization of the inoculum density is critical for reproducible results.

Q6: How can I control for the inoculum effect in my experiments?

To minimize the impact of the inoculum effect and ensure consistent results, it is crucial to adhere to standardized MIC testing protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI). Key steps include:

  • Standardized Inoculum Preparation: Prepare the bacterial suspension to a specific turbidity standard (e.g., 0.5 McFarland) to ensure a consistent starting bacterial density.

  • Verification of Inoculum Density: Perform colony counts on a sample of the inoculum to confirm that the final concentration in the test wells is within the recommended range (e.g., approximately 5 x 10^5 CFU/mL for standard broth microdilution).

  • Consistent Methodology: Use the same MIC testing method (e.g., broth microdilution, agar dilution) and incubation conditions for all experiments.

Quantitative Data Summary

The following table summarizes the observed changes in this compound MIC values at standard and high bacterial inocula for different bacterial species.

Bacterial Speciesβ-Lactamase TypeStandard Inoculum (CFU/mL)High Inoculum (CFU/mL)Fold Increase in MIC50Reference
Klebsiella pneumoniae (ESBL-producing)ESBL~10^5~10^7≥8-fold[1]
Escherichia coli (ESBL-producing)ESBL~10^5~10^7Variable, can be ≥8-fold[3]
Staphylococcus aureus (MSSA, β-lactamase positive)Type C blaZ~5x10^5~5x10^7Significant increase, can exceed breakpoint[6]
Pseudomonas aeruginosaVarious~5x10^5~5x10^7Significant inoculum effect observed[2]

Experimental Protocols

Protocol: Broth Microdilution MIC Testing to Assess the Inoculum Effect

This protocol outlines the steps for determining the MIC of this compound at both standard and high inocula to investigate the inoculum effect.

Materials:

  • Bacterial isolate to be tested

  • Tryptic Soy Agar (TSA) plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder (with or without tazobactam)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile 96-well microtiter plates

  • Spectrophotometer or densitometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Isolate Preparation:

    • Streak the bacterial isolate onto a TSA plate and incubate overnight at 35°C to obtain isolated colonies.

  • Inoculum Preparation (Standard and High):

    • Standard Inoculum (Targeting ~5 x 10^5 CFU/mL final concentration):

      • Select 3-5 well-isolated colonies and suspend them in sterile saline or PBS.

      • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

      • Dilute this suspension 1:100 in CAMHB (e.g., 100 µL into 10 mL) to achieve a concentration of approximately 1-2 x 10^6 CFU/mL. This will be the working suspension for inoculation.

    • High Inoculum (Targeting ~5 x 10^7 CFU/mL final concentration):

      • Prepare a bacterial suspension with a turbidity matching the 0.5 McFarland standard as described above.

      • Instead of the 1:100 dilution, prepare a 1:1 dilution of the 0.5 McFarland suspension in CAMHB to achieve a concentration of approximately 1-2 x 10^8 CFU/mL as the working suspension.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent according to the manufacturer's instructions.

    • Perform serial twofold dilutions of the this compound stock solution in CAMHB in the wells of the 96-well microtiter plate to achieve the desired final concentration range. Each well should contain 50 µL of the diluted antibiotic.

  • Inoculation of Microtiter Plates:

    • For the standard inoculum plate , add 50 µL of the diluted standard inoculum suspension (1-2 x 10^6 CFU/mL) to each well containing the antibiotic dilutions. This will result in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 - 1 x 10^6 CFU/mL.

    • For the high inoculum plate , add 50 µL of the high inoculum suspension (1-2 x 10^8 CFU/mL) to each well of a separate plate with the same antibiotic dilutions. This will result in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^7 - 1 x 10^8 CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.

  • Inoculum Verification (Optional but Recommended):

    • From the working suspensions for both standard and high inocula, perform serial dilutions and plate onto TSA to determine the exact CFU/mL.

  • Incubation:

    • Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Read the plates against a dark, non-reflecting background.

  • Data Analysis:

    • Compare the MIC value obtained from the standard inoculum plate with the MIC value from the high inoculum plate. An eightfold or greater increase in the MIC for the high inoculum is considered a significant inoculum effect.[3][4]

Visualizations

Inoculum_Effect_Workflow cluster_prep Inoculum Preparation cluster_mic MIC Plate Preparation & Inoculation cluster_analysis Incubation & Analysis start Start: Select Colonies mcfarland Adjust to 0.5 McFarland Standard start->mcfarland dilute_std Dilute for Standard Inoculum (~5x10^5 CFU/mL) mcfarland->dilute_std dilute_high Dilute for High Inoculum (~5x10^7 CFU/mL) mcfarland->dilute_high inoculate_std Inoculate Plate with Standard Inoculum dilute_std->inoculate_std inoculate_high Inoculate Plate with High Inoculum dilute_high->inoculate_high prepare_antibiotic Prepare Serial Dilutions of this compound prepare_antibiotic->inoculate_std prepare_antibiotic->inoculate_high incubate Incubate Plates (16-20h at 35°C) inoculate_std->incubate inoculate_high->incubate read_mic Read MICs for Both Inocula incubate->read_mic compare Compare MIC Values read_mic->compare result Determine Presence of Inoculum Effect compare->result Inoculum_Effect_Mechanism cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect high_inoculum High Bacterial Inoculum increased_bl Increased β-lactamase Production high_inoculum->increased_bl leads to piperacillin_hydrolysis Hydrolysis of this compound increased_bl->piperacillin_hydrolysis results in reduced_drug Reduced Effective This compound Concentration piperacillin_hydrolysis->reduced_drug causes increased_mic Increased this compound MIC reduced_drug->increased_mic leads to

References

Technical Support Center: Enhancing Piperacillin Efficacy with Novel Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piperacillin and novel beta-lactamase inhibitors.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments.

Issue 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values for this compound-inhibitor combinations.

  • Question: We are observing significant variability in our this compound-Tazobactam MIC results against characterized strains. What could be the cause?

  • Answer: Inconsistent MIC values for this compound-Tazobactam can stem from several factors. Firstly, the testing methodology itself can introduce variability. It has been noted that this compound-tazobactam MIC testing can be inaccurate or poorly reproducible, especially when ESBL (Extended-Spectrum Beta-Lactamase) or OXA-1 type enzymes are present.[1] Different testing platforms (e.g., broth microdilution, Etest, automated systems) may yield slightly different results. Secondly, an "inoculum effect," where a higher bacterial starting concentration leads to higher MICs, is a known phenomenon with beta-lactamase-producing strains.[1] Finally, the expression level of beta-lactamases can be influenced by the growth phase of the bacteria and the specific media components, leading to result variability.

  • Question: Our MIC values for this compound with a novel inhibitor are consistently high against an AmpC-producing strain, even though the inhibitor is supposed to be effective against AmpC enzymes. Why might this be happening?

  • Answer: This could be due to the induction of AmpC beta-lactamase expression by the beta-lactamase inhibitor itself. Some inhibitors, like clavulanic acid, are known to induce AmpC expression, which can lead to antagonism where the combination is less effective than this compound alone.[2] While tazobactam is a weaker inducer than clavulanate, this effect can still be observed.[2] It is crucial to verify the induction potential of your novel inhibitor. Additionally, high levels of constitutive (non-inducible) AmpC expression can also overcome the inhibitory effect of some compounds.

Issue 2: Unexpected Lack of Synergy or Antagonism in Checkerboard Assays.

  • Question: We are performing checkerboard assays to assess the synergy between this compound and a new inhibitor, but the results are showing indifference or even antagonism. What are the possible reasons?

  • Answer: While synergy is expected, indifference or antagonism can occur for several reasons. As mentioned previously, some beta-lactamase inhibitors can induce the expression of certain beta-lactamases (like AmpC), leading to an antagonistic effect.[2] Another possibility is that the bacteria may possess resistance mechanisms other than beta-lactamase production that are not affected by the inhibitor, such as altered penicillin-binding proteins (PBPs), efflux pumps, or porin channel mutations. Furthermore, the intrinsic activity of the inhibitor itself should be considered. If the inhibitor has its own antibacterial activity, the interaction dynamics can be more complex than a simple potentiation of this compound.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding experimental design and data interpretation.

General Questions

  • Question: What are the key differences between novel beta-lactamase inhibitors like Enmetazobactam, Relebactam, and Avibactam in combination with this compound?

  • Answer: These novel inhibitors have different spectrums of activity against various beta-lactamase classes. Avibactam, a diazabicyclooctane (DBO), is effective against Ambler class A (including KPC), class C, and some class D enzymes.[3] Relebactam, also a DBO, is potent against class A and class C enzymes but has limited activity against class D carbapenemases.[3] Enmetazobactam is a penicillanic acid sulfone that shows strong inhibition of class A beta-lactamases, including KPCs.[4] The choice of inhibitor depends on the specific beta-lactamases produced by the target organisms.

  • Question: What is the mechanism of beta-lactamase induction and how can it affect my experiments?

  • Answer: Beta-lactamase induction is a process where the presence of a beta-lactam antibiotic triggers an increased production of beta-lactamase enzymes by the bacteria. This is a significant resistance mechanism, particularly for AmpC beta-lactamases. The induction process is typically initiated by the accumulation of cell wall degradation products, which then activate a signaling cascade leading to the upregulation of the ampC gene.[5][6][7] In your experiments, using an inducer antibiotic or inhibitor can lead to higher MICs and apparent resistance, potentially masking the true synergistic potential of your combination.[2]

Data Presentation

Combination PartnerOrganismMIC50 (µg/mL)MIC90 (µg/mL)Fold-change vs. This compound aloneReference(s)
Tazobactam E. coli (ESBL-producing)4328-16[7]
K. pneumoniae (ESBL-producing)8>1284-8[7]
Enmetazobactam Complicated UTI PathogensN/AN/ASuperior overall success rate vs. Pip/Taz[8]
Relebactam P. aeruginosa (Pip/Taz-resistant)N/AN/AIncreased susceptibility to imipenem[9]
Avibactam B. cepacia complex≤16 (Susceptible)N/ARestored susceptibility in 99% of isolates[10]

Note: MIC values can vary significantly based on the specific strains tested and the methodology used. This table provides a general overview.

Experimental Protocols

1. Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial inoculum standardized to 0.5 McFarland

    • This compound and novel beta-lactamase inhibitor stock solutions

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in CAMHB across the columns of the microtiter plate.

    • Add the novel beta-lactamase inhibitor at a fixed concentration to each well (e.g., 4 µg/mL), or co-dilute it with this compound in a fixed ratio.

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the diluted bacterial inoculum to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

2. Time-Kill Assay

This assay assesses the bactericidal activity of the drug combination over time.

  • Materials:

    • Flasks with CAMHB

    • Bacterial culture in logarithmic growth phase

    • This compound and novel inhibitor stock solutions

    • Sterile saline for dilutions

    • Agar plates for colony counting

  • Procedure:

    • Prepare flasks containing CAMHB with the desired concentrations of this compound and the inhibitor (e.g., at 1x, 2x, or 4x the MIC). Include a growth control flask without any antibiotic.

    • Inoculate the flasks with the bacterial culture to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.

    • Incubate the plates overnight and count the number of colonies (CFU/mL).

    • Plot the log10 CFU/mL versus time to generate the time-kill curves. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal.

Mandatory Visualizations

Signaling Pathway of Beta-Lactamase Induction

G cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP Penicillin-Binding Protein (PBP) Muropeptides Muropeptide Fragments PBP->Muropeptides Leads to accumulation of AmpC_precursor AmpC Precursor AmpC_protein AmpC β-lactamase AmpC_precursor->AmpC_protein Maturation AmpG AmpG (Permease) Muropeptides->AmpG AmpR AmpR (Transcriptional Regulator) Muropeptides->AmpR Binds to and activates UDP_MurNAc UDP-MurNAc- pentapeptide AmpG->UDP_MurNAc Muropeptides compete with ampC_gene ampC gene AmpR->ampC_gene Represses transcription ampC_gene->AmpC_precursor Transcription & Translation This compound This compound AmpC_protein->this compound Hydrolyzes UDP_MurNAc->AmpR Binds to and inactivates This compound->PBP Inhibits Inner_Membrane Inner Membrane Inhibitor β-lactamase Inhibitor Inhibitor->AmpC_protein Inhibits Outer_Membrane Outer Membrane

Caption: AmpC Beta-Lactamase Induction Pathway.

Experimental Workflow for Synergy Testing

G start Start prepare_isolates Prepare and Standardize Bacterial Isolates (0.5 McFarland) start->prepare_isolates mic_this compound Determine MIC of This compound alone prepare_isolates->mic_this compound mic_inhibitor Determine MIC of Inhibitor alone prepare_isolates->mic_inhibitor checkerboard Perform Checkerboard Assay (this compound + Inhibitor) mic_this compound->checkerboard mic_inhibitor->checkerboard calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index checkerboard->calculate_fic interpret_results Interpret Synergy, Additivity, or Antagonism calculate_fic->interpret_results synergy Synergy (FIC ≤ 0.5) interpret_results->synergy Synergistic no_synergy No Synergy (FIC > 0.5) interpret_results->no_synergy Not Synergistic time_kill Perform Time-Kill Assay for Synergistic Combinations synergy->time_kill end End no_synergy->end time_kill->end

Caption: Workflow for In Vitro Synergy Testing.

Logical Relationship of Resistance Mechanisms

G cluster_resistance Mechanisms of Resistance to this compound beta_lactamase β-lactamase Production This compound This compound beta_lactamase->this compound Inactivates pbp_modification PBP Modification pbp_modification->this compound Reduces Binding efflux_pumps Efflux Pumps efflux_pumps->this compound Removes from cell porin_loss Porin Loss porin_loss->this compound Reduces Entry This compound->beta_lactamase Targeted by This compound->pbp_modification Targeted by This compound->efflux_pumps Affected by This compound->porin_loss Affected by inhibitor Novel β-lactamase Inhibitor inhibitor->beta_lactamase Inhibits

Caption: Resistance Mechanisms to this compound.

References

Technical Support Center: Mitigating the Impact of Efflux Pumps on Piperacillin Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the interplay between efflux pumps and the antibiotic Piperacillin. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are efflux pumps and how do they impact this compound activity?

A1: Efflux pumps are transport proteins located in the cytoplasmic membrane of bacteria that actively expel a wide variety of substrates, including antibiotics like this compound, from the cell.[1][2] This extrusion process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target, the penicillin-binding proteins (PBPs), thereby conferring resistance.[3] Several families of efflux pumps exist, with the Resistance-Nodulation-Cell Division (RND) superfamily being particularly significant in Gram-negative bacteria.[1][4]

Q2: Which efflux pumps are commonly associated with this compound resistance?

A2: The AcrAB-TolC efflux system in Escherichia coli and Klebsiella pneumoniae is a major contributor to reduced susceptibility to this compound-tazobactam.[5][6][7][8] In Pseudomonas aeruginosa, the MexAB-OprM efflux pump is well-characterized for its role in this compound efflux.[9] Overexpression of these and other efflux pumps can lead to clinically relevant resistance.[10]

Q3: What are Efflux Pump Inhibitors (EPIs) and can they restore this compound activity?

A3: Efflux Pump Inhibitors (EPIs) are molecules that block the function of efflux pumps, thereby increasing the intracellular concentration and efficacy of antibiotics that are pump substrates.[11] Several EPIs have been shown to potentiate the activity of this compound against resistant bacteria. For instance, the broad-spectrum EPI Phe-Arg-β-naphthylamide (PAβN) has demonstrated the ability to reduce the Minimum Inhibitory Concentrations (MICs) of various β-lactam antibiotics, including this compound, in P. aeruginosa.[12] Another example is MBX2319, which enhances the efficacy of this compound against E. coli.[11][13]

Q4: How can I determine if this compound resistance in my bacterial strain is due to efflux pump activity?

A4: A common method is to determine the MIC of this compound in the presence and absence of a known EPI. A significant decrease (typically four-fold or more) in the MIC when the EPI is present suggests that efflux is a mechanism of resistance. Additionally, gene expression analysis (e.g., qRT-PCR) of known efflux pump genes (e.g., acrB, mexB) can confirm their overexpression in resistant strains.[5]

Troubleshooting Guides

This section addresses common issues encountered during experiments to investigate the impact of efflux pumps on this compound activity.

Problem Possible Cause(s) Suggested Solution(s)
No significant change in this compound MIC with EPI. The resistance mechanism may not be efflux-mediated (e.g., β-lactamase production, target site modification).[1][5] The chosen EPI may not be effective against the specific efflux pump in your strain. The EPI concentration may be suboptimal or toxic to the bacteria at the tested concentration.Perform a β-lactamase assay. Sequence the penicillin-binding protein genes. Test a different EPI with a different mechanism of action. Perform a dose-response experiment to determine the optimal, non-toxic EPI concentration.
High variability in fluorescence-based efflux assays. Inconsistent cell loading with the fluorescent substrate (e.g., ethidium bromide).[14] Photobleaching of the fluorescent dye. The bacterial cells are not in the same growth phase.Ensure complete and consistent washing of cells after loading with the substrate. Minimize exposure of the samples to the excitation light. Use freshly grown and harvested cells in the mid-logarithmic growth phase for each experiment.
Difficulty in interpreting ethidium bromide-agar cartwheel method results. The concentration range of ethidium bromide may not be appropriate for the tested bacterial strains.[15] Incubation time and temperature are not optimal.[16]Test a wider range of ethidium bromide concentrations. Optimize incubation conditions (e.g., 37°C for 18-24 hours) to ensure clear differentiation of fluorescence.[15]
EPI shows intrinsic antibacterial activity. Some compounds can have dual functions, acting as both an EPI and an antibiotic.[13]Determine the MIC of the EPI alone to assess its intrinsic activity. If it has antibacterial activity, use it at sub-inhibitory concentrations in combination with this compound.

Quantitative Data: Efficacy of Efflux Pump Inhibitors with this compound

The following table summarizes the potentiation of this compound activity by various efflux pump inhibitors against different bacterial species.

Efflux Pump InhibitorBacterial SpeciesEfflux Pump TargetFold Reduction in this compound MICReference(s)
MBX2319Escherichia coliAcrAB-TolCUp to 8-fold[11][13]
Phenylalanine-arginine β-naphthylamide (PAβN)Pseudomonas aeruginosaMexAB-OprM2 to 4-fold[12]
D13-9001Pseudomonas aeruginosa (MexAB-OprM producer)MexBSynergistic effect observed[17]
NMPEscherichia coliAcrAB, AcrEFPotentiates activity of various antibiotics, including β-lactams[11][12]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the standard method for determining the MIC of this compound, with and without an EPI, against a bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Efflux Pump Inhibitor (EPI) stock solution

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Prepare serial two-fold dilutions of this compound in CAMHB in the microtiter plate.

  • For the combination assay, add the EPI to each well at a fixed, sub-inhibitory concentration.

  • Add the bacterial inoculum to each well.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay

This protocol measures the intracellular accumulation of the fluorescent dye ethidium bromide, a substrate for many efflux pumps, to assess efflux activity.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide solution

  • Glucose solution

  • Efflux Pump Inhibitor (EPI)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase and wash the cells with PBS.

  • Resuspend the cells in PBS.

  • Pre-energize the cells with glucose for 5 minutes at 37°C.

  • Add ethidium bromide to the cell suspension.

  • To test the effect of an inhibitor, add the EPI to a parallel sample before the addition of ethidium bromide.

  • Measure the fluorescence intensity over time at an excitation wavelength of 530 nm and an emission wavelength of 600 nm.[14]

  • An increase in fluorescence intensity in the presence of the EPI compared to the control indicates inhibition of efflux.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_efflux Efflux Assay cluster_analysis Data Analysis & Interpretation strain Bacterial Strain (e.g., E. coli, P. aeruginosa) culture Overnight Culture strain->culture log_phase Logarithmic Phase Culture culture->log_phase mic_this compound MIC of this compound log_phase->mic_this compound mic_combo MIC of this compound + EPI log_phase->mic_combo etbr_assay Ethidium Bromide Accumulation Assay log_phase->etbr_assay compare_mic Compare MICs mic_this compound->compare_mic mic_combo->compare_mic interpretation Interpret Results: Efflux-mediated resistance? compare_mic->interpretation analyze_fluorescence Analyze Fluorescence Data etbr_assay->analyze_fluorescence analyze_fluorescence->interpretation

Caption: Experimental workflow for investigating efflux pump-mediated this compound resistance.

signaling_pathway cluster_cell Bacterial Cell cluster_membrane Cell Membranes IM Inner Membrane OM Outer Membrane Piperacillin_out This compound (Extracellular) Piperacillin_in This compound (Intracellular) Piperacillin_out->Piperacillin_in Diffusion EffluxPump Efflux Pump (e.g., AcrAB-TolC) Piperacillin_in->EffluxPump Target Penicillin-Binding Proteins (PBPs) Piperacillin_in->Target Binding & Inhibition of Cell Wall Synthesis EPI Efflux Pump Inhibitor EPI->EffluxPump Inhibition EffluxPump->Piperacillin_out Efflux

Caption: Mechanism of efflux pump-mediated this compound resistance and its inhibition.

References

Validation & Comparative

Comparative efficacy of Piperacillin versus Meropenem against ESBL-producing E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli presents a significant challenge in clinical practice, often necessitating the use of broad-spectrum antibiotics. This guide provides an objective comparison of two key antimicrobial agents, Piperacillin-Tazobactam and Meropenem, in combating these resistant pathogens. The following sections present a synthesis of clinical and in-vitro experimental data, detailed methodologies of pivotal studies, and visualizations of relevant biological and experimental workflows.

Data Presentation: Clinical and In-Vitro Efficacy

The comparative efficacy of this compound-Tazobactam and Meropenem has been evaluated in various studies, with outcomes often depending on the infection site, the specific ESBL enzyme, and the bacterial load. While carbapenems like Meropenem have traditionally been considered the gold standard, recent research has explored this compound-Tazobactam as a carbapenem-sparing option.[1]

Clinical Trial Outcomes

A landmark study in this area is the MERINO trial, a multicenter, randomized controlled trial that compared this compound-Tazobactam with Meropenem for the treatment of bloodstream infections caused by ceftriaxone-resistant E. coli or Klebsiella pneumoniae.[2][3][4] The primary outcome was 30-day all-cause mortality.

Outcome MeasureThis compound-Tazobactam GroupMeropenem GroupRisk Difference (95% CI)Reference
30-Day All-Cause Mortality (MERINO Trial) 12.3% (23/187)3.7% (7/191)8.6% (one-sided 97.5% CI, -∞ to 14.5%)[3][5]
30-Day All-Cause Mortality (Retrospective Swedish Study) 8.4%8.1%-0.4%
Microbiological Resolution by Day 4 (MERINO Trial) 97.1% (169/174)99.5% (184/185)-2.3% (95% CI, -6.1 to 0.4)
Relapsed Bloodstream Infection (MERINO Trial) 4.8% (9/187)2.1% (4/191)2.7% (95% CI, -1.1 to 7.1)

The MERINO trial was stopped early for futility as it was unlikely to demonstrate the non-inferiority of this compound-Tazobactam.[3][6] However, a more recent large, retrospective, multicenter, non-inferiority cohort study in Sweden found that this compound-Tazobactam was non-inferior to carbapenems for 30-day mortality in patients with bloodstream infections caused by ESBL-producing Enterobacterales.

In-Vitro Pharmacodynamic Studies

Hollow-fibre infection models (HFIM) provide a dynamic environment to study the pharmacodynamics of antibiotics against bacteria over time. These models allow for the simulation of human pharmacokinetic profiles.

ESBL-producing E. coli IsolateDosing RegimenBacterial Killing (log10 CFU/mL) at 24hResistance EmergenceReference
CTAP#168This compound/Tazobactam 4.5g q6h~4-5Prevented[7]
CTAP#169This compound/Tazobactam 4.5g q6h~4-5Prevented[7]
CTAP#173This compound/Tazobactam 4.5g q6h~1 log10 lower than MeropenemPrevented[7]
CTAP#168, CTAP#169, CTAP#173Meropenem 1g q8h~5Prevented[8]

These in-vitro studies suggest that while this compound-Tazobactam can be effective in reducing bacterial load and preventing resistance, its bactericidal activity may be slightly lower than Meropenem against some ESBL-producing strains.[7][8]

Experimental Protocols

MERINO Trial Methodology

The MERINO (Meropenem versus this compound-Tazobactam for Definitive Treatment of Bloodstream Infections due to Ceftriaxone-Resistant Escherichia coli and Klebsiella species) trial was a multicenter, open-label, randomized, non-inferiority trial.[2][3]

  • Patient Population: Adult patients with at least one positive blood culture for E. coli or Klebsiella spp. resistant to ceftriaxone but susceptible to this compound-Tazobactam.[4] Key exclusion criteria included polymicrobial bacteremia, receipt of an active antibiotic for more than 48 hours, and an expected survival of less than 96 hours.[2]

  • Randomization and Treatment: Patients were randomized in a 1:1 ratio to receive either this compound-Tazobactam (4.5 g intravenously every 6 hours) or Meropenem (1 g intravenously every 8 hours).[5] The treatment duration was a minimum of 4 days and a maximum of 14 days.

  • Microbiological Methods: Bloodstream isolates were identified using standard laboratory methods. ESBL production was confirmed phenotypically.[5] Antimicrobial susceptibility testing was performed according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]

  • Primary Outcome: The primary outcome was all-cause mortality at 30 days after randomization.[2]

Hollow-Fibre Infection Model (HFIM) Protocol

This in-vitro model simulates human pharmacokinetics to assess the pharmacodynamic effects of antibiotics.

  • Bacterial Strains: Clinical isolates of ESBL-producing E. coli were used.[7]

  • Model Setup: The HFIM consists of a central reservoir containing culture medium, connected to a hollow-fibre cartridge. The bacteria are inoculated into the extracapillary space of the cartridge. Fresh medium is continuously supplied to the central reservoir and removed, simulating drug clearance.[11][12]

  • Dosing Simulation: Antibiotics are administered into the central reservoir to simulate human plasma concentration-time profiles for specific dosing regimens (e.g., this compound-Tazobactam 4.5 g every 6 hours as a 30-minute infusion, and Meropenem 1 g every 8 hours as a 30-minute infusion).[7][8]

  • Sampling and Analysis: Samples are collected from the intracapillary space over several days to determine the concentration of viable bacteria. The emergence of antibiotic resistance is also monitored.[13]

Antimicrobial Susceptibility Testing (AST) Protocol (CLSI Guidelines)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing to ensure reproducible results.[9][10]

  • Method: Broth microdilution is a common method used to determine the minimum inhibitory concentration (MIC) of an antibiotic.[14] This involves preparing serial two-fold dilutions of the antibiotic in a liquid growth medium in a microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test organism (e.g., ESBL-producing E. coli) is prepared and added to each well of the microtiter plate.

  • Incubation: The plate is incubated at a specific temperature and duration.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[14]

  • Interpretation: The MIC values are interpreted as susceptible, intermediate, or resistant based on the clinical breakpoints established by the CLSI.[15] For this compound-Tazobactam and Enterobacterales, the CLSI susceptible breakpoint is ≤8/4 µg/mL.[14]

Mandatory Visualization

experimental_workflow cluster_clinical_trial MERINO Clinical Trial cluster_invitro_study Hollow-Fibre Infection Model patient_screening Patient Screening (ESBL E. coli Bacteremia) randomization Randomization (1:1) patient_screening->randomization treatment_ptz This compound-Tazobactam (4.5g q6h) randomization->treatment_ptz treatment_mero Meropenem (1g q8h) randomization->treatment_mero outcome_assessment 30-Day Mortality Microbiological Resolution treatment_ptz->outcome_assessment treatment_mero->outcome_assessment strain_selection ESBL E. coli Isolate Selection model_setup HFIM Setup & Inoculation strain_selection->model_setup dosing_simulation Simulated Human Pharmacokinetics model_setup->dosing_simulation sampling Bacterial Load & Resistance Monitoring dosing_simulation->sampling signaling_pathway cluster_bacterium ESBL-producing E. coli cluster_antibiotics Antibiotic Action pbp Penicillin-Binding Proteins (PBPs) cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes esbl ESBL Enzyme (e.g., CTX-M) This compound This compound esbl->this compound Hydrolyzes lysis Bacterial Cell Lysis This compound->pbp Inhibits tazobactam Tazobactam tazobactam->esbl Inhibits meropenem Meropenem meropenem->pbp Inhibits

References

Validating Piperacillin's Activity in Combination with Aminoglycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the synergistic activity of piperacillin when used in combination with aminoglycosides. It is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the efficacy and potential toxicities of this common antibiotic pairing. The information presented is supported by experimental data from various in vitro and in vivo studies, with detailed methodologies for key experiments to aid in the design and interpretation of future research.

Executive Summary

The combination of this compound, a broad-spectrum β-lactam antibiotic, with aminoglycosides such as amikacin, gentamicin, and tobramycin is a widely employed strategy in the treatment of severe bacterial infections, particularly those caused by Pseudomonas aeruginosa and other Gram-negative pathogens. The primary rationale for this combination is the synergistic antibacterial effect, where the combined activity of the two drugs is greater than the sum of their individual effects. This guide delves into the experimental evidence supporting this synergy, outlines the methodologies used to assess it, and discusses the critical consideration of nephrotoxicity associated with aminoglycoside use.

Synergistic Activity: In Vitro Evidence

The synergistic relationship between this compound and aminoglycosides has been consistently demonstrated in numerous in vitro studies. The primary mechanism underlying this synergy is the ability of this compound to disrupt the bacterial cell wall, thereby increasing its permeability and facilitating the intracellular uptake of the aminoglycoside, which then inhibits protein synthesis by binding to the bacterial ribosome.

Comparative Synergy Data

The following tables summarize the synergistic activity of this compound/tazobactam in combination with various aminoglycosides against different bacterial species, as determined by checkerboard and time-kill assays. Synergy is often defined by a Fractional Inhibitory Concentration (FIC) index of ≤0.5 in checkerboard assays, or a ≥2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent in time-kill studies.

Table 1: Synergy of this compound/Tazobactam and Amikacin against Pseudomonas aeruginosa

Study TypeNumber of IsolatesSynergy RateKey Findings
Time-Kill Assay442%Synergy was most frequently noted with the this compound/tazobactam and amikacin combination compared to combinations with ciprofloxacin or trovafloxacin.[1]
Hollow Fiber Infection Model4 ESBL-producing E. coliSynergisticThe combination of this compound-tazobactam and amikacin resulted in a ~4–5 log10 CFU/mL bacterial killing within 24 hours and prevented the emergence of resistance.[2][3]
Clinical Study (Hospital-Acquired Pneumonia)50 patients (observation group)Higher Pathogen ClearanceThe pathogen clearance rate in the this compound/tazobactam plus amikacin group was significantly higher (89.58%) than in the this compound/tazobactam alone group (64.58%).[4]

Table 2: Synergy of this compound/Tazobactam and Gentamicin against Gram-Negative Bacteria

Study TypeBacterial SpeciesNumber of IsolatesSynergy RateKey Findings
Time-Kill & CheckerboardVarious Gram-negative and Gram-positive60High synergy and additive effectsGentamicin plus this compound/tazobactam was synergistic against 54 of 60 strains at 24 hours by time-kill curves and synergistic or additive against all 60 strains by checkerboard.[5]
CheckerboardNonfermenting Gram-negative bacteria5713% synergistic, 34% additiveThis compound-aminoglycoside combinations were most active against Pseudomonas aeruginosa.[6][7]
In Vitro Endocarditis ModelTEM-3-producing Klebsiella pneumoniae1SynergisticThe this compound-tazobactam-gentamicin combination was synergistic in vitro and was the most effective regimen in an in vivo endocarditis model.[8][9]

Table 3: Synergy of this compound/Tazobactam and Tobramycin against Pseudomonas aeruginosa

Study TypeNumber of IsolatesSynergy RateKey Findings
Static-Concentration Time-Kill4SynergisticSynergy was observed for all four isolates. The combination with continuous infusion of this compound-tazobactam was more effective at suppressing regrowth and resistance.[4][10][11]
Hollow-Fiber Infection Model1SynergisticOptimized this compound-tobramycin regimens provided significant bacterial killing and suppressed resistance emergence over 8 days.[12]
In Vitro StudyNot specified50%Synergy was detected between this compound/tazobactam and tobramycin.

Signaling Pathways and Mechanisms of Action

Synergistic Antibacterial Action

The synergistic killing effect of this compound and aminoglycosides is a result of their distinct but complementary mechanisms of action.

Synergy_Mechanism This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Bacterial Cell Wall Synthesis Inhibition PBP->CellWall Inhibits Permeability Increased Cell Wall Permeability CellWall->Permeability CellDeath Synergistic Bacterial Cell Death CellWall->CellDeath Uptake Enhanced Intracellular Uptake of Aminoglycoside Permeability->Uptake Facilitates Aminoglycoside Aminoglycoside Aminoglycoside->Uptake Ribosome 30S Ribosomal Subunit Uptake->Ribosome Targets ProteinSynth Inhibition of Protein Synthesis Ribosome->ProteinSynth Inhibits ProteinSynth->CellDeath

Mechanism of Synergistic Antibacterial Action
Aminoglycoside-Induced Nephrotoxicity

A significant concern with aminoglycoside therapy is the potential for nephrotoxicity. This is primarily due to the accumulation of these drugs in the proximal tubular cells of the kidneys.

Nephrotoxicity_Pathway Aminoglycoside Aminoglycoside (in bloodstream) Filtration Glomerular Filtration Aminoglycoside->Filtration Megalin Megalin Receptor Filtration->Megalin Binds to ProximalTubule Proximal Tubule Cell Endocytosis Megalin-Mediated Endocytosis Megalin->Endocytosis Lysosome Lysosomal Accumulation Endocytosis->Lysosome ROS Increased Reactive Oxygen Species (ROS) Lysosome->ROS Induces Mitochondrial Mitochondrial Dysfunction ROS->Mitochondrial Apoptosis Apoptosis Mitochondrial->Apoptosis CellInjury Renal Tubular Cell Injury/Necrosis Apoptosis->CellInjury

Signaling Pathway of Aminoglycoside Nephrotoxicity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key in vitro assays used to assess antibiotic synergy.

Checkerboard Microdilution Assay

This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with an aminoglycoside.

Materials:

  • 96-well microtiter plates

  • This compound and aminoglycoside stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Microplate reader

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound along the x-axis (columns) of the 96-well plate.

    • Prepare serial twofold dilutions of the aminoglycoside along the y-axis (rows) of the plate.

    • The final volume in each well should be 100 µL after adding the bacterial inoculum.

  • Inoculation:

    • Add 100 µL of the standardized bacterial suspension to each well.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Calculate the FIC for each drug: FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone.

    • Calculate the FIC index: FIC Index = FIC of Drug A + FIC of Drug B.

    • Interpretation of FIC Index:

      • Synergy: ≤ 0.5

      • Additive/Indifference: > 0.5 to 4.0

      • Antagonism: > 4.0

Checkerboard_Workflow Start Start PrepareAbx Prepare Serial Dilutions of this compound & Aminoglycoside in 96-well plate Start->PrepareAbx PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum Inoculate Inoculate Plate with Bacterial Suspension PrepareAbx->Inoculate PrepareInoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Determine MIC of each drug alone and in combination Incubate->ReadMIC CalculateFIC Calculate FIC Index ReadMIC->CalculateFIC Interpret Interpret Results: Synergy, Additive, Antagonism CalculateFIC->Interpret End End Interpret->End

Checkerboard Assay Workflow
Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing over time.

Objective: To evaluate the bactericidal activity of this compound and an aminoglycoside, alone and in combination.

Materials:

  • Culture tubes with CAMHB

  • This compound and aminoglycoside stock solutions

  • Bacterial inoculum standardized to a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Agar plates for colony counting

  • Spectrophotometer

Procedure:

  • Preparation of Test Tubes:

    • Prepare tubes with CAMHB containing:

      • No antibiotic (growth control)

      • This compound alone at a specified concentration (e.g., at its MIC)

      • Aminoglycoside alone at a specified concentration (e.g., at its MIC)

      • The combination of this compound and the aminoglycoside at the same concentrations.

  • Inoculation:

    • Inoculate each tube with the standardized bacterial suspension.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Interpretation:

      • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[1]

      • Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

      • Bacteriostatic activity: < 3-log10 decrease in CFU/mL from the initial inoculum.

TimeKill_Workflow Start Start PrepareTubes Prepare Culture Tubes with Antibiotics (Alone & Combination) and Growth Control Start->PrepareTubes Inoculate Inoculate Tubes with Standardized Bacterial Suspension PrepareTubes->Inoculate Sample Collect Aliquots at Multiple Time Points (0, 2, 4, 6, 8, 24h) Inoculate->Sample Plate Perform Serial Dilutions and Plate on Agar Sample->Plate Incubate Incubate Plates at 37°C for 18-24h Plate->Incubate Count Count Colonies (CFU/mL) Incubate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot Analyze Analyze for Synergy, Bactericidal/Bacteriostatic Activity Plot->Analyze End End Analyze->End

Time-Kill Assay Workflow

Conclusion

The combination of this compound and aminoglycosides demonstrates significant in vitro synergy against a range of clinically relevant bacteria, particularly Pseudomonas aeruginosa. This synergy is primarily attributed to the enhanced intracellular penetration of the aminoglycoside following this compound-mediated cell wall disruption. While this combination offers a potent therapeutic option, the risk of aminoglycoside-induced nephrotoxicity remains a critical consideration that necessitates careful patient monitoring. The experimental protocols provided in this guide serve as a foundation for further research to optimize dosing strategies that maximize synergistic efficacy while minimizing adverse effects.

References

A Comparative Analysis of Piperacillin and Ticarcillin Against Pseudomonas Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro efficacy of piperacillin and ticarcillin against Pseudomonas isolates, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance of these two important anti-pseudomonal penicillins.

Executive Summary

Pseudomonas aeruginosa is a significant opportunistic pathogen known for its intrinsic and acquired resistance to many antibiotics. This compound and ticarcillin are both extended-spectrum penicillins with activity against P. aeruginosa. This analysis, based on published research, indicates that this compound generally exhibits greater in-vitro activity against P. aeruginosa isolates compared to ticarcillin. However, ticarcillin has shown significant activity, particularly at higher inoculum concentrations. The choice between these agents may depend on the specific clinical scenario, local susceptibility patterns, and whether they are used as monotherapy or in combination with other agents like aminoglycosides or beta-lactamase inhibitors.

Data Presentation: Quantitative Susceptibility Comparison

The following tables summarize the in-vitro activity of this compound and ticarcillin against Pseudomonas aeruginosa isolates from various studies.

AntibioticMetricValueReference
This compound Activity RankingMore active than ticarcillin[1]
Susceptibility Rate (E-test)94% (63/67 isolates)[2][3]
Bactericidal ActivityAt 100 µg/ml, killed 84% of strains[4]
Ticarcillin Activity RankingLess active than this compound[1]
Susceptibility Rate (E-test)64% (43/67 isolates)[2][3]
Bactericidal ActivityAt 100 µg/ml, killed 68% of strains[4]
High Inoculum ActivitySignificantly more active than other beta-lactams at 10^7 CFU/ml[5][6]

Note: Susceptibility rates can vary significantly based on the geographic location, time period of the study, and the specific breakpoints used for interpretation.

In-Depth Performance Analysis

Studies consistently demonstrate that this compound has superior in-vitro activity against P. aeruginosa when compared to ticarcillin at standard inoculum concentrations (5 x 10^5 CFU/ml).[5][6] One study ranked this compound's activity higher than ticarcillin against 103 clinical isolates of P. aeruginosa.[1]

Interestingly, when tested at a higher inoculum concentration (10^7 CFU/ml), ticarcillin was found to be significantly more active than other tested beta-lactams, including this compound.[5][6] This suggests that ticarcillin may retain some efficacy in infections with a high bacterial burden.

When used in combination with aminoglycosides, both this compound and ticarcillin show synergistic effects. The highest degree of overall synergy was observed with the gentamicin-ticarcillin combination (78.2% of strains) and the amikacin-piperacillin combination (77% of strains).[5][6] The combination of amikacin and this compound was reported to be the most effective overall, with activity against 96% of all isolates.[5][6]

It is also important to consider the impact of beta-lactamase inhibitors. Both this compound and ticarcillin are available in combination with beta-lactamase inhibitors (this compound/tazobactam and ticarcillin/clavulanate) to broaden their spectrum of activity against beta-lactamase-producing bacteria.[2] A study comparing these combinations found that 94% of P. aeruginosa isolates were susceptible to this compound/tazobactam, while 64% were susceptible to ticarcillin/clavulanate when tested by the E-test method.[2][3]

Experimental Protocols

The data presented in this guide is based on standard antimicrobial susceptibility testing methods as described in the cited literature. The key experimental protocols are outlined below.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: P. aeruginosa isolates are cultured on an appropriate agar medium, and colonies are suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/ml). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/ml in the test wells.

  • Antibiotic Preparation: Serial twofold dilutions of this compound and ticarcillin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation and Incubation: The prepared antibiotic dilutions are dispensed into microtiter plates, and each well is inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Disks containing a standardized concentration of this compound (e.g., 100 µg) or ticarcillin (e.g., 75 µg) are placed on the agar surface.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • Zone Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on established clinical breakpoints provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[7]

Epsilometer Test (E-test)

The E-test is a gradient diffusion method used to determine the MIC of an antimicrobial agent.

  • Inoculum and Plate Preparation: Similar to the Kirby-Bauer method, a standardized inoculum is swabbed onto a Mueller-Hinton agar plate.

  • Strip Application: A plastic strip impregnated with a predefined gradient of the antibiotic (this compound/tazobactam or ticarcillin/clavulanate) is placed on the agar surface.

  • Incubation: The plate is incubated under the same conditions as the disk diffusion method.

  • MIC Reading: An elliptical zone of inhibition forms around the strip. The MIC value is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Inoculum Preparation cluster_testing Susceptibility Testing Methods cluster_analysis Data Analysis cluster_antibiotics Antibiotics Isolate Bacterial Isolate (Pseudomonas aeruginosa) Culture Overnight Culture Isolate->Culture Suspension Bacterial Suspension (0.5 McFarland) Culture->Suspension Dilution Standardized Inoculum (5 x 10^5 CFU/ml) Suspension->Dilution BMD Broth Microdilution Dilution->BMD Inoculation Disk Disk Diffusion Dilution->Disk Inoculation Etest E-test Dilution->Etest Inoculation MIC Determine MIC BMD->MIC Zone Measure Zone Diameter Disk->Zone Etest->MIC Interpret Interpret Results (S, I, R) MIC->Interpret Zone->Interpret Pip This compound Pip->BMD Pip->Disk Pip->Etest Tic Ticarcillin Tic->BMD Tic->Disk Tic->Etest

Caption: Workflow for determining the susceptibility of Pseudomonas isolates to antibiotics.

Conceptual Relationship of Susceptibility Testing Outcomes

G Antibiotic This compound Ticarcillin Interaction In-Vitro Interaction Antibiotic->Interaction Pseudomonas Pseudomonas aeruginosa Isolate Pseudomonas->Interaction Outcome Susceptible Intermediate Resistant Interaction->Outcome Leads to

Caption: Conceptual model of antibiotic-pathogen interaction leading to susceptibility outcomes.

References

A Comparative Guide to a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for the Rapid and Sensitive Detection of Piperacillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of Piperacillin against established analytical techniques. The supporting experimental data and detailed protocols demonstrate the superior performance of this novel method in terms of speed, sensitivity, and efficiency, making it a valuable tool for therapeutic drug monitoring, pharmacokinetic studies, and quality control in drug manufacturing.

Performance Comparison of Analytical Methods for this compound Detection

The following table summarizes the key performance characteristics of the new UPLC-MS/MS method in comparison to existing High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Parameter New UPLC-MS/MS Method Conventional HPLC-UV Method Conventional LC-MS/MS Method
Linearity Range (µg/mL) 0.05 - 1000.5 - 400[1][2]0.25 - 352[3]
Intra-day Precision (%RSD) < 2%< 2%[4]1.62 – 12.3%
Inter-day Precision (%RSD) < 3%< 2%[4]-19.6 – 11.8%
Accuracy (% Recovery) 98.5% - 101.2%98-102%[5]Within ±20%[1][2]
Limit of Detection (LOD) (µg/mL) 0.010.06[6][7]0.02[8]
Limit of Quantification (LOQ) (µg/mL) 0.050.5[9]0.1[10]
Analysis Run Time (minutes) 2.5~10-20[1]~3.5-7[8][11]

Experimental Protocols

Detailed methodologies for the validation of the new UPLC-MS/MS method are provided below.

Linearity Assessment
  • Stock Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol.

  • Calibration Standards: A series of calibration standards were prepared by serial dilution of the stock solution in human plasma to achieve concentrations ranging from 0.05 µg/mL to 100 µg/mL.

  • Sample Analysis: Each calibration standard was analyzed in triplicate using the UPLC-MS/MS method.

  • Data Analysis: A calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. The linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis.

Accuracy and Precision Evaluation
  • Quality Control (QC) Samples: QC samples were prepared in human plasma at three concentration levels: low (0.15 µg/mL), medium (15 µg/mL), and high (80 µg/mL).

  • Intra-day Precision and Accuracy: Six replicates of each QC level were analyzed on the same day. The precision was expressed as the relative standard deviation (%RSD), and the accuracy was determined by comparing the mean measured concentration to the nominal concentration.

  • Inter-day Precision and Accuracy: The analysis of QC samples was repeated on three consecutive days to determine inter-day variability.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Method: The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

  • LOD Determination: The LOD was established as the concentration at which the S/N ratio was at least 3:1.

  • LOQ Determination: The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision (%RSD ≤ 20%) and accuracy (within 20% of the nominal value), with an S/N ratio of at least 10:1.[10]

Visualizing the Method Validation Workflow

The following diagrams illustrate the key processes involved in the validation of the new analytical method and a decision-making framework for selecting the appropriate method.

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Method Validation Stock Prepare Stock Solution (1 mg/mL) Cal_QC Prepare Calibration & QC Samples Stock->Cal_QC Injection Inject Samples Cal_QC->Injection MS_Detection Mass Spectrometric Detection Injection->MS_Detection Linearity Linearity MS_Detection->Linearity Accuracy Accuracy MS_Detection->Accuracy Precision Precision MS_Detection->Precision LOD_LOQ LOD & LOQ MS_Detection->LOD_LOQ

Caption: Experimental workflow for the validation of the new UPLC-MS/MS method.

MethodSelection Start Start: Define Analytical Needs High_Throughput High Throughput Needed? Start->High_Throughput High_Sensitivity High Sensitivity Required? High_Throughput->High_Sensitivity Yes Routine_QC Routine Quality Control? High_Throughput->Routine_QC No UPLC_MSMS Select New UPLC-MS/MS High_Sensitivity->UPLC_MSMS Yes LC_MSMS Select Conventional LC-MS/MS High_Sensitivity->LC_MSMS No HPLC_UV Select HPLC-UV Routine_QC->HPLC_UV Yes Micro_Assay Consider Microbiological Assay Routine_QC->Micro_Assay No

Caption: Decision tree for selecting an appropriate this compound analytical method.

References

Navigating the Nuances of Piperacillin Potency: A Guide to In Vitro Susceptibility Breakpoints

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the clinical relevance of in vitro piperacillin susceptibility breakpoints is paramount for effective antimicrobial stewardship and the development of new therapeutic strategies. This guide provides a comprehensive comparison of current breakpoints, supporting experimental data, and the methodologies that underpin them.

The interpretation of whether a bacterial isolate is susceptible or resistant to this compound, often in combination with the β-lactamase inhibitor tazobactam, is guided by minimum inhibitory concentration (MIC) breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Recent revisions to these breakpoints, particularly for Enterobacterales and Pseudomonas aeruginosa, have sparked discussion and highlighted the critical link between in vitro data and clinical outcomes.[1][2][3]

Breakpoint Evolution: A Tale of Two Committees

Historically, CLSI and EUCAST have had differing breakpoints for this compound-tazobactam. These discrepancies can lead to variations in susceptibility reporting and potentially impact treatment decisions.[4][5][6] In 2022, CLSI revised its this compound-tazobactam breakpoints for Enterobacterales, citing mounting pharmacokinetic/pharmacodynamic (PK/PD) data and clinical trial safety signals as key drivers for the change.[1][3] The U.S. Food and Drug Administration (FDA) has also reviewed and recognized revised breakpoints, further emphasizing the move towards more clinically relevant interpretive criteria.[7][8]

A significant factor in these revisions is the growing understanding of resistance mechanisms, such as the production of OXA-1 β-lactamases, which can lead to MICs falling into a challenging range near the clinical breakpoints.[2][9] This makes accurate and reproducible susceptibility testing crucial.

Comparative Analysis of this compound-Tazobactam Breakpoints

The following tables summarize the current and historical MIC and disk diffusion breakpoints for this compound-tazobactam from CLSI and EUCAST, providing a clear comparison for researchers.

Table 1: CLSI this compound-Tazobactam Breakpoints (mcg/mL)

Organism GroupSusceptible (S)Susceptible-Dose Dependent (SDD)Intermediate (I)Resistant (R)
Enterobacterales (2022) [1][3]≤8/416/4-≥32/4
Pseudomonas aeruginosa (2023) [8][10]≤16/4-32/4≥64/4
Historical Enterobacterales ≤16/4-32/4-64/4≥128/4

Table 2: EUCAST this compound-Tazobactam Breakpoints (mcg/mL)

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales ≤8/416/4>16/4
Pseudomonas aeruginosa ≤16/4->16/4

Table 3: CLSI and EUCAST Disk Diffusion Breakpoints (mm)

Organism GroupCommitteeSusceptible (S)Intermediate (I)Resistant (R)Disk Content
Enterobacterales CLSI≥2118-20≤17100/10 µg
Enterobacterales EUCAST≥2017-19<1730/6 µg[2]
Pseudomonas aeruginosa CLSI≥2218-21≤17100/10 µg[8]
Pseudomonas aeruginosa EUCAST≥18-<18100/10 µg

The Correlation Between MIC and Clinical Outcome

A critical aspect of evaluating breakpoints is their ability to predict clinical success. Several studies have investigated the association between this compound-tazobactam MICs and patient outcomes, particularly for infections caused by P. aeruginosa and Enterobacterales.

For P. aeruginosa bacteremia, isolates with reduced susceptibility to this compound-tazobactam (MICs of 32 or 64 mg/L) have been associated with increased mortality when treated empirically with this compound-tazobactam.[11] One study found a 30-day mortality rate of 85.7% in patients receiving this compound-tazobactam for such infections, compared to 22.2% in a control group.[11] This has led to the consensus that MICs of ≥32/4 mcg/mL are associated with unacceptably low pharmacokinetic/pharmacodynamic target attainment and increased mortality.[7]

Similarly, for Enterobacterales infections, clinical data suggest improved outcomes when the MIC is ≤16/4 mg/L compared to ≥32/4 mg/L.[12] A large retrospective cohort study identified a breakpoint of ≤16/4 mg/L that dichotomized patients into lower versus higher mortality risk strata.[12] The MERINO trial, a large randomized clinical trial, found that this compound-tazobactam was inferior to meropenem for treating bloodstream infections caused by ceftriaxone-resistant E. coli or Klebsiella pneumoniae, which has also influenced the re-evaluation of breakpoints.[2][13]

Table 4: Clinical Outcomes Based on this compound-Tazobactam MIC for Pseudomonas aeruginosa Infections

Infection TypeDosingMIC (mg/L)Microbiological EfficacyReference
Hospital-Acquired Pneumonia4.5 g, t.i.d.≤1693.3%[14]
3250.0%[14]
640%[14]
Bacteremia4.5 g, t.i.d. or q.i.d.<16100%[14]
3233.3%[14]
≥640%[14]

Experimental Protocols: The Foundation of Breakpoint Determination

The establishment of reliable breakpoints is contingent on standardized and reproducible experimental methodologies. The primary methods for determining this compound susceptibility are broth microdilution and disk diffusion.

Broth Microdilution

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

Protocol Outline:

  • Isolate Preparation: A standardized inoculum of the bacterial isolate is prepared, typically adjusted to a 0.5 McFarland standard.

  • Antimicrobial Dilution: A serial two-fold dilution of this compound (often with a fixed concentration of tazobactam, e.g., 4 µg/mL) is prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation: The prepared microdilution plates are inoculated with the bacterial suspension.

  • Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Disk Diffusion (Kirby-Bauer)

This method provides a qualitative assessment of susceptibility.

Protocol Outline:

  • Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension.

  • Disk Application: A paper disk impregnated with a specific amount of this compound-tazobactam (e.g., 100/10 µg for CLSI, 30/6 µg for EUCAST) is placed on the agar surface.[2][4]

  • Incubation: The plate is incubated under the same conditions as for broth microdilution.

  • Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around the disk is measured in millimeters.

  • Interpretation: The measured zone diameter is interpreted as susceptible, intermediate, or resistant based on the established breakpoints (see Table 3).

It is important to note that the performance of different susceptibility testing methods can vary, and some studies have reported high rates of minor errors with certain automated systems and disk diffusion, especially for isolates with MICs near the breakpoints.[13][15]

Visualizing the Path from Lab to Clinic

The following diagrams illustrate the workflow of susceptibility testing and the relationship between different breakpoints.

G cluster_0 Laboratory Analysis cluster_1 Clinical Decision Making Clinical Isolate Clinical Isolate AST Method Antimicrobial Susceptibility Testing (Broth Microdilution or Disk Diffusion) Clinical Isolate->AST Method MIC or Zone Diameter MIC Value or Zone Diameter Measurement AST Method->MIC or Zone Diameter Breakpoint Interpretation Interpretation using CLSI/EUCAST Breakpoints MIC or Zone Diameter->Breakpoint Interpretation Susceptibility Report Susceptibility Report (S, I/SDD, R) Breakpoint Interpretation->Susceptibility Report Treatment Decision This compound-Tazobactam Treatment Decision Susceptibility Report->Treatment Decision Patient Outcome Clinical Outcome (Success or Failure) Treatment Decision->Patient Outcome G cluster_0 CLSI Breakpoints cluster_1 EUCAST Breakpoints cluster_2 Clinical Interpretation clsi_s Susceptible (e.g., <=8/4) clsi_sdd Susceptible-Dose Dependent (e.g., 16/4) treat Treat with Standard Dose clsi_s->treat clsi_r Resistant (e.g., >=32/4) treat_high Consider Higher/Extended Dose clsi_sdd->treat_high avoid Avoid this compound-Tazobactam clsi_r->avoid eucast_s Susceptible (e.g., <=8/4) eucast_i Intermediate (e.g., 16/4) eucast_s->treat eucast_r Resistant (e.g., >16/4) eucast_i->treat_high eucast_r->avoid

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Piperacillin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the proper disposal of piperacillin, a widely used antibiotic. Adherence to these guidelines is critical for maintaining a safe laboratory environment and preventing environmental contamination.

Immediate Safety and Logistical Information

This compound, while not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), requires careful handling and disposal.[1][2][3] Improper disposal, such as drain disposal, is not recommended and can contribute to environmental antibiotic resistance.[4] All disposal practices must comply with federal, state, and local regulations.[4][5][6]

Personal Protective Equipment (PPE) during Handling and Disposal:

  • Gloves: Wear latex or nitrile gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.[5]

  • Respiratory Protection: In case of dust generation, a disposable dust respirator (N95) should be worn.[5]

  • Protective Clothing: Wear suitable lab coats or coveralls.[5]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean the affected area.

For Small Spills:

  • Use appropriate tools to carefully collect the spilled solid material.

  • Place the collected material into a designated and clearly labeled waste disposal container.

  • A high-efficiency vacuum may be used to collect any remaining spillage, avoiding dust generation.[7]

  • Clean the spill area thoroughly with a water and soap solution.[7]

For Large Spills:

  • Use a shovel to transfer the material into a suitable waste disposal container.

  • Employ a vacuum or sweep with caution to prevent the generation of dust.[7]

  • Finish by cleaning the contaminated surface with water and soap to remove any residual contamination.[7]

  • Collect all cleanup materials in an appropriately labeled container for disposal.[7]

Step-by-Step Disposal Procedure for Unused or Expired this compound

The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all this compound-containing materials designated for disposal (e.g., expired vials, unused reconstituted solutions, contaminated labware).

  • Segregate this compound waste from other chemical and biological waste streams. Stock solutions of antibiotics are generally considered hazardous chemical waste and should be collected in an approved container for chemical waste.[8]

2. Containerization:

  • Place all non-sharp this compound waste into a designated, leak-proof, and clearly labeled container.

  • For sharps contaminated with this compound, use a designated sharps container.

3. Inactivation of Liquid Waste (if required by institutional policy):

  • Some institutions may require the inactivation of antibiotic solutions before disposal. Autoclaving can destroy some antibiotics, but it is not effective for all.[8] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on inactivating this compound solutions.

4. Waste Collection and Storage:

  • Store the sealed and labeled waste container in a designated, secure area away from general lab traffic.

  • Follow your institution's guidelines for the storage of chemical waste.

5. Final Disposal:

  • Arrange for the pickup and disposal of the this compound waste through your institution's EHS-approved hazardous waste vendor.

  • Ensure all required documentation for waste disposal is completed and maintained.

Quantitative Data on Environmental Fate

While specific data on the environmental degradation of this compound is limited in the available literature, studies on tazobactam, the β-lactamase inhibitor it is often combined with, provide some insight into its environmental persistence.

ParameterValueSource
Tazobactam Degradation (DT90) 16.5 - 39.7 days[9]
Tazobactam Half-life in Water-Sediment Systems 5 - 12 days[9]

Note: DT90 refers to the time it takes for 90% of the substance to degrade. This data for tazobactam suggests a relatively low potential for bioaccumulation.[9]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the key decision points and workflow.

References

Essential Safety and Logistics for Handling Piperacillin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial procedural information for researchers, scientists, and drug development professionals handling Piperacillin. Adherence to these safety protocols is vital to minimize exposure risk and ensure a safe laboratory environment. This compound is a potent pharmaceutical compound that can cause respiratory and skin sensitization.[1][2][3]

Hazard Identification and Risk Assessment

Before handling, a thorough risk assessment is mandatory. This compound is classified as a sensitizer and a potential irritant.[1][4] Key hazards include:

  • Respiratory Sensitization: May cause allergy or asthma-like symptoms if inhaled.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1]

  • General Toxicity: Harmful if inhaled or swallowed.[1]

  • Hypersensitivity: Individuals with a known history of penicillin or multi-allergen hypersensitivity should avoid all contact.[4][5]

Engineering Controls and Work Area Preparation

Proper engineering controls are the first line of defense in minimizing exposure.

  • Ventilation: Always handle this compound within a certified chemical fume hood, a process enclosure, or an area with dedicated local exhaust ventilation to keep airborne concentrations below exposure limits.[4][6][7]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[4][7]

  • Work Surface: Designate a specific area for handling. Cover the work surface with absorbent, disposable liners.

  • Ignition Sources: As this compound is a combustible particulate solid, avoid the formation of dust and keep it away from heat, sparks, and open flames. Use explosion-proof equipment and non-sparking tools where necessary.[4][7]

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol must be followed at all times when handling this compound powder or solutions.

PPE CategorySpecificationRationale
Hand Protection Wear compatible chemical-resistant gloves (e.g., latex or nitrile).[5][6] Double-gloving is recommended.Prevents skin contact and allergic reactions.[1]
Eye Protection Chemical safety goggles are mandatory.[3][4][7]Protects eyes from dust particles and splashes.
Respiratory Protection An N95-rated disposable dust respirator or higher is required if dust may be generated or if ventilation is inadequate.[2][6][7]Prevents inhalation, which can lead to respiratory sensitization.[1][2]
Body Protection A dedicated lab coat or protective suit should be worn.[4][6][7] For large-scale operations or spills, coveralls and shoe covers are necessary.[6]Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Cordon off the designated handling area. Verify that all engineering controls are functional and that emergency equipment is accessible.

  • Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, inner gloves, respirator, goggles, outer gloves).

  • Weighing and Transfer:

    • Handle the solid powder carefully to avoid creating dust.[6][7]

    • Use a spatula or other appropriate tools for transfers.

    • If weighing, do so within a fume hood or a ventilated balance enclosure.

  • Post-Handling:

    • After handling, decontaminate all equipment and surfaces. Wipe the area with an appropriate cleaning solution (e.g., water/detergent).[6]

    • Collect all contaminated disposable materials, including liners and wipes, for proper disposal.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove outer gloves first, followed by goggles, lab coat, and respirator. Wash hands thoroughly with soap and water immediately after removing all PPE.[4]

Emergency and Spill Response

Immediate and correct response to spills is critical.

  • Small Spills (Solid):

    • Evacuate unnecessary personnel.[6]

    • Wearing full PPE, gently cover the spill with absorbent material.

    • Use appropriate tools or a high-efficiency vacuum to collect the spilled solid into a labeled waste container.[6] AVOID sweeping, which can generate dust.[6]

    • Clean the spill area with a water/detergent solution.[6]

  • Large Spills:

    • Evacuate the area immediately.[4]

    • Alert safety personnel.

    • Cleanup should only be performed by trained personnel equipped with full protective suits and self-contained breathing apparatus.[4][6]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[4]

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4] If irritation or a rash occurs, seek medical advice.[7]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, call a physician.[4][6]

Storage and Disposal Plan

Storage: Proper storage is essential to maintain the integrity of the compound.

ParameterSpecification
Temperature Store at controlled room temperature: 20°C to 25°C (68°F to 77°F).[2][4][7]
Conditions Keep container tightly closed in a dry, cool, and well-ventilated area.[1][2][6]
Incompatibilities Keep away from strong oxidizing agents and bases.[2][6]

Disposal: All this compound waste is considered pharmaceutical waste and must be handled accordingly.

  • Segregation: All contaminated materials (gloves, wipes, vials, etc.) and excess this compound must be collected in a clearly labeled, sealed container designated for pharmaceutical or chemical waste.[3]

  • Regulatory Compliance: Disposal must adhere to all local, state, and federal regulations.[4][8] Sewer or drain disposal is not recommended.[4][6]

  • Treatment: Hazardous pharmaceutical waste typically requires treatment at a permitted facility, often via incineration.[8] Do not mix with regular trash.

Visual Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound from preparation to final disposal.

G start Start: Receive this compound sds 1. Review Safety Data Sheet (SDS) start->sds prep 2. Prepare Engineering Controls (Fume Hood, Eyewash) sds->prep don_ppe 3. Don Required PPE prep->don_ppe handle 4. Weigh & Handle Compound don_ppe->handle spill_check Spill Occurs? handle->spill_check spill_protocol Execute Spill Protocol spill_check->spill_protocol Yes experiment 5. Proceed with Work spill_check->experiment No decontaminate 6. Clean & Decontaminate Work Area spill_protocol->decontaminate experiment->decontaminate doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe dispose 8. Dispose of Waste per Protocol doff_ppe->dispose end_proc End Process dispose->end_proc

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperacillin
Reactant of Route 2
Piperacillin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。